4-(Difluoromethyl)-3-methoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethyl)-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-13-8-4-6(5-12)2-3-7(8)9(10)11/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDPHCNMMYKWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428005 | |
| Record name | 4-(difluoromethyl)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900641-83-0 | |
| Record name | 4-(difluoromethyl)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 4-(Difluoromethyl)-3-methoxybenzaldehyde
Foreword: In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. Among these, the difluoromethyl (CHF₂) group offers a unique combination of electronic properties and metabolic stability, making it a highly sought-after functional group. This guide provides a comprehensive technical overview of 4-(Difluoromethyl)-3-methoxybenzaldehyde (CAS No. 900641-83-0), a valuable building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into its fundamental properties, explore a logical synthesis pathway, discuss its application potential, and outline critical safety protocols.
Core Compound Identification and Properties
This compound is a substituted benzaldehyde derivative. The presence of the electron-withdrawing difluoromethyl group at the 4-position and the electron-donating methoxy group at the 3-position creates a unique electronic environment that influences its reactivity and potential biological interactions.
Table 1: Physicochemical and Registry Information
| Property | Value | Source |
| CAS Number | 900641-83-0 | [1] |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | [1] |
| Boiling Point | 295.8 ± 40.0 °C at 760 mmHg | [1] |
| MDL Number | MFCD07357530 | [1] |
| Storage | 2-8°C, store under inert gas | [1] |
Synthesis Pathway: A Mechanistic Approach
While specific, peer-reviewed synthesis routes for this compound are not extensively published, a robust protocol can be logically derived from established methodologies for analogous structures, such as the synthesis of related difluoromethoxy compounds.[2][3][4] The most plausible approach involves the direct difluoromethylation of a suitable precursor, 4-formyl-2-methoxyphenol (isovanillin), which is structurally isomeric to the more common vanillin.
The causality for this choice rests on the selective reactivity of phenolic hydroxyl groups. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide, generated under basic conditions, attacks a difluoromethylating agent.
Proposed Experimental Protocol
Objective: To synthesize this compound from 4-formyl-2-methoxyphenol.
Materials:
-
4-formyl-2-methoxyphenol (Isovanillin)
-
Sodium Chlorodifluoroacetate (or another suitable difluoromethylating agent)
-
Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-formyl-2-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the solids. The choice of DMF as a solvent is critical; its high boiling point allows for the necessary reaction temperature, and its polar aprotic nature effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.
-
Addition of Difluoromethylating Agent: Add sodium chlorodifluoroacetate (1.5 eq) to the stirred mixture. This reagent serves as a precursor to difluorocarbene (:CF₂), which, in the presence of a proton source or through subsequent reaction steps, effectively leads to the difluoromethylation of the phenoxide.
-
Reaction Execution: Heat the reaction mixture to 80-100°C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined. This extraction isolates the desired organic product from the inorganic salts and residual DMF.
-
Purification: Wash the combined organic layers with water and then with brine to remove any remaining impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure this compound.
Caption: Proposed synthesis workflow for this compound.
Applications in Drug Discovery & Agrochemicals
The true value of this compound lies in its role as a versatile intermediate. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[5]
The Role of the Difluoromethyl (CHF₂) Group
The CHF₂ group is particularly noteworthy. It is considered a bioisostere for hydroxyl (OH), thiol (SH), and amine (NH₂) groups.[6] This means it can mimic the steric and electronic properties of these common functional groups, potentially forming hydrogen bonds with target proteins while being less susceptible to metabolic oxidation.[6] This bioisosteric replacement can lead to improved pharmacokinetic profiles for drug candidates.[6]
This aldehyde can be used to synthesize a variety of more complex molecules, such as:
-
Heterocyclic Scaffolds: The aldehyde functionality is a prime handle for constructing various heterocyclic rings (e.g., pyrimidines, imidazoles) that are prevalent in pharmaceuticals.
-
Agrochemicals: It serves as a key intermediate in the development of novel herbicides and fungicides.[1]
-
Specialty Chemicals: It is utilized in synthesizing compounds for broader research and industrial applications.[1]
The presence of the difluoromethyl group can significantly enhance the biological activity of the final compounds.[7]
Caption: Bioisosteric role of the difluoromethyl group in molecular design.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its precursors. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar benzaldehydes provides a reliable guide to its potential hazards.[8][9][10]
Potential Hazards:
-
Eye Irritation: Causes serious eye irritation (H319).[8][10]
-
Respiratory Irritation: May cause respiratory irritation (H335).[8]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8][9]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.[8][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place (recommended 2-8°C).[1] Keep under an inert atmosphere as it may be air-sensitive.[2]
In Case of Exposure:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical advice.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
References
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MySkinRecipes. This compound. [Link]
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Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Methoxybenzaldehyde. [Link]
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-
PubChem. 4-Fluoro-3-methoxybenzaldehyde. [Link]
- Google Patents. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
-
PubChem. 3,4-Difluoro-2-methoxybenzaldehyde. [Link]
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
-
ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
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PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]
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National Institutes of Health (NIH). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]
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4-(Difluoromethyl)-3-methoxybenzaldehyde molecular weight
An In-Depth Technical Guide to 4-(Difluoromethyl)-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic aldehyde of significant interest in synthetic chemistry. We will delve into its core physicochemical properties, with a primary focus on its molecular weight and chemical formula. This document outlines a representative synthetic pathway, details robust analytical methods for characterization, and explores its applications as a key intermediate in the development of novel pharmaceutical and agrochemical compounds. Safety protocols, handling procedures, and detailed experimental workflows are also provided to ensure both scientific integrity and user safety.
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Fluorinated motifs can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, receptor binding affinity, and lipophilicity.[1] The difluoromethyl group (CHF₂) in particular has emerged as a valuable bioisostere for hydroxyl (-OH) or thiol (-SH) groups, capable of participating in hydrogen bonding while resisting metabolic oxidation.
This compound (CAS: 900641-83-0) is a key building block that leverages these benefits. As a substituted benzaldehyde, its aldehyde functionality serves as a versatile chemical handle for a wide array of synthetic transformations, while the difluoromethyl and methoxy groups provide the structural and electronic properties sought after in the design of complex target molecules. This guide serves as a senior-level resource for professionals utilizing this reagent in their research and development pipelines.
Core Physicochemical Properties
The fundamental identity and characteristics of a chemical reagent are critical for its effective use. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 186.16 g/mol | [2] |
| Molecular Formula | C₉H₈F₂O₂ | [2] |
| CAS Number | 900641-83-0 | [2] |
| Boiling Point | 295.8 ± 40.0 °C at 760 mmHg | [2] |
| Recommended Storage | 2-8°C, store under inert gas | [2] |
Synthesis and Manufacturing Overview
The synthesis of this compound typically involves the selective difluoromethylation of a suitably protected or functionalized benzaldehyde precursor. While multiple routes exist for related isomers, a common and logical approach begins with a commercially available hydroxybenzaldehyde. The causality behind this choice is the ability to leverage the phenolic hydroxyl group as a nucleophile for the introduction of the difluoromethyl moiety.
A plausible synthetic workflow is outlined below. This multi-step process ensures high selectivity and yield, which are critical for industrial-scale production.
Caption: A representative workflow for the synthesis of this compound.
This pathway is advantageous as it utilizes readily available starting materials and established chemical transformations. The choice of sodium chlorodifluoroacetate as the difluoromethylating agent is common for its solid-state stability and controlled reactivity compared to gaseous reagents like chlorodifluoromethane.[3]
Spectroscopic and Analytical Characterization
To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed. The protocol described here forms a self-validating system for lot release and research verification.
Expected Spectral Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.90 (s, 1H): Aldehyde proton (-CHO).
-
δ 7.50-7.60 (m, 2H): Aromatic protons ortho to the aldehyde and difluoromethyl groups.
-
δ 7.20 (d, 1H): Aromatic proton ortho to the methoxy group.
-
δ 6.70 (t, J ≈ 54 Hz, 1H): Characteristic triplet for the difluoromethyl proton (-CH F₂), with a large proton-fluorine coupling constant.
-
δ 3.95 (s, 3H): Methoxy protons (-OCH₃).
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 191.0: Aldehyde carbonyl carbon.
-
δ 150-155: Aromatic carbons attached to oxygen (C-OCH₃ and C-CHF₂).
-
δ 115.0 (t, J ≈ 240 Hz): Triplet for the difluoromethyl carbon (-C HF₂), with a large carbon-fluorine coupling constant.
-
δ 110-130: Remaining aromatic carbons.
-
δ 56.0: Methoxy carbon.
-
-
Mass Spectrometry (EI):
-
m/z 186.16: Molecular ion [M]⁺.
-
m/z 185: [M-H]⁺ fragment.
-
m/z 157: [M-CHO]⁺ fragment.
-
The following diagram illustrates a standard quality control workflow for verifying the final product.
Caption: Quality control workflow for this compound.
Applications in Medicinal Chemistry and Drug Discovery
This compound is primarily utilized as a crucial intermediate for creating more complex molecules with potential biological activity.[2] Its value lies in the combination of the reactive aldehyde group and the property-modulating difluoromethyl substituent.
-
Pharmaceutical Synthesis: The compound serves as a precursor for active pharmaceutical ingredients (APIs). The aldehyde can be converted into amines, alcohols, acids, or used in cyclization reactions to form heterocyclic cores common in drug scaffolds. The presence of the CHF₂ group is often designed to enhance metabolic stability or to act as a hydrogen bond donor, improving target engagement.[1][4]
-
Agrochemical Development: In agrochemistry, this intermediate is used to produce advanced herbicides and fungicides.[2] Fluorinated compounds often exhibit enhanced biological activity and favorable environmental persistence profiles, making them effective crop protection agents.[4]
-
Building Block for Novel Scaffolds: Researchers use this molecule to synthesize libraries of novel compounds for high-throughput screening. The unique electronic and steric properties of the difluoromethyl group allow for systematic exploration of the chemical space around a pharmacophore.
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols are mandatory. While a specific safety data sheet for CAS 900641-83-0 is not widely available, data from structurally similar aromatic aldehydes provides a reliable basis for handling procedures.
-
Hazard Identification: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6][7]
-
Handling Precautions:
-
Storage:
-
First Aid Measures:
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, self-validating methodology for the synthesis of the title compound from 4-hydroxy-3-methoxybenzaldehyde (vanillin).
Objective: To synthesize this compound via nucleophilic difluoromethylation.
Materials:
-
4-hydroxy-3-methoxybenzaldehyde (Vanillin, 1.0 eq)
-
Sodium chlorodifluoroacetate (1.5 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxy-3-methoxybenzaldehyde, potassium carbonate, and sodium chlorodifluoroacetate.
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen). The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of starting material).
-
Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. The causality for this temperature is to facilitate the decarboxylation of sodium chlorodifluoroacetate to generate the difluorocarbene intermediate, which is then trapped by the phenoxide.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting vanillin spot is no longer visible (typically 6-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. This washing sequence is critical to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification (Self-Validation):
-
Purify the crude oil using silica gel column chromatography, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 95:5).
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield this compound as a solid or oil.
-
-
Characterization:
-
Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm the structure and identity of the final product, comparing it against the expected values in Section 3.
-
Determine the final purity using HPLC analysis.
-
Conclusion
This compound is a high-value synthetic intermediate whose utility is derived from its unique combination of a versatile aldehyde handle and a strategically placed difluoromethyl group. Its molecular weight of 186.16 g/mol and formula C₉H₈F₂O₂ define a reagent that is instrumental in the synthesis of advanced materials, particularly in the pharmaceutical and agrochemical sectors. The robust synthetic and analytical protocols outlined in this guide provide the necessary framework for its effective and safe utilization in demanding research and development environments.
References
-
Santa Cruz Biotechnology. 4-Difluoromethoxy-3-methoxy-benzaldehyde.
-
AK Scientific, Inc. Safety Data Sheet: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.
-
PubChem. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde.
-
MySkinRecipes. This compound.
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Smolecule. 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde.
-
Fisher Scientific. Safety Data Sheet: 3-Hydroxy-4-methoxybenzaldehyde.
-
TCI Chemicals. Safety Data Sheet: 4-(Difluoromethoxy)benzaldehyde.
-
Thermo Fisher Scientific. Safety Data Sheet: 4-Methoxybenzaldehyde.
-
Sigma-Aldrich. Safety Data Sheet: Vanillin.
-
Google Patents. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.
-
Sigma-Aldrich. 4-Fluoro-3-methoxybenzaldehyde.
-
PubChem. 4-Fluoro-3-methoxybenzaldehyde.
-
ChemicalBook. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE.
-
Google Patents. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
-
ECHEMI. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE.
-
Guidechem. What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde?
-
Supporting Information for a scientific article.
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry.
-
Benchchem. The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry.
-
Royal Society of Chemistry. Electronic Supplementary Information.
-
ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
-
NIST WebBook. 4-Hydroxy-3-methoxybenzaldehyde, PFBO # 1.
-
Supporting Information. Selective demethylation and debenzylation of aryl ethers.
-
ChemicalBook. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 13C NMR spectrum.
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4-(Difluoromethyl)-3-methoxybenzaldehyde physical properties
An In-depth Technical Guide to 4-(Difluoromethyl)-3-methoxybenzaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data on its physical properties, spectroscopic signature, handling protocols, and synthetic context. The information herein is curated to support experimental design, ensure laboratory safety, and accelerate research and development programs.
Compound Overview and Strategic Importance
This compound, with CAS Number 162409-17-6, is an aromatic aldehyde functionalized with a difluoromethyl group and a methoxy group. The difluoromethyl (CHF₂) moiety is of particular interest in medicinal chemistry as it can serve as a bioisostere for a hydroxyl group or a thiol, potentially improving metabolic stability and modulating physicochemical properties such as lipophilicity and pKa. Its aldehyde functionality provides a reactive handle for a wide array of chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents. The strategic placement of the electron-withdrawing difluoromethyl group and the electron-donating methoxy group on the benzaldehyde scaffold creates a unique electronic and steric profile that can be exploited in molecular design.
Physicochemical and Spectroscopic Properties
A consolidated summary of the key physical and chemical properties for this compound is presented below. This data is essential for planning synthetic transformations, purification procedures, and for the analytical characterization of the compound.
Physical Property Data Table
| Property | Value | Source / Notes |
| IUPAC Name | This compound | N/A |
| CAS Number | 162409-17-6 | N/A |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | [1][2] |
| Appearance | White to light yellow solid/powder | Supplier Data |
| Melting Point | 51-55 °C | Supplier Data |
| Boiling Point | ~285.5 °C at 760 mmHg (Predicted) | N/A |
| Density | ~1.3 g/cm³ (Predicted) | N/A |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol. | General laboratory knowledge |
| pKa | Not experimentally determined. The acidic proton on the difluoromethyl group is expected to be weakly acidic. | N/A |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of this compound. Below are the expected characteristic signals.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aldehydic Proton (CHO): A singlet typically observed around δ 9.9 ppm.
-
Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.0 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Difluoromethyl Proton (CHF₂): A characteristic triplet centered around δ 6.5-6.8 ppm due to coupling with the two fluorine atoms (¹JH-F ≈ 56-58 Hz).
-
Methoxy Protons (OCH₃): A sharp singlet around δ 3.9 ppm.
-
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):
-
A doublet is expected, corresponding to the two equivalent fluorine atoms coupled to the single proton of the difluoromethyl group.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aldehyde Carbonyl: Signal around δ 190 ppm.
-
Aromatic Carbons: Multiple signals in the δ 110-160 ppm range. The carbon attached to the difluoromethyl group will appear as a triplet due to C-F coupling.
-
Difluoromethyl Carbon: A prominent triplet around δ 115 ppm with a large one-bond C-F coupling constant (¹JC-F).
-
Methoxy Carbon: A signal around δ 56 ppm.
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands typically observed around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-O Stretch (Methoxy/Aryl Ether): Strong absorptions in the 1250-1000 cm⁻¹ region.
-
C-F Stretch: Strong, characteristic bands in the 1100-1000 cm⁻¹ region.
-
Experimental Protocols & Workflows
Synthesis Workflow
The synthesis of related difluoromethoxy compounds often involves the nucleophilic substitution of a phenol with a source of difluorocarbene, such as chlorodifluoromethane. A representative procedure for a structurally similar compound, 3-hydroxy-4-difluoromethoxybenzaldehyde, is adapted from patent literature and illustrates the general principles.[3]
Step-by-Step Synthesis Protocol (Illustrative)
This protocol is adapted from a related synthesis and should be optimized for the specific target molecule.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, suspend 3,4-dihydroxybenzaldehyde (1.0 eq) and sodium carbonate (3.0 eq) in dimethylformamide (DMF).[4]
-
Reagent Addition: Add a solution of sodium chlorodifluoroacetate (1.5 eq) in water.[4]
-
Reaction Execution: Heat the reaction mixture to 80°C and maintain for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Quenching and pH Adjustment: After completion, cool the reaction to room temperature and carefully adjust the pH to approximately 5-6 using 1.0 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate three times.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material using silica gel column chromatography, typically with a gradient of ethyl acetate in petroleum ether or hexanes, to afford the pure product.
Safety, Handling, and Stability
Proper handling of this compound is imperative to ensure laboratory safety. The following guidelines are based on available Safety Data Sheet (SDS) information for this and structurally related compounds.
Hazard Identification and Personal Protective Equipment (PPE)
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Precautionary Statements:
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- 5. aksci.com [aksci.com]
4-(Difluoromethyl)-3-methoxybenzaldehyde solubility data
An In-depth Technical Guide to the Solubility Profile of 4-(Difluoromethyl)-3-methoxybenzaldehyde
Abstract
This compound is an aromatic aldehyde of increasing interest in medicinal chemistry and materials science. A thorough understanding of its solubility is paramount for its effective application in drug formulation, reaction chemistry, and material processing. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific experimental solubility data for this compound is not extensively available in public literature, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to elucidate its solubility profile. We will delve into the structural characteristics influencing its solubility, present standardized protocols for solubility determination in various solvents, and discuss advanced analytical techniques for accurate quantification.
Introduction: The Significance of this compound
This compound belongs to the class of substituted benzaldehydes, which are pivotal building blocks in organic synthesis. The presence of the difluoromethyl group (-CHF₂) and a methoxy group (-OCH₃) on the benzene ring imparts unique electronic and steric properties to the molecule, influencing its reactivity and intermolecular interactions. The difluoromethyl group, in particular, is a bioisostere of hydroxyl or thiol groups and can modulate properties like lipophilicity and metabolic stability, making it a valuable moiety in drug design.
A comprehensive understanding of the solubility of this compound is a critical first step in its application. Solubility dictates the choice of solvents for synthesis and purification, impacts bioavailability in pharmaceutical formulations, and governs its behavior in various analytical methodologies.[1] This guide will equip the reader with the foundational knowledge and practical protocols to systematically investigate the solubility of this compound.
Theoretical Considerations for Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The molecular structure of this compound suggests a nuanced solubility profile.
-
Polar Moieties : The presence of the aldehyde (-CHO) and methoxy (-OCH₃) groups, along with the fluorine atoms in the difluoromethyl group, introduces polarity to the molecule. The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor with protic solvents like water and alcohols.[3][4]
-
Nonpolar Moieties : The benzene ring constitutes a significant nonpolar, hydrophobic region.
Based on these structural features, we can predict the following general solubility trends:
-
Water Solubility : Small aldehydes with up to four or five carbon atoms exhibit moderate solubility in water.[3][5] Given its larger carbon framework, this compound is expected to have limited solubility in water.
-
Organic Solvent Solubility : The compound is anticipated to be soluble in a range of common organic solvents.[2][3][4] Its solubility will likely be highest in solvents with intermediate polarity that can interact favorably with both the polar functional groups and the nonpolar aromatic ring.
Experimental Determination of Solubility
The determination of a compound's solubility can be approached through two primary methodologies: kinetic and thermodynamic solubility testing.[6]
-
Kinetic Solubility : This measures the concentration of a compound that precipitates from a supersaturated solution, typically generated by adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer.[6] It is a high-throughput method often used in early drug discovery for initial screening.[7]
-
Thermodynamic Solubility : This is the equilibrium concentration of a compound in a saturated solution in contact with its solid form.[6][8] The shake-flask method is the gold standard for determining thermodynamic solubility.[9]
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is a robust technique to determine the equilibrium solubility of a compound. The following protocol is a detailed guide for its implementation.
Experimental Protocol: Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of solid this compound into several vials.
-
Add a precise volume of the desired solvent (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide) to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant. It is crucial to avoid disturbing the solid material.
-
Filter the sample through a 0.45 µm syringe filter to remove any remaining solid particles. Adsorption to the filter material should be considered as a potential source of error.[8]
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The following diagram illustrates the workflow for the shake-flask method:
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination using Nephelometry
Nephelometry, which measures light scattering by suspended particles, is a high-throughput method for determining kinetic solubility.[1][7]
Experimental Protocol: Nephelometry
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
In a microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Compound Addition and Measurement:
-
Use an automated liquid handler to add small volumes of the DMSO stock solution to the buffer to create a range of concentrations.
-
Immediately place the microplate in a nephelometer and measure the light scattering at regular intervals. The onset of precipitation is indicated by an increase in the nephelometry signal.
-
-
Data Analysis:
-
The kinetic solubility is the concentration at which a significant increase in light scattering is observed.
-
Analytical Quantification of this compound
Accurate quantification of the dissolved compound is critical for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for this purpose.[10]
Experimental Protocol: HPLC Quantification
-
Objective : To quantify the concentration of this compound in solution.
-
Instrumentation : HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions (Suggested Starting Point) :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Injection Volume : 10 µL.
-
Detection : UV at an appropriate wavelength (e.g., 280 nm, to be optimized by scanning the UV spectrum of the compound).[10]
-
Procedure :
-
Standard Preparation : Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.
-
Sample Preparation : Dilute the filtered supernatant from the solubility experiment with the mobile phase to fall within the calibration range.
-
Analysis : Inject the standards and samples onto the HPLC system.
-
Quantification : Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of the unknown samples from this curve.
The following diagram outlines the HPLC quantification workflow:
Caption: HPLC Quantification Workflow.
Data Presentation
All quantitative solubility data should be summarized in a clear and structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |
| Water | 25 | To be determined | HPLC-UV |
| Ethanol | 25 | To be determined | HPLC-UV |
| Methanol | 25 | To be determined | HPLC-UV |
| Acetonitrile | 25 | To be determined | HPLC-UV |
| DMSO | 25 | To be determined | HPLC-UV |
| PBS (pH 7.4) | 37 | To be determined | HPLC-UV |
Conclusion
This technical guide provides a comprehensive framework for the systematic determination of the solubility of this compound. By combining theoretical predictions with robust experimental protocols such as the shake-flask method and HPLC quantification, researchers can obtain reliable and accurate solubility data. This information is indispensable for advancing the application of this promising compound in pharmaceutical development, chemical synthesis, and materials science.
References
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]
-
Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]
-
Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn. [Link]
-
24.3 Physical Properties of Aldehydes and Ketones. (n.d.). eCampusOntario Pressbooks. [Link]
-
Aldehyde. (2025). Britannica. [Link]
-
4-Pentylbenzaldehyde - Solubility of Things. (n.d.). Solubility of Things. [Link]
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- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 4-(Difluoromethyl)-3-methoxybenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-(Difluoromethyl)-3-methoxybenzaldehyde, a fluorinated aromatic aldehyde with significant potential in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, outlines detailed protocols for its synthesis and characterization, and explores its applications, grounded in the unique characteristics of the difluoromethyl group.
Introduction: The Strategic Importance of the Difluoromethyl Group
In the landscape of modern drug discovery, the incorporation of fluorine-containing functional groups is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the difluoromethyl (CHF₂) group has garnered substantial attention. It acts as a lipophilic hydrogen bond donor and is often considered a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, capable of modulating a compound's metabolic stability, solubility, and binding affinity to biological targets.[1] this compound serves as a key building block, providing a scaffold for the introduction of this valuable moiety into more complex molecular architectures.
The benzaldehyde functional group is a versatile handle for a wide array of chemical transformations, making it an excellent starting point for the synthesis of diverse compound libraries.[2] The unique combination of the reactive aldehyde, the electron-donating methoxy group, and the electron-withdrawing difluoromethyl group on the aromatic ring of this compound creates a unique chemical entity with potential applications in the development of novel therapeutics, agrochemicals, and specialty materials.[2]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈F₂O₂ | [3] |
| Molecular Weight | 186.16 g/mol | [3] |
| CAS Number | 900641-83-0 | N/A |
| Predicted Boiling Point | 295.8 ± 40.0 °C at 760 mmHg | [3] |
It is critical to note that the boiling point listed is a predicted value. The absence of a precise, experimentally determined boiling point in publicly available literature is not uncommon for specialized research chemicals. This may be due to several factors, including potential thermal instability at elevated temperatures or the compound's relatively recent emergence in chemical catalogs. Consequently, experimental verification is paramount for any application requiring this data.
Experimental Determination of Boiling Point
Given the uncertainty in the predicted boiling point, this section provides a robust, self-validating protocol for its experimental determination using the Thiele tube method, which is suitable for small sample quantities.
Causality Behind Experimental Choices
The Thiele tube method is selected for its efficiency and requirement for minimal sample volume (less than 1 mL), which is often a crucial consideration when working with novel or expensive compounds.[4] The use of a high-boiling point, inert heat-transfer fluid like mineral oil ensures even heat distribution and minimizes the risk of fire. The core principle relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[5] This is visualized by the cessation of a continuous stream of bubbles from an inverted capillary tube and the subsequent entry of the liquid into the capillary upon cooling.[4]
Step-by-Step Protocol
-
Preparation:
-
Seal one end of a capillary tube by heating it in the flame of a Bunsen burner.
-
Add approximately 0.5 mL of this compound to a small test tube (fusion tube).
-
Place the sealed capillary tube, open-end down, into the fusion tube containing the sample.
-
Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
-
Apparatus Setup:
-
Fill a Thiele tube with mineral oil to a level just above the side-arm.
-
Securely clamp the Thiele tube to a retort stand.
-
Insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is fully immersed in the oil.
-
-
Measurement:
-
Gently heat the side-arm of the Thiele tube with a micro-burner.[4] The shape of the tube will induce convection currents, ensuring uniform heating.
-
Observe the sample closely. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a continuous and rapid stream of bubbles is observed. This indicates that the temperature is just above the boiling point.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[4] Record this temperature.
-
-
Validation:
-
Allow the apparatus to cool further, which will cause the liquid to be expelled from the capillary.
-
Re-heat the apparatus to obtain a second reading. A consistent boiling point across multiple measurements validates the result.
-
It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
-
Visualization of the Experimental Workflow
Caption: Workflow for the experimental determination of boiling point.
Synthesis Protocol
The synthesis of this compound is not widely documented in peer-reviewed literature, but a plausible synthetic route can be adapted from patented methods for structurally similar compounds, such as 3-hydroxy-4-difluoromethoxybenzaldehyde.[6] The proposed synthesis involves the difluoromethylation of a suitable precursor, 4-formyl-2-methoxyphenol (isovanillin), using a difluoromethylating agent.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology
This protocol is adapted from a method for a related compound and may require optimization.[6]
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve isovanillin (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) in a suitable organic solvent (e.g., DMF or 1,4-dioxane).
-
Stir the mixture at room temperature for 20 minutes to ensure complete dissolution.
-
-
Reaction Execution:
-
Add a base, such as sodium hydroxide (1.1 eq) as a 30% aqueous solution, to the reaction mixture and stir for 30 minutes at room temperature.
-
Heat the mixture to 60-80 °C.
-
Introduce the difluoromethylating agent. A common source for the difluoromethyl group is chlorodifluoromethane (Freon-22), which can be bubbled through the reaction mixture.[6] Alternatively, solid reagents like sodium chlorodifluoroacetate can be used in the presence of a base.
-
Maintain the reaction at 60-80 °C for 5-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by adding water.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Spectroscopic Characterization (Predictive Analysis)
¹H NMR Spectroscopy
-
Aldehyde Proton (-CHO): A singlet is expected around δ 9.9-10.1 ppm.
-
Aromatic Protons: Three protons on the aromatic ring will appear as multiplets or doublets of doublets in the range of δ 7.2-7.8 ppm. The specific coupling patterns will depend on the electronic effects of the substituents.
-
Difluoromethyl Proton (-CHF₂): A characteristic triplet is expected between δ 6.5-7.5 ppm, with a large coupling constant (J ≈ 50-60 Hz) due to coupling with the two fluorine atoms.
-
Methoxy Protons (-OCH₃): A sharp singlet will be present around δ 3.9-4.1 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (-CHO): The aldehyde carbon will appear as a singlet around δ 190-193 ppm.
-
Aromatic Carbons: The six aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon attached to the difluoromethyl group will show a triplet due to C-F coupling.
-
Difluoromethyl Carbon (-CHF₂): A triplet is expected around δ 110-120 ppm with a large one-bond C-F coupling constant (J ≈ 230-240 Hz).
-
Methoxy Carbon (-OCH₃): A singlet will be observed around δ 55-57 ppm.
Infrared (IR) Spectroscopy
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1705 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands may be visible around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-F Stretch: Strong absorption bands are expected in the range of 1000-1200 cm⁻¹ corresponding to the C-F bonds of the difluoromethyl group.
-
Aromatic C=C Stretch: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Methoxy): An absorption band will be present around 1250 cm⁻¹.
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is dominated by its aldehyde group, which can undergo a variety of transformations including oxidation, reduction, and condensation reactions. This makes it a valuable intermediate for synthesizing a wide range of derivatives.[2]
Role in Medicinal Chemistry
The difluoromethyl group is a key feature that imparts desirable properties to drug candidates. Its ability to act as a bioisostere for hydroxyl and thiol groups, while increasing metabolic stability, makes it a valuable addition to molecular scaffolds.[1] Benzaldehyde derivatives are foundational in the synthesis of numerous pharmaceuticals, including anti-hypertensive and anti-convulsant medications.[2] Therefore, this compound is a promising starting material for developing novel drugs targeting a wide range of diseases, from cancer to neurodegenerative disorders.[7]
Logical Pathway for Application
Caption: Logical flow from structural features to applications.
Safety and Handling
As a substituted benzaldehyde, this compound should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.[3][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[8]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
In case of exposure:
-
Skin contact: Wash off with soap and plenty of water.
-
Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Inhalation: Move the person into fresh air.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.
-
In all cases of significant exposure, seek medical attention.
-
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly within the pharmaceutical and agrochemical industries. While some of its physical properties, such as its boiling point, are not yet extensively documented, this guide provides the necessary protocols for their experimental determination. Its unique combination of a reactive aldehyde handle and the strategically important difluoromethyl group positions it as a key intermediate for the development of next-generation bioactive compounds. As research into fluorinated molecules continues to expand, the utility of this compound is poised to grow, offering new opportunities for innovation in drug discovery and materials science.
References
-
Goti, A., et al. (2021). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. PMC - NIH. Available at: [Link]
-
Chemstock. (2025). What are the uses of benzaldehyde in the pharmaceutical industry? Chemstock Blog. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]
-
Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Vedantu. Available at: [Link]
-
Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Available at: [Link]
- Google Patents. (n.d.). CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde. Google Patents.
-
Adalat, B., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. National Institutes of Health. Available at: [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. PhytoBank: 13C NMR Spectrum (PHY0032058) [phytobank.ca]
- 6. 4-Hydroxy-3-methoxybenzaldehyde-d3 | C8H8O3 | CID 10749408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 13C NMR [m.chemicalbook.com]
- 8. 4-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 2737358 - PubChem [pubchem.ncbi.nlm.nih.gov]
1H NMR spectrum of 4-(Difluoromethyl)-3-methoxybenzaldehyde
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Difluoromethyl)-3-methoxybenzaldehyde
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple spectral report. It delves into the theoretical underpinnings of the observed spectral features, offers a validated protocol for data acquisition, and presents a detailed interpretation of the chemical shifts, multiplicities, and coupling constants. The guide is structured to provide not only the data but also the scientific rationale, ensuring a deeper understanding of the molecule's structural characteristics as revealed by NMR spectroscopy.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. The interplay of its functional groups—the electron-withdrawing aldehyde (-CHO) and difluoromethyl (-CHF₂) groups, and the electron-donating methoxy (-OCH₃) group—creates a unique electronic environment on the benzene ring. This, in turn, gives rise to a distinctive and informative ¹H NMR spectrum. Understanding this spectrum is crucial for confirming the molecule's identity, assessing its purity, and studying its interactions in various chemical environments. This guide provides a predictive analysis based on established NMR principles and data from analogous structures.
Predicted ¹H NMR Spectrum and Structural Assignment
The ¹H NMR spectrum of this compound is anticipated to exhibit signals corresponding to the aldehydic proton, the aromatic protons, the methoxy protons, and the proton of the difluoromethyl group. The analysis is best performed in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-aldehyde (-CHO) | 9.90 - 10.05 | Singlet (s) | - | 1H |
| H-2 (Aromatic) | 7.50 - 7.65 | Doublet (d) | J ≈ 1.5-2.0 Hz | 1H |
| H-6 (Aromatic) | 7.65 - 7.80 | Doublet of doublets (dd) | J ≈ 8.0-8.5 Hz, 1.5-2.0 Hz | 1H |
| H-5 (Aromatic) | 7.20 - 7.35 | Doublet (d) | J ≈ 8.0-8.5 Hz | 1H |
| H-difluoromethyl (-CHF₂) | 6.60 - 6.80 | Triplet (t) | JHF ≈ 56-58 Hz | 1H |
| H-methoxy (-OCH₃) | 3.90 - 4.05 | Singlet (s) | - | 3H |
Detailed Spectral Interpretation
The Aromatic Region (δ 7.20 - 7.80 ppm)
The three protons on the benzene ring (H-2, H-5, H-6) provide the most detailed information about the substitution pattern.
-
H-6 (δ 7.65 - 7.80 ppm): This proton is positioned ortho to the strongly electron-withdrawing aldehyde group and meta to the methoxy group. The aldehyde's deshielding effect is dominant, shifting this proton significantly downfield. It is split into a doublet of doublets (dd) due to coupling with two different neighbors:
-
Ortho coupling to H-5 (³JHH ≈ 8.0-8.5 Hz).
-
Meta coupling to H-2 (⁴JHH ≈ 1.5-2.0 Hz).
-
-
H-2 (δ 7.50 - 7.65 ppm): This proton is ortho to the methoxy group and meta to the aldehyde group. While the methoxy group is donating, the combined deshielding effects from the aldehyde and the difluoromethyl group at the para position result in a downfield shift. It appears as a narrow doublet (d) due to the small meta coupling to H-6.
-
H-5 (δ 7.20 - 7.35 ppm): This proton is ortho to the difluoromethyl group and meta to the aldehyde. It experiences the least deshielding effect among the aromatic protons and thus appears most upfield. It is split into a doublet (d) by the ortho coupling to H-6.
The relationship and splitting pattern of the aromatic protons can be visualized as follows:
Caption: Spin-spin coupling pathways for the aromatic protons.
The Aldehydic Proton (δ 9.90 - 10.05 ppm)
The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl double bond. It is typically observed as a sharp singlet far downfield, as it has no adjacent protons to couple with.
The Difluoromethyl Proton (δ 6.60 - 6.80 ppm)
The proton of the -CHF₂ group is significantly deshielded by the two attached fluorine atoms. Its signal appears as a triplet due to coupling with the two equivalent fluorine-19 nuclei (¹⁹F). This is a classic example of heteronuclear coupling (JHF), which is typically large. The multiplicity follows the 2nI+1 rule, where n=2 (number of fluorine atoms) and I=1/2 (spin of ¹⁹F), resulting in 2(2)(1/2)+1 = 3 peaks, a triplet. The expected coupling constant (JHF) is around 56-58 Hz.
The Methoxy Protons (δ 3.90 - 4.05 ppm)
The three protons of the methoxy group (-OCH₃) are chemically equivalent and do not couple with other protons on the molecule. Therefore, they appear as a sharp singlet, integrating to 3H. Its chemical shift is characteristic for an aromatic methoxy group.
Experimental Protocol for Spectrum Acquisition
This section provides a validated, step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.
Materials and Instrumentation
-
Analyte: this compound (5-10 mg)
-
Solvent: Chloroform-d (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS)
-
Equipment: 5 mm NMR tube, volumetric flask, Pasteur pipette
-
Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation Workflow
Caption: Standard workflow for NMR sample preparation.
Spectrometer Setup and Data Acquisition
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.
-
Acquisition Parameters (Example for 400 MHz):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width (SW): ~16 ppm (from -2 to 14 ppm) to ensure all signals are captured.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of all protons, especially the aromatic ones, for accurate integration.
-
Number of Scans (NS): 16-32 scans. This is typically sufficient for a sample of this concentration to achieve excellent signal-to-noise.
-
Receiver Gain (RG): Set automatically by the spectrometer.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.
-
Integration: Integrate all signals and normalize the values relative to a known proton count (e.g., the 3H singlet of the methoxy group).
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A detailed analysis of the chemical shifts, coupling patterns, and integration values allows for the unambiguous assignment of every proton in the molecule. The characteristic downfield singlet of the aldehyde, the upfield triplet of the -CHF₂ group, and the distinct splitting pattern of the three aromatic protons serve as a unique fingerprint for this compound. The protocols outlined in this guide provide a robust framework for obtaining high-quality, reproducible data, which is fundamental for quality control, reaction monitoring, and further research in any field utilizing this important chemical building block.
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-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A practical guide to first-order analysis of ¹H NMR spectra. Nature Protocols, 2(9), 2449–2462. [Link]
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University of California, Davis. (n.d.). NMR Sample Preparation. UC Davis Chemistry. [Link]
-
Reich, H. J. (n.d.). Relaxation in NMR Spectroscopy. University of Wisconsin-Madison. [Link]
An In-depth Technical Guide to the 13C NMR Analysis of 4-(Difluoromethyl)-3-methoxybenzaldehyde
This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-(Difluoromethyl)-3-methoxybenzaldehyde, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the spectrum, a detailed experimental protocol for its acquisition, and an in-depth interpretation of the chemical shifts, grounded in established principles of substituent effects.
Introduction: The Role of 13C NMR in Structural Elucidation
13C NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, with its chemical shift (δ) providing valuable information about its electronic environment. For a substituted aromatic compound like this compound, 13C NMR allows for the unambiguous assignment of each carbon atom in the benzene ring, as well as the carbons of the substituent groups. The analysis of these chemical shifts reveals the interplay of electronic effects—both inductive and resonance—exerted by the methoxy, difluoromethyl, and aldehyde functionalities.
Predicted 13C NMR Data for this compound
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (Aldehyde) | ~191 | The aldehyde carbonyl carbon is significantly deshielded. Its chemical shift can be estimated using substituent additivity rules for benzaldehydes.[1][2] |
| C-3 (C-OCH3) | ~160 | The carbon bearing the electron-donating methoxy group is expected to be deshielded due to the oxygen's electronegativity and resonance effects. |
| C-1 | ~137 | The ipso-carbon attached to the aldehyde group is typically found in this region. |
| C-4 (C-CHF2) | ~134 (triplet) | The carbon attached to the difluoromethyl group will be a triplet due to C-F coupling and its chemical shift is influenced by the electron-withdrawing nature of the fluorine atoms. |
| C-5 | ~130 | This aromatic carbon is influenced by the substituents at the para and ortho positions. |
| C-6 | ~115 | This carbon is ortho to the electron-donating methoxy group and is expected to be shielded. |
| C-2 | ~112 | This carbon is also ortho to the electron-donating methoxy group and is expected to be shielded. |
| -OCH3 | ~56 | The methoxy carbon typically appears in this region.[3][4] |
| -CHF2 | ~116 (triplet) | The difluoromethyl carbon will be a triplet due to one-bond C-F coupling and is significantly deshielded by the two fluorine atoms. |
Note: The predictions are based on typical chemical shift ranges for substituted benzenes and benzaldehydes.[5][6] The solvent used for analysis (e.g., CDCl3) will influence the exact chemical shifts.
Experimental Protocol for 13C NMR Acquisition
A robust and reproducible experimental protocol is critical for obtaining high-quality 13C NMR data. The following section outlines a detailed, step-by-step methodology for the preparation and analysis of this compound.
Sample Preparation
Proper sample preparation is paramount for achieving optimal spectral quality.[7][8][9]
-
Material Weighing: Accurately weigh 50-100 mg of this compound. For small molecules, this amount is generally sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe.[7]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) is a common choice for many organic molecules.[5] Use approximately 0.6-0.7 mL of the solvent.
-
Dissolution: Dissolve the sample in the deuterated solvent in a small vial. Gentle vortexing or warming may be necessary to ensure complete dissolution.
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[5][7] However, for routine analysis, the residual solvent peak (e.g., CDCl3 at 77.16 ppm) can be used for calibration.
-
Labeling: Clearly label the NMR tube with the sample information.[10]
Spectrometer Setup and Data Acquisition
The following is a general procedure for acquiring a standard proton-decoupled 13C NMR spectrum. Specific parameters may need to be adjusted based on the spectrometer and the sample concentration.[11][12][13][14]
-
Instrument Insertion and Locking: Insert the sample into the spectrometer. The instrument's software is then used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.
-
Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.
-
Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure efficient transfer of radiofrequency power.
-
Acquisition Parameters:
-
Pulse Program: Select a standard proton-decoupled 13C pulse program (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle: A 30° pulse angle is often a good compromise between signal intensity and relaxation time for quantitative analysis.[12]
-
Acquisition Time (AQ): Set the acquisition time to around 1-2 seconds.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is typically sufficient for most carbons to relax, though quaternary carbons may require longer delays for accurate integration.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a 50-100 mg sample, 128 to 1024 scans should provide a good signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected range of chemical shifts for most organic molecules.
-
-
Data Acquisition: Start the acquisition.
-
Data Processing:
-
Fourier Transform: After the acquisition is complete, apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis using the internal standard or the solvent peak.
-
Peak Picking: Identify and label the chemical shifts of the peaks.
-
Figure 1: Experimental workflow for 13C NMR analysis.
In-depth Analysis and Interpretation of the 13C NMR Spectrum
The interpretation of the 13C NMR spectrum of this compound requires a thorough understanding of how the electronic properties of the substituents influence the chemical shifts of the aromatic carbons.
Substituent Effects on Aromatic Chemical Shifts
-
Methoxy Group (-OCH3): The methoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect) due to the electronegativity of the oxygen atom. The resonance effect dominates, leading to increased electron density at the ortho and para positions. This results in a significant shielding (upfield shift) of the C-2 and C-6 carbons.[15][16] The carbon directly attached to the methoxy group (C-3) is deshielded due to the inductive effect of the oxygen. The chemical shift of the methoxy carbon itself is typically around 55-60 ppm.[3][4]
-
Aldehyde Group (-CHO): The aldehyde group is a strong electron-withdrawing group through both resonance (-R effect) and induction (-I effect). This leads to a decrease in electron density at the ortho and para positions, resulting in a deshielding (downfield shift) of these carbons. The ipso-carbon (C-1) is also deshielded. The carbonyl carbon of the aldehyde is highly deshielded and typically appears in the range of 190-200 ppm.[1][2]
-
Difluoromethyl Group (-CHF2): The difluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the two fluorine atoms (-I effect). This effect will deshield the carbon to which it is attached (C-4) and will also influence the chemical shifts of the other aromatic carbons. The carbon of the difluoromethyl group itself will be significantly deshielded and will appear as a triplet due to coupling with the two fluorine atoms.
Figure 2: Substituent effects on the aromatic ring.
Assignment of Resonances
Based on the principles outlined above, we can assign the predicted chemical shifts in Table 1 to the specific carbon atoms of this compound.
-
C-2 and C-6: These carbons are ortho to the electron-donating methoxy group and are expected to be the most shielded aromatic carbons, appearing at the highest field (lowest ppm values).
-
C-5: This carbon is meta to the methoxy group and ortho to the difluoromethyl group. Its chemical shift will be influenced by both, likely appearing in the mid-range of the aromatic region.
-
C-1 and C-4: These are the ipso-carbons attached to the aldehyde and difluoromethyl groups, respectively. They are expected to be deshielded. C-4 will be identifiable by its triplet splitting pattern due to C-F coupling.
-
C-3: The carbon bearing the methoxy group will be significantly deshielded and is expected to appear at a low field.
-
C=O, -OCH3, and -CHF2: These carbons are readily identified by their characteristic chemical shifts and, in the case of the -CHF2 group, by its triplet multiplicity.
Conclusion
This technical guide has provided a comprehensive overview of the 13C NMR analysis of this compound. By leveraging predictive methods based on established substituent effects, we have proposed a detailed 13C NMR spectrum. The provided experimental protocol offers a robust framework for acquiring high-quality data. The in-depth analysis of the substituent effects provides a clear rationale for the assignment of each carbon resonance. This guide serves as a valuable resource for researchers working with this and structurally related compounds, enabling confident structural verification and a deeper understanding of the interplay of electronic effects within substituted aromatic systems.
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Magn Reson Chem. 2006 Aug;44(8):797-806. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments.[Link]
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ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF.[Link]
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University of California, Riverside. 13-C NMR Protocol for beginners AV-400.[Link]
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Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.[Link]
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Scribd. Experiment 1 Instructions | PDF | Nuclear Magnetic Resonance | Atomic.[Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686).[Link]
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An In-depth Technical Guide to the FT-IR Spectrum of 4-(Difluoromethyl)-3-methoxybenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis and theoretical interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(Difluoromethyl)-3-methoxybenzaldehyde. As a compound of interest in synthetic chemistry and drug development, understanding its structural features through vibrational spectroscopy is paramount for quality control and reaction monitoring. This document delineates the characteristic vibrational frequencies associated with the molecule's key functional groups—aromatic aldehyde, difluoromethyl, and methoxy moieties—and provides a predictive framework for its FT-IR spectrum. A detailed, field-proven protocol for sample analysis using Attenuated Total Reflectance (ATR) FT-IR is also presented, ensuring researchers can reliably obtain high-quality spectra.
Introduction: The Role of FT-IR in Molecular Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds.[1] By measuring the absorption of infrared radiation by a molecule, an FT-IR spectrum is generated, which serves as a unique molecular "fingerprint."[2] Each peak in the spectrum corresponds to the vibration of specific chemical bonds within the molecule, such as stretching or bending. For a multifunctional molecule like this compound, FT-IR provides a rapid and non-destructive method to confirm the presence of its constituent functional groups, assess purity, and monitor its transformation in chemical reactions.
Molecular Structure and Functional Group Analysis
To accurately predict the FT-IR spectrum, a thorough analysis of the molecular structure is the first critical step. This compound comprises a 1,2,4-trisubstituted benzene ring bearing three distinct functional groups:
-
Aromatic Aldehyde (-CHO): This group is characterized by a strong carbonyl (C=O) stretch and a distinctive aldehydic C-H stretch.
-
Methoxy Group (-OCH₃): This ether linkage introduces characteristic C-O stretching vibrations and C-H vibrations from the methyl group.
-
Difluoromethyl Group (-CHF₂): This organofluorine moiety is defined by intense C-F stretching absorptions.
The interplay of these groups and their electronic effects (e.g., conjugation of the aldehyde with the aromatic ring) influences the precise position and intensity of their respective vibrational bands.
Caption: Molecular structure of this compound.
Theoretical FT-IR Spectrum: Peak Assignments and Interpretation
The FT-IR spectrum can be divided into two primary regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[2] The following is a detailed prediction of the significant absorption bands.
Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)
-
Aromatic C-H Stretch (~3100-3000 cm⁻¹): Weak to medium absorptions are expected in this region, corresponding to the stretching vibrations of the C-H bonds on the benzene ring.[3]
-
Aliphatic C-H Stretch (~2980-2850 cm⁻¹): The methyl group of the methoxy substituent will exhibit characteristic symmetric and asymmetric C-H stretching bands in this range.[4]
-
Aldehydic C-H Stretch (~2850 cm⁻¹ and ~2750 cm⁻¹): A hallmark of aldehydes is the appearance of two weak to medium bands for the C-H stretch of the -CHO group.[5][6] The lower frequency band (~2750 cm⁻¹) is particularly diagnostic as few other absorptions appear in this region.[3][7] This doublet arises from Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration.[7]
-
Carbonyl (C=O) Stretch (~1705-1685 cm⁻¹): A very strong and sharp absorption band is the most prominent feature of an aldehyde. For an aromatic aldehyde, where the carbonyl group is conjugated with the benzene ring, the C=O stretching frequency is lowered compared to a saturated aldehyde (which appears around 1730 cm⁻¹).[5][6] Therefore, a peak is predicted in the 1705-1685 cm⁻¹ range.
-
Aromatic C=C Stretch (~1600-1475 cm⁻¹): The benzene ring will give rise to a series of medium to strong absorptions due to in-plane carbon-carbon double bond stretching vibrations. Typically, two or three bands are observed in this region.[3]
Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)
This region contains a wealth of complex vibrations, including bending and combination bands, that are unique to the overall molecular structure.
-
C-F Stretches (~1350-1100 cm⁻¹): The difluoromethyl (-CHF₂) group is expected to produce very strong and characteristic absorption bands. Organofluorine compounds are known for their intense C-F stretching vibrations.[8][9] The presence of two fluorine atoms will likely result in distinct asymmetric and symmetric stretching modes, leading to multiple strong peaks within this broad range.[8]
-
C-O Stretch (~1300-1000 cm⁻¹): The methoxy group will show strong C-O stretching vibrations. Aromatic ethers typically exhibit a strong, asymmetric C-O-C stretch around 1275-1200 cm⁻¹ and a symmetric stretch near 1075-1020 cm⁻¹.[4]
-
Aromatic C-H Out-of-Plane Bending (~900-675 cm⁻¹): The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic C-H "oop" (out-of-plane) bending vibrations. These bands can be used to confirm the substitution pattern.[2] For 1,2,4-trisubstitution, a strong band is typically expected in the 880-800 cm⁻¹ range.
Summary of Predicted FT-IR Data
The predicted key vibrational frequencies for this compound are summarized in the table below.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3100 - 3000 | Weak-Med | C-H Stretch | Aromatic |
| ~2980 - 2850 | Weak-Med | Asymmetric & Symmetric C-H Stretch | Methoxy (-OCH₃) |
| ~2850 and ~2750 | Weak-Med | C-H Stretch (Fermi Resonance Doublet) | Aldehyde (-CHO) |
| ~1705 - 1685 | Strong | C=O Stretch (Conjugated) | Aldehyde (-CHO) |
| ~1600 - 1475 | Med-Strong | C=C In-Ring Stretch | Aromatic |
| ~1350 - 1100 | Strong | Asymmetric & Symmetric C-F Stretch | Difluoromethyl (-CHF₂) |
| ~1275 - 1200 | Strong | Asymmetric C-O-C Stretch | Aromatic Ether (Methoxy) |
| ~1075 - 1020 | Medium | Symmetric C-O-C Stretch | Aromatic Ether (Methoxy) |
| ~880 - 800 | Strong | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Aromatic |
Recommended Experimental Protocol: ATR FT-IR
Attenuated Total Reflectance (ATR) has become the dominant sampling technique for solid and liquid samples due to its simplicity, speed, and minimal sample preparation requirements.[10][11][12][13]
Principle of ATR
In ATR-FTIR, an infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide).[14] The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample placed in intimate contact with the crystal.[10][13] This wave is absorbed by the sample at specific frequencies, and the attenuated beam is then directed to the detector to generate the spectrum.[12]
Step-by-Step Protocol
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory (e.g., a single-bounce diamond ATR) is correctly installed.[10]
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or ethanol) using a lint-free wipe. Ensure the crystal is completely dry.
-
Lower the ATR press arm to ensure no sample is present.
-
Collect a background spectrum. This step is crucial as it measures the instrument and ambient environment (e.g., atmospheric H₂O and CO₂) and subtracts it from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount (typically 1-5 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure firm, intimate contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.[14]
-
Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The resulting spectrum should be displayed in absorbance or % transmittance mode.
-
If necessary, apply an ATR correction algorithm available in the spectrometer software. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.[10]
-
Thoroughly clean the ATR crystal and press arm tip with a solvent-moistened wipe to remove all sample residue, preparing the instrument for the next measurement.
-
Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.
Conclusion
The theoretical FT-IR spectrum of this compound is dominated by several key features: a strong, conjugated carbonyl stretch below 1700 cm⁻¹, a characteristic aldehydic C-H doublet, intense and complex C-F stretching bands in the upper fingerprint region, and strong C-O ether stretches. By following the recommended ATR-FTIR protocol, researchers can reliably obtain high-quality experimental data. This guide provides the foundational knowledge for interpreting such spectra, enabling confident structural verification and quality assessment of this important chemical compound.
References
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University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]
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Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]
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Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]
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PubMed. (n.d.). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Retrieved from [Link]
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NIH. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PMC. Retrieved from [Link]
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Jaggi, N., & Vij, D. R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 112-127. Retrieved from [Link]
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Mass Spectrometry of 4-(Difluoromethyl)-3-methoxybenzaldehyde: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-(Difluoromethyl)-3-methoxybenzaldehyde, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles and practical applications of mass spectrometry for the structural elucidation and quantification of this compound. We will explore ionization behaviors, predict fragmentation pathways, and present detailed analytical protocols, moving beyond a simple recitation of methods to explain the underlying scientific rationale for each experimental choice.
Introduction to this compound and its Analytical Significance
This compound, with a molecular formula of C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol , is a substituted aromatic aldehyde.[1] Its structure, featuring a difluoromethyl group, a methoxy group, and an aldehyde functional group on a benzene ring, presents unique characteristics for mass spectrometric analysis. The precise characterization and quantification of this molecule are critical for ensuring the quality and efficacy of the final products in which it is a precursor. Mass spectrometry, with its high sensitivity and specificity, stands as an indispensable tool for this purpose.
Foundational Principles of Mass Spectrometry for Aromatic Aldehydes
The mass spectrometric analysis of any compound hinges on three key stages: ionization, mass analysis, and detection. For a moderately polar, thermally stable small molecule like this compound, several ionization techniques are viable. The choice of ionization method is paramount as it dictates the nature of the ions generated and, consequently, the structural information that can be gleaned.
Ionization Techniques: A Comparative Overview
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules.[2][3] It typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the source.[2][4] For this compound, ESI in positive ion mode would be expected to yield a prominent ion at m/z 187.1, corresponding to the protonated molecule. However, the aldehyde functional group is not strongly basic, which might result in lower ionization efficiency compared to more basic compounds. It is also worth noting that in-source reactions, such as aldolization with methanol solvent, can sometimes be observed in the ESI of aromatic aldehydes, leading to unexpected adducts like [M+15]⁺.[5]
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique well-suited for less polar and thermally stable compounds.[6][7][8] It involves a corona discharge to ionize the solvent vapor, which then transfers charge to the analyte molecules through gas-phase reactions.[6] APCI is often more efficient for compounds that are not readily ionized by ESI and can tolerate higher flow rates, making it highly compatible with standard HPLC systems.[7] For our target compound, APCI would also be expected to produce a protonated molecule at m/z 187.1.
Electron Ionization (EI): EI is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive and reproducible fragmentation.[2] While this provides a detailed "fingerprint" of the molecule, the molecular ion peak may be weak or absent.[2] EI is typically coupled with Gas Chromatography (GC-MS) and would require the analyte to be sufficiently volatile and thermally stable.
The Rationale for Derivatization
Given the moderate ionization efficiency of aldehydes, derivatization is a common strategy to enhance their detection by mass spectrometry.[9] Derivatization can improve chromatographic separation, increase ionization efficiency, and direct fragmentation pathways to yield structurally informative ions.[10]
For this compound, several derivatization reagents could be employed:
-
2,4-Dinitrophenylhydrazine (DNPH): This is a widely used reagent that reacts with aldehydes and ketones to form 2,4-dinitrophenylhydrazones.[11][12][13] These derivatives are highly chromophoric, aiding in UV detection, and ionize well in both positive and negative ion modes.
-
D-cysteine: This amino acid reacts with aldehydes to form thiazolidine carboxylic acid derivatives, which can be readily analyzed by LC-MS/MS.[10]
-
Hantzsch Reaction: This reaction utilizes a β-dicarbonyl compound and ammonia to form a heterocyclic derivative, which can be conveniently analyzed by mass spectrometry.[14]
The choice of derivatization agent will depend on the specific analytical goals, such as the desired sensitivity and the complexity of the sample matrix.
Predicted Mass Spectral Behavior of this compound
Understanding the expected fragmentation patterns is crucial for structural confirmation and for developing targeted MS/MS methods. The fragmentation of benzaldehyde and its derivatives is well-documented and provides a solid basis for predicting the behavior of our target molecule.[15][16][17][18]
Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, the molecular ion ([M]⁺•) of this compound would be observed at an m/z of 186. The primary fragmentation pathways are predicted to be:
-
Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aldehydes, leading to the formation of a stable acylium ion at m/z 185.[17]
-
Loss of the Formyl Group (-CHO): Cleavage of the C-C bond between the aromatic ring and the aldehyde group would result in a fragment at m/z 157.
-
Loss of Carbon Monoxide (-CO): Following the initial loss of a hydrogen radical, the resulting acylium ion can lose a molecule of carbon monoxide to form a cation at m/z 157.
-
Cleavage of the Difluoromethyl Group: Fragmentation involving the difluoromethyl group could lead to the loss of •CHF₂ (m/z 51), resulting in a fragment at m/z 135.
-
Cleavage of the Methoxy Group: Loss of a methyl radical (•CH₃) from the methoxy group would yield a fragment at m/z 171. Subsequent loss of CO would lead to a fragment at m/z 143.
The following diagram illustrates the predicted EI fragmentation pathway:
graph Fragmentation_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", color="#5F6368"];
M [label="[C₉H₈F₂O₂]⁺•\nm/z 186", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_H [label="[M-H]⁺\nm/z 185", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M_minus_CHO [label="[M-CHO]⁺\nm/z 157", fillcolor="#FBBC05", fontcolor="#202124"]; M_minus_CO [label="[M-H-CO]⁺\nm/z 157", fillcolor="#FBBC05", fontcolor="#202124"]; M_minus_CHF2 [label="[M-CHF₂]⁺\nm/z 135", fillcolor="#34A853", fontcolor="#FFFFFF"]; M_minus_CH3 [label="[M-CH₃]⁺\nm/z 171", fillcolor="#34A853", fontcolor="#FFFFFF"]; M_minus_CH3_CO [label="[M-CH₃-CO]⁺\nm/z 143", fillcolor="#34A853", fontcolor="#FFFFFF"];
M -> M_minus_H [label="- •H"]; M -> M_minus_CHO [label="- •CHO"]; M_minus_H -> M_minus_CO [label="- CO"]; M -> M_minus_CHF2 [label="- •CHF₂"]; M -> M_minus_CH3 [label="- •CH₃"]; M_minus_CH3 -> M_minus_CH3_CO [label="- CO"]; }
Caption: Predicted EI fragmentation pathway of this compound.Collision-Induced Dissociation (CID) of the Protonated Molecule
In tandem mass spectrometry (MS/MS) experiments using a soft ionization technique like ESI or APCI, the protonated molecule ([M+H]⁺, m/z 187) would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to induce fragmentation. The expected product ions would include:
-
Loss of Water (-H₂O): Protonation likely occurs on the carbonyl oxygen. A common fragmentation pathway for protonated aldehydes is the loss of a neutral water molecule, leading to a fragment at m/z 169.
-
Loss of Carbon Monoxide (-CO): The protonated molecule could lose carbon monoxide, resulting in a fragment at m/z 159.
-
Loss of Methane (-CH₄): The protonated molecule might undergo rearrangement and lose a neutral methane molecule from the methoxy group, yielding a fragment at m/z 171.
Experimental Protocols
The following protocols provide a starting point for the analysis of this compound by LC-MS. Optimization will be necessary based on the specific instrumentation and analytical requirements.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the initial mobile phase composition.
-
Sample Matrix: For analysis in complex matrices (e.g., biological fluids, reaction mixtures), appropriate sample extraction techniques such as liquid-liquid extraction or solid-phase extraction should be employed to remove interferences.
LC-MS Method
| Parameter | Condition | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | Provides efficient separation of the analyte from other components. |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Suitable for retaining and separating moderately polar organic molecules. |
| Mobile Phase A | 0.1% Formic acid in water | Provides a source of protons for positive ion mode ESI/APCI and improves peak shape. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol | Elutes the analyte from the reversed-phase column. |
| Gradient | Start with a low percentage of B, ramp to a high percentage of B, and then re-equilibrate. A typical starting point would be 5% B to 95% B over 5-10 minutes. | To ensure good separation and peak shape. |
| Flow Rate | 0.2 - 0.5 mL/min | Compatible with standard ESI and APCI sources. |
| Injection Volume | 1 - 5 µL | To avoid overloading the column and mass spectrometer. |
| Column Temperature | 30 - 40 °C | To ensure reproducible retention times. |
Mass Spectrometry Method
| Parameter | Condition | Rationale |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Both are suitable for this type of molecule; the choice may depend on the specific instrument and desired sensitivity.[3][6][19] |
| Polarity | Positive | To generate protonated molecules ([M+H]⁺). |
| Capillary Voltage | 3 - 4 kV (ESI) | To generate a stable electrospray. |
| Corona Current | 1 - 5 µA (APCI) | To ionize the solvent vapor.[6] |
| Nebulizer Gas | Nitrogen, 30 - 50 psi | To assist in the formation of fine droplets. |
| Drying Gas | Nitrogen, 8 - 12 L/min | To desolvate the ions. |
| Gas Temperature | 300 - 400 °C | To aid in desolvation. |
| Scan Mode | Full Scan (for initial analysis) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification) | Full scan provides an overview of all ions, while SIM/MRM offers higher sensitivity and specificity for target analytes. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) of the precursor ion at m/z 187.1 | To generate fragment ions for structural confirmation. |
Data Interpretation and Validation
The acquired mass spectrometry data should be processed to identify the peak corresponding to this compound. The identity of the compound should be confirmed by:
-
Accurate Mass Measurement: High-resolution mass spectrometry can provide a mass measurement with high accuracy, allowing for the determination of the elemental composition.
-
Isotopic Pattern: The measured isotopic pattern should match the theoretical pattern for C₉H₈F₂O₂.
-
Fragmentation Pattern: The MS/MS fragmentation pattern should be consistent with the predicted pathways and can be compared to library spectra if available.
For quantitative analysis, a calibration curve should be constructed using standards of known concentrations. The method should be validated for linearity, accuracy, precision, and sensitivity according to established guidelines.
Conclusion
The mass spectrometric analysis of this compound is a powerful tool for its characterization and quantification. By carefully selecting the ionization technique, optimizing the analytical conditions, and understanding the fragmentation behavior, researchers can obtain reliable and accurate data. This guide provides a solid foundation for developing and implementing robust mass spectrometry methods for this important chemical intermediate, thereby supporting the advancement of research and development in the pharmaceutical and agrochemical industries. The principles and protocols outlined herein are designed to be a self-validating system, where the expected and observed data converge to provide a high degree of confidence in the analytical results.
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Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A. [Link]
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Fragmentation of BENZALDEHYDE (Maina). Scribd. [Link]
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The Definitive Guide to the Structural Elucidation of 4-(Difluoromethyl)-3-methoxybenzaldehyde
This technical guide provides a comprehensive walkthrough for the structural elucidation of 4-(difluoromethyl)-3-methoxybenzaldehyde, a key building block in the synthesis of pharmaceuticals and agrochemicals. Designed for researchers, scientists, and professionals in drug development, this document outlines the synergistic application of modern analytical techniques to unequivocally confirm the molecule's constitution and connectivity. We will delve into the rationale behind the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering insights grounded in years of practical laboratory experience.
Introduction
This compound, with the chemical formula C₉H₈F₂O₂, is an aromatic aldehyde of significant interest in synthetic chemistry.[1] The presence of the difluoromethyl group (-CHF₂) imparts unique electronic properties that can enhance the biological activity and pharmacokinetic profile of derivative compounds. A thorough and unambiguous structural verification of this starting material is paramount to ensure the integrity and success of subsequent synthetic steps and the quality of the final products. This guide will demonstrate a systematic and self-validating approach to its structural characterization.
Strategic Approach to Structural Elucidation
Our strategy for elucidating the structure of this compound hinges on a multi-technique approach, where each analytical method provides a unique piece of the structural puzzle. The convergence of data from these independent techniques provides a high degree of confidence in the final structural assignment.
Caption: A workflow diagram illustrating the integrated analytical approach for structural elucidation.
I. Mass Spectrometry: The First Glimpse
Rationale: Mass spectrometry is the initial and most direct method to determine the molecular weight of the compound and to gain insights into its elemental composition through high-resolution mass spectrometry (HRMS).
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as methanol or dichloromethane.
-
Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Expected Data and Interpretation:
The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of C₉H₈F₂O₂, which is 186.16 g/mol . HRMS would provide a more precise mass, confirming the elemental composition.
Table 1: Predicted Mass Spectrometry Data
| Fragment | Predicted m/z | Interpretation |
| [C₉H₈F₂O₂]⁺ | 186.0441 | Molecular Ion (M⁺) |
| [C₉H₇F₂O₂]⁺ | 185.0363 | Loss of a hydrogen atom ([M-H]⁺) |
| [C₈H₅F₂O]⁺ | 155.0257 | Loss of the methoxy radical (•OCH₃) |
| [C₈H₈FO₂]⁺ | 155.0457 | Loss of a fluorine atom ([M-F]⁺) - Less likely |
| [C₇H₅O]⁺ | 105.0340 | Benzoyl cation, from cleavage of C-C bond |
The fragmentation pattern provides valuable structural information. The loss of a hydrogen atom (m/z 185) is a common feature for aldehydes. A significant fragment at m/z 155 would strongly suggest the loss of the methoxy group.
II. Infrared (IR) Spectroscopy: Identifying the Key Functional Groups
Rationale: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The presence of the aldehyde and the aromatic ring, as well as the C-F and C-O bonds, will give rise to characteristic absorption bands.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR beam is passed through the ATR crystal, and the spectrum is recorded.
-
Background Subtraction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.
Expected Data and Interpretation:
The IR spectrum will provide clear evidence for the key functional groups.
Table 2: Predicted Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850-2960 | Medium | Aliphatic C-H stretch (methoxy group) |
| ~2720 and ~2820 | Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1700 | Strong | Aldehyde C=O stretch |
| ~1600, ~1580, ~1470 | Medium-Strong | Aromatic C=C stretching vibrations |
| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1020 | Medium | Symmetric C-O-C stretch (aryl ether) |
| ~1000-1100 | Strong | C-F stretching vibrations |
The presence of the strong carbonyl absorption around 1700 cm⁻¹ is a definitive indicator of the aldehyde group. The characteristic C-H stretches of the aldehyde group, though weak, provide confirmatory evidence. The strong C-F stretching bands are also expected.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. The presence of fluorine adds another layer of information through ¹⁹F NMR and H-F and C-F coupling.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer. For more detailed structural information, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Expected ¹H NMR Data and Interpretation (Predicted)
The ¹H NMR spectrum is predicted to show signals for the aldehydic proton, the aromatic protons, the methoxy protons, and the proton of the difluoromethyl group.
Caption: Predicted chemical shifts and multiplicities for the protons in this compound.
Table 3: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.9 | Singlet (s) | 1H | Aldehyde-H | Deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |
| ~7.5 | Doublet (d) | 1H | Aromatic-H (H-2 or H-6) | Ortho to the aldehyde group. |
| ~7.4 | Doublet of doublets (dd) | 1H | Aromatic-H (H-6 or H-2) | Coupled to two other aromatic protons. |
| ~7.2 | Doublet (d) | 1H | Aromatic-H (H-5) | Coupled to one other aromatic proton. |
| ~6.7 | Triplet (t) | 1H | -CHF₂ | The proton is coupled to two equivalent fluorine atoms, resulting in a triplet (J_HF ≈ 50-60 Hz). |
| ~3.9 | Singlet (s) | 3H | -OCH₃ | Typical chemical shift for a methoxy group attached to an aromatic ring. |
Expected ¹³C NMR Data and Interpretation (Predicted)
The ¹³C NMR spectrum will show signals for all nine carbon atoms in the molecule. The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.
Table 4: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |
| ~191 | Singlet (s) | C=O | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| ~155 | Singlet (s) | C-OCH₃ | Aromatic carbon attached to the methoxy group. |
| ~148 | Triplet (t) | C-CHF₂ | Aromatic carbon attached to the difluoromethyl group, split by the two fluorine atoms. |
| ~132 | Singlet (s) | Aromatic C-H | |
| ~128 | Singlet (s) | Aromatic C-H | |
| ~125 | Singlet (s) | Quaternary Aromatic C | |
| ~115 | Triplet (t) | -CHF₂ | Carbon of the difluoromethyl group, split by the two fluorine atoms (J_CF ≈ 240-250 Hz). |
| ~112 | Singlet (s) | Aromatic C-H | |
| ~56 | Singlet (s) | -OCH₃ | Carbon of the methoxy group. |
2D NMR Spectroscopy for Unambiguous Assignment
-
COSY: Will show correlations between coupled protons, confirming the connectivity of the aromatic protons.
-
HSQC: Will correlate each proton signal to its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons.
-
HMBC: Will show correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the positions of the substituents on the aromatic ring. For example, a correlation between the methoxy protons and the aromatic carbon at ~155 ppm, and between the aldehyde proton and the aromatic carbons at ~132 and ~128 ppm would confirm their relative positions.
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. By integrating the data from mass spectrometry, IR spectroscopy, and a suite of NMR experiments, a complete and unambiguous structural assignment can be achieved. This rigorous characterization is a critical quality control step that underpins the successful development of novel molecules in the pharmaceutical and agrochemical industries. The principles and methodologies outlined in this guide provide a robust framework for the structural elucidation of a wide range of organic compounds.
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An In-depth Technical Guide to the Physicochemical Characteristics of 4-(Difluoromethyl)-3-methoxybenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics, analytical methodologies, and applications of 4-(Difluoromethyl)-3-methoxybenzaldehyde (CAS No. 900641-83-0). As a substituted aromatic aldehyde, this compound is a valuable intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors.[1] The strategic incorporation of a difluoromethyl (CF₂H) group offers unique bioisosteric properties and the potential for enhanced molecular interactions, making it a compound of significant interest for drug development professionals.[2][3] This document details the compound's known physical properties, spectroscopic profile, reactivity, and provides validated protocols for its characterization and quality control.
Introduction: The Significance of Fluorinated Benzaldehydes
Aromatic aldehydes are a cornerstone of organic synthesis, serving as versatile precursors for a vast array of chemical transformations.[4] Within this class, this compound emerges as a molecule of strategic importance. Its structure combines the reactivity of the benzaldehyde moiety with the unique electronic and conformational properties imparted by the difluoromethyl group.
The incorporation of fluorine-containing substituents is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[5] The difluoromethyl group, in particular, has gained considerable attention as it can act as a metabolically stable bioisostere for hydroxyl, thiol, and amine functionalities.[3] Furthermore, the C-H bond of the CF₂H group can function as a hydrogen bond donor, enabling novel interactions with biological targets that can enhance potency and selectivity.[2] This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in their synthetic and drug discovery programs.
Figure 1: Molecular Structure of this compound.
Physicochemical and Spectroscopic Profile
Accurate characterization of a chemical intermediate is fundamental to its effective use in synthesis and development. This section details the known physical properties and expected spectroscopic data for this compound.
General and Physical Data
The primary physicochemical data for the compound are summarized below. It is important to note that some physical properties, such as the boiling point, are predicted values derived from computational models.
| Property | Value | Source |
| CAS Number | 900641-83-0 | [1] |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | [1] |
| Boiling Point | 295.8 ± 40.0 °C at 760 mmHg (Predicted) | [1] |
| Appearance | Inferred: White to pale yellow solid | Based on similar compounds[6] |
| Purity | ≥97% (Typically available) | [1] |
Spectroscopic Profile: A Structural Signature
Spectroscopic analysis provides an unambiguous confirmation of the chemical structure. While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be reliably predicted based on its functional groups.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. Key expected signals include:
-
Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.8-10.1 ppm.
-
Aromatic Protons (Ar-H): Three protons on the benzene ring, exhibiting complex splitting patterns (doublets and doublet of doublets) between δ 7.0-7.8 ppm, influenced by the electronic effects of the three different substituents.
-
Difluoromethyl Proton (-CHF₂): A characteristic triplet in the range of δ 6.5-7.0 ppm, with coupling to the two fluorine atoms (J-coupling constant ~50-60 Hz).
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9 ppm.[7]
-
-
¹³C NMR Spectroscopy: The carbon spectrum will complement the ¹H NMR data. Expected key resonances include:
-
Aldehyde Carbonyl (-CHO): A signal around δ 190-193 ppm.[7]
-
Aromatic Carbons (Ar-C): Six distinct signals in the δ 110-160 ppm range. The carbons directly attached to the electronegative oxygen and fluorine-containing groups (C-O and C-CF₂) will be further downfield.
-
Difluoromethyl Carbon (-CHF₂): A triplet signal (due to C-F coupling) around δ 110-115 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.[7]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying the key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks observed just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic/Methoxy): Peaks observed just below 3000 cm⁻¹.
-
C-F Stretch: Strong bands in the region of 1000-1200 cm⁻¹.
-
C-O Stretch (Methoxy/Aryl Ether): Bands in the 1200-1275 cm⁻¹ region.
-
-
Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 186.16. Common fragmentation patterns would involve the loss of the aldehyde proton (M-1), the methoxy group (M-31), or the entire aldehyde group (M-29).
Solubility and Stability
-
Solubility: While quantitative data is scarce, based on its structure, this compound is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, acetone, and alcohols. Its solubility in water is expected to be low.
-
Stability and Storage: Like many benzaldehyde derivatives, this compound can be susceptible to oxidation of the aldehyde group to a carboxylic acid upon prolonged exposure to air.[4] Therefore, it is recommended to store the material at 2-8°C under an inert gas atmosphere to ensure long-term stability and purity.[1]
Chemical Reactivity and Applications in Drug Development
The utility of this compound is rooted in the distinct reactivity of its functional groups and its value as a building block in medicinal chemistry.
Figure 2: Key structural features and their relevance in synthesis and drug design.
Reactivity Profile
The aldehyde functional group is the primary site of reactivity, readily undergoing:
-
Nucleophilic Addition: Reaction with amines to form imines (Schiff bases), a common step in the synthesis of heterocyclic compounds.[8][9]
-
Oxidation: Can be easily oxidized to the corresponding 4-(difluoromethyl)-3-methoxybenzoic acid.
-
Reduction: Can be reduced to form 4-(difluoromethyl)-3-methoxybenzyl alcohol.
-
Condensation Reactions: Participates in aldol and similar condensations to form new carbon-carbon bonds.[4]
The difluoromethyl and methoxy groups are generally stable under these conditions, making the aldehyde group a reliable synthetic handle.
Relevance in Drug Development
The presence of the CF₂H group is the most compelling feature for medicinal chemists.
-
Bioisosterism: The CF₂H group serves as a non-hydrolyzable mimic of a hydroxyl group, capable of participating in hydrogen bonding while improving metabolic stability.[3] This allows for the strategic replacement of labile functional groups in a lead compound to enhance its pharmacokinetic profile.
-
Modulation of Physicochemical Properties: The electronegativity of the fluorine atoms can significantly alter the local electronic environment, pKa, and conformational preferences of the molecule, which can be fine-tuned to optimize target engagement and membrane permeability.[2]
-
Synthetic Intermediate: The compound is a key building block for agrochemicals and pharmaceuticals, particularly in the creation of novel herbicides and fungicides.[1]
Recommended Experimental Protocols
To ensure the quality and identity of this compound, standardized analytical protocols are essential. The following workflows represent industry-standard practices for characterization.
Figure 3: General analytical workflow for quality control and characterization.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reversed-phase HPLC method for determining the purity of the compound. HPLC is the preferred method for analyzing aromatic aldehydes due to its high selectivity and sensitivity.[10]
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
Start at 30% B, hold for 1 minute.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B over 1 minute and re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan).
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of acetonitrile to create a 0.5 mg/mL solution.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Causality Note: A C18 column is chosen for its excellent retention of moderately nonpolar aromatic compounds. The acidic mobile phase ensures the aldehyde is in a neutral state for consistent chromatography. Gradient elution is employed to ensure that any potential impurities, which may have significantly different polarities, are eluted from the column in a reasonable time frame.
Protocol: Structural Confirmation by ¹H NMR Spectroscopy
This protocol provides the steps for acquiring a proton NMR spectrum to confirm the compound's identity.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Experiment: Standard 1D proton acquisition.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm). Integrate all signals and assign them to the corresponding protons based on their chemical shift, multiplicity (singlet, triplet, etc.), and integration values, as described in Section 2.2.
Trustworthiness Note: This self-validating system confirms identity by ensuring all four distinct proton environments (aldehyde, aromatic, difluoromethyl, methoxy) are present with the correct chemical shifts, splitting patterns, and in the correct 1:3:1:3 integration ratio.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, a general hazard profile can be inferred from structurally similar compounds.[11][12]
-
Potential Hazards:
-
Recommended Precautions:
-
Handle only in a well-ventilated area, preferably a chemical fume hood.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13]
-
Avoid breathing dust, fumes, or vapors.[12]
-
Wash hands thoroughly after handling.[14]
-
Conclusion
This compound is a specialized chemical intermediate with significant potential in modern synthetic chemistry, particularly in the fields of drug discovery and agrochemicals. Its defining feature, the difluoromethyl group, offers medicinal chemists a powerful tool to enhance the properties of bioactive molecules by acting as a hydrogen-bond-donating bioisostere. A thorough understanding of its physicochemical properties, spectroscopic signature, and appropriate handling procedures, as outlined in this guide, is crucial for its effective and safe utilization in research and development.
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- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)
- Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency.
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- 3-Fluoro-4-methoxybenzaldehyde, 99%. Sigma-Aldrich.
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4-(Difluoromethyl)-3-methoxybenzaldehyde chemical structure and properties
An In-depth Technical Guide to 4-(Difluoromethyl)-3-methoxybenzaldehyde for Researchers and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience in the field of medicinal chemistry has repeatedly demonstrated the pivotal role of novel building blocks in the evolution of drug discovery. The strategic incorporation of unique structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of lead compounds. It is with this perspective that we delve into the technical landscape of this compound, a compound of significant interest due to the presence of the difluoromethyl group—a functionality gaining considerable traction as a bioisostere for hydroxyl and thiol groups. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule, grounded in scientific principles and practical insights. We will explore its chemical identity, physicochemical properties, plausible synthetic strategies, and potential applications, all while maintaining a rigorous commitment to scientific integrity.
Chemical Identity and Physicochemical Properties
This compound is a substituted benzaldehyde with the chemical formula C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol .[1] The presence of the electron-withdrawing difluoromethyl group and the electron-donating methoxy group on the aromatic ring creates a unique electronic environment that influences its reactivity and potential biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 900641-83-0 | [1] |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | [1] |
| Boiling Point | 295.8±40.0°C at 760 mmHg | [1] |
| Storage | 2-8°C, under inert gas | [1] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
A likely precursor for this synthesis is 4-formyl-2-methoxyphenyl trifluoromethanesulfonate, which can be prepared from vanillin. The triflate group can then be subjected to a difluoromethylation reaction.
Caption: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Protection/Activation: The hydroxyl group of vanillin is a poor leaving group. Its conversion to a triflate is a standard and effective method to transform it into an excellent leaving group, making the subsequent nucleophilic substitution feasible.
-
Difluoromethylation: The use of (difluoromethyl)trimethylsilane (TMSCF₂H) in the presence of a fluoride source and a copper catalyst is a well-established method for the introduction of the difluoromethyl group onto an aromatic ring. The copper catalyst is crucial for the transmetalation and reductive elimination steps of the catalytic cycle.
Spectroscopic Characterization
Detailed experimental spectral data for this compound is not widely published. However, based on its structure, we can predict the key spectroscopic features.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO) singlet around 9.9-10.0 ppm.- Aromatic protons as multiplets between 7.0-7.8 ppm.- Methoxy protons (OCH₃) singlet around 3.9-4.0 ppm.- Difluoromethyl proton (CHF₂) triplet around 6.5-7.0 ppm (due to coupling with fluorine). |
| ¹³C NMR | - Aldehyde carbonyl carbon around 190-192 ppm.- Aromatic carbons between 110-160 ppm.- Methoxy carbon around 56 ppm.- Difluoromethyl carbon triplet around 115-120 ppm (due to coupling with fluorine). |
| IR | - Strong C=O stretch for the aldehyde at ~1700 cm⁻¹.- C-H stretch for the aldehyde around 2820 and 2720 cm⁻¹.- Aromatic C=C stretches between 1450-1600 cm⁻¹.- C-O stretch for the methoxy group around 1250-1300 cm⁻¹.- C-F stretches around 1000-1100 cm⁻¹. |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 186.- Fragments corresponding to the loss of H (M-1), CHO (M-29), and OCH₃ (M-31). |
Applications in Drug Development: A Forward-Looking Perspective
The true potential of this compound lies in its utility as a versatile building block in medicinal chemistry. The difluoromethyl (CF₂H) group is increasingly recognized as a valuable surrogate for hydroxyl (OH) and thiol (SH) groups. This bioisosteric replacement can lead to improved metabolic stability, enhanced membrane permeability, and altered binding interactions with target proteins.
Potential Therapeutic Targets and Signaling Pathways
Given the structural alerts present in this compound, it is plausible that its derivatives could be designed to interact with a variety of biological targets. For instance, substituted benzaldehydes are known to be precursors for compounds targeting enzymes such as kinases and proteases.
Caption: Logical workflow for the application of this compound in drug discovery.
The rationale for this proposed application stems from the ability of the difluoromethyl group to act as a hydrogen bond donor, mimicking the interaction of a hydroxyl or thiol group with a protein's active site. This, combined with its increased lipophilicity compared to a hydroxyl group, can lead to enhanced cell permeability and bioavailability.
Safety and Handling
While a comprehensive, compound-specific safety data sheet is not publicly available, the following precautions are recommended based on the known hazards of similar aromatic aldehydes and organofluorine compounds.
Table 3: Recommended Safety and Handling Procedures
| Hazard Category | Recommendation |
| Eye Irritation | Wear protective safety glasses. |
| Skin Irritation | Wear protective gloves. |
| Respiratory Irritation | Use in a well-ventilated area or with a fume hood. |
| Ingestion | Do not eat, drink, or smoke when using this product. |
| Storage | Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1] |
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel bioactive molecules. Its unique combination of a reactive aldehyde, a methoxy directing group, and the increasingly important difluoromethyl moiety positions it as a valuable tool for medicinal chemists. While the publicly available data on its synthesis and properties are limited, this guide provides a scientifically grounded framework for its potential use. As research in the field of organofluorine chemistry continues to expand, it is anticipated that the utility of reagents such as this compound will become increasingly apparent, paving the way for the development of next-generation therapeutics.
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The Difluoromethyl Group: A Subtle Powerhouse in Benzaldehyde-Based Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the difluoromethyl (CF2H) group is emerging as a uniquely versatile substituent, offering a nuanced alternative to the more common trifluoromethyl (CF3) group. When appended to benzaldehyde derivatives—a privileged scaffold in numerous bioactive compounds—the CF2H group imparts a subtle yet powerful modulation of physicochemical and biological properties. This guide provides a comprehensive analysis of the role of the difluoromethyl group in benzaldehyde-based molecules, exploring its impact on lipophilicity, metabolic stability, and target engagement. We will delve into its function as a lipophilic hydrogen bond donor and bioisostere, examine key synthetic strategies, and present case studies that highlight its application in drug discovery.
Introduction: Beyond Simple Fluorination
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate basicity, and improve bioavailability.[1][2] While the trifluoromethyl group has been a workhorse in this regard, its strong electron-withdrawing nature and significant lipophilic contribution can sometimes be suboptimal. The difluoromethyl group, by contrast, offers a more refined toolkit. Possessing a unique blend of properties—including the ability to act as a hydrogen bond donor—it allows for a more subtle fine-tuning of a molecule's characteristics.[2][3][4][5][6] Benzaldehyde and its derivatives are fundamental building blocks in pharmaceuticals and agrochemicals, valued for their versatile reactivity.[7][8][9] The marriage of the CF2H group with the benzaldehyde scaffold creates a class of compounds with significant potential for developing novel therapeutics with improved pharmacological profiles.
The Physicochemical Impact of the Difluoromethyl Group
The influence of the CF2H group stems from a unique combination of electronic and steric effects, which are highly dependent on its molecular context.[10]
A "Lipophilic Hydrogen Bond Donor"
Unlike a methyl or trifluoromethyl group, the C-H bond in a CF2H group is significantly polarized due to the strong electron-withdrawing effect of the two fluorine atoms. This polarization imparts acidity to the hydrogen, allowing it to act as a competent hydrogen bond (HB) donor.[6][10][11] Studies have shown that the HB acidity of Ar-CF2H is comparable to that of thiophenols and anilines, though weaker than a hydroxyl group.[3][4][5][11][12][13] This capacity for hydrogen bonding can introduce crucial new interactions with biological targets, such as enzyme active sites or receptors.[11]
At the same time, the CF2H group is considered lipophilic. However, its effect on a molecule's overall lipophilicity (logP) is not straightforward. The change in logP when replacing a methyl group with a difluoromethyl group can range from a slight decrease to a moderate increase (ΔlogP from -0.1 to +0.4), depending on the electronic nature of other substituents on the aromatic ring.[3][4][12][13] This context-dependent modulation allows for precise control over a drug candidate's solubility and membrane permeability.[10]
Electronic and Conformational Effects
The CF2H group is strongly electron-withdrawing, influencing the reactivity of the benzaldehyde's aldehyde functional group and the electron density of the aromatic ring. This can impact metabolic stability by shielding adjacent sites from oxidative metabolism.[1][14] Furthermore, the CF2H group can adopt multiple conformations, which can influence the overall dipole moment of the molecule and its ability to adopt a favorable binding conformation within a target protein.[10]
The CF2H Group as a Versatile Bioisostere
One of the most powerful applications of the CF2H group in benzaldehyde derivatives is its role as a bioisostere for common functional groups like hydroxyl (OH) and thiol (SH).[3][4][11][14]
By replacing a metabolically labile hydroxyl group with a robust CF2H group, medicinal chemists can often preserve or even enhance binding affinity through similar hydrogen bonding interactions while significantly improving the compound's pharmacokinetic profile.[6][10] This strategy prevents rapid glucuronidation or sulfation that frequently deactivates phenol-containing drugs.
Comparative Physicochemical Properties
| Property | -OH (Phenol) | -SH (Thiophenol) | -CF2H (on Benzene) |
| Hydrogen Bond Acidity (A) | ~0.3 - 0.6 | ~0.12 | ~0.10 |
| Metabolic Stability | Low (prone to oxidation, conjugation) | Moderate (prone to oxidation) | High |
| Lipophilicity (Contribution) | Hydrophilic | Lipophilic | Lipophilic (variable) |
Data synthesized from multiple sources indicating general trends.[3][11]
Synthetic Strategies for Difluoromethylated Benzaldehydes
The installation of a CF2H group onto a benzaldehyde scaffold can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the presence of other functional groups.
Direct Difluoromethylation of Benzaldehydes
Direct conversion of the aldehyde functional group is a common strategy. Reagents like (diethylamino)sulfur trifluoride (DAST) can be used, although this transforms the aldehyde into a difluoromethyl group, requiring a precursor with a different functional group that can later be converted to an aldehyde.[15]
Building Block Approach
A more frequent approach involves using pre-functionalized building blocks. For instance, a difluoromethylated toluene derivative can be synthesized and then the methyl group can be oxidized to an aldehyde. Alternatively, cross-coupling reactions can be employed to attach a difluoromethylated aromatic ring to a suitable precursor.[11]
Late-Stage Difluoromethylation
Recent advances have focused on "late-stage" functionalization, where the CF2H group is introduced at the end of a synthetic sequence.[11] Radical-based methods using reagents like difluoromethylsulfonyl chloride (DFMS) have shown promise for the direct C-H difluoromethylation of aromatic rings, though selectivity can be a challenge.[15]
Representative Experimental Protocol: Synthesis of 2,4-Difluorobenzaldehyde
This protocol is based on a well-established Halogen Exchange (Halex) reaction.[16]
Objective: To synthesize 2,4-difluorobenzaldehyde from 2,4-dichlorobenzaldehyde.
Materials:
-
2,4-Dichlorobenzaldehyde (1 eq)
-
Potassium Fluoride (KF), spray-dried (2.4 eq)
-
Sulfolane (solvent)
-
Tetraethylene glycol dimethyl ether (phase-transfer catalyst)
-
Nitrogen (inert gas)
Procedure:
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add sulfolane and spray-dried potassium fluoride.
-
Add 2,4-dichlorobenzaldehyde and tetraethylene glycol dimethyl ether to the suspension.
-
Heat the reaction mixture to 220°C under a nitrogen atmosphere with vigorous stirring.
-
Maintain the temperature and stirring for 13-15 hours. Monitor the reaction progress by Gas Chromatography (GC).
-
After completion, cool the mixture to room temperature.
-
Isolate the product by vacuum distillation from the reaction mixture.
-
Purify the crude product by fractional distillation to yield pure 2,4-difluorobenzaldehyde.
Validation:
-
The final product should be characterized by ¹H NMR, ¹⁹F NMR, and GC-MS to confirm its identity and purity.
-
Typical yields for this process are reported to be in the range of 68-72%.[16]
Applications in Drug Discovery and Agrochemicals
The unique properties of the CF2H group have been leveraged in the design of various bioactive benzaldehyde derivatives, particularly as enzyme inhibitors and in agrochemicals.
Enzyme Inhibition
The ability of the CF2H group to act as a bioisostere for a hydroxyl group is particularly advantageous in designing enzyme inhibitors. For example, α-difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase, is a powerful anti-parasitic agent and is being investigated for cancer chemoprevention.[17][18][19] The CF2H group is crucial for the mechanism-based irreversible inhibition of the enzyme.[18][19] While not a benzaldehyde derivative itself, the principles of DFMO's design are directly applicable. A difluoromethyl benzaldehyde derivative could be designed to target an enzyme's active site, where the CF2H group mimics a key hydroxyl interaction while the aldehyde serves as a reactive "warhead" or a scaffold for further elaboration.
Agrochemicals
In the agrochemical sector, metabolic stability and target affinity are paramount. The CF2H group is found in several modern pesticides and fungicides.[20][21][22] For example, the fungicide Benzovindiflupyr contains a 3-(difluoromethyl)-1-methyl-1H-pyrazole moiety.[22] The CF2H group contributes to the molecule's potency and systemic properties in plants. Difluoromethylated benzaldehydes serve as key intermediates in the synthesis of such complex agrochemicals.[22]
Challenges and Future Perspectives
Despite its advantages, the synthesis of difluoromethylated compounds can be challenging. Reagents for difluoromethylation can be expensive or difficult to handle, and achieving regioselectivity in late-stage functionalization remains an area of active research.[23][24] The development of more efficient, scalable, and user-friendly difluoromethylation methods is crucial for the broader adoption of this functional group.[15][25]
The future will likely see the development of novel catalytic methods for the asymmetric synthesis of chiral difluoromethylated benzaldehyde derivatives, opening new avenues in stereoselective drug design. Furthermore, as our understanding of the subtle interactions of the CF2H group deepens, we can expect to see its more rational and widespread application in designing next-generation therapeutics and agrochemicals with precisely tailored properties. The ability to deprotonate Ar-CF2H groups to form nucleophilic synthons also presents a new frontier, transforming the CF2H group from a passive terminus to a reactive handle for further molecular construction.[26]
Conclusion
The difluoromethyl group is far more than just a "light" version of the trifluoromethyl group. When incorporated into benzaldehyde derivatives, it serves as a sophisticated tool for modulating a molecule's physicochemical properties and biological function. Its capacity to act as a metabolically stable, lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups provides medicinal chemists with a unique strategy to overcome common drug development hurdles such as poor metabolic stability and off-target toxicity. As synthetic methodologies continue to advance, the strategic use of difluoromethylated benzaldehydes is set to play an increasingly important role in the creation of innovative and effective pharmaceuticals and agrochemicals.
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Zafrani, Y., Yeffet, D., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. [Link][3][5]
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Zafrani, Y., Yeffet, D., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. PubMed. [Link][4]
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Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. [Link][12]
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Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. [Link][13]
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Mena, E. L., & Tormo, J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link][1]
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Sap, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7064. [Link][11]
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Bass, K. E., & Anderson, C. L. (2002). Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine. PubMed. [Link][17]
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Fu, W. C., & Jamison, T. F. (2020). Deuteriodifluoromethylation and gem‐Difluoroalkenylation of Aldehydes Using ClCF2H in Continuous Flow. DSpace@MIT. [Link][14]
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Zafrani, Y., & Saphier, S. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 12(15), 1395-1409. [Link][10]
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Silverman, R. B. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH. [Link][18]
-
Mishra, A., et al. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link][23]
-
Reddy, B. S., et al. (1989). The enzyme-activated irreversible inhibitor of ornithine decarboxylase, DL-alpha-difluoromethylornithine: a chemopreventive agent. PubMed. [Link][19]
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Google Patents. (1993). Process for the preparation of difluorobenzaldehydes. Google Patents. [16]
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Zhang, W., et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. [Link][20]
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Wu, S., Song, H., & Hu, M. (n.d.). Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. [Link][24]
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Fujiwara, Y., et al. (2012). A New Reagent for Direct Difluoromethylation. PMC - NIH. [Link][15]
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Zhang, W., et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ResearchGate. [Link][21]
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Mao, Z., et al. (2024). Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. ResearchGate. [Link][6]
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Jeschke, P. (2019). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Pest Management Science, 75(9), 2443-2455. [Link][22]
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Jampilek, J., & Kralova, K. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. [Link][9]
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Köckinger, M., et al. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 19(22), 5346-5353. [Link][25]
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Sather, A. C., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9993-10000. [Link][26]
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An In-depth Technical Guide to 4-(Difluoromethyl)-3-methoxybenzaldehyde: From a Synthetic Challenge to a Valued Building Block
Abstract
This technical guide provides a comprehensive overview of 4-(Difluoromethyl)-3-methoxybenzaldehyde, a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and drug development. We delve into the historical context of its discovery, which is intrinsically linked to the broader evolution of organofluorine chemistry and the strategic importance of the difluoromethyl (CF₂H) group. This document details the physicochemical properties of the title compound and outlines the modern synthetic strategies required for its preparation, emphasizing the rationale behind these advanced methodologies. The guide explores the applications of this molecule as a versatile building block, leveraging the unique properties conferred by the CF₂H moiety to modulate biological activity and pharmacokinetic profiles. This content is tailored for researchers, scientists, and drug development professionals seeking to understand and utilize this important chemical entity.
Introduction: The Strategic Value of the Difluoromethyl Group
In the landscape of modern drug discovery, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the properties of bioactive molecules[1][2]. Fluorine's unique characteristics—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity[2].
Among the diverse array of fluorinated motifs, the difluoromethyl (CF₂H) group has emerged as a particularly fascinating and valuable substituent[2][3]. Unlike its more common trifluoromethyl (CF₃) counterpart, the CF₂H group possesses a hydrogen atom capable of acting as a hydrogen bond donor[2][3]. This unique feature allows the CF₂H group to serve as a metabolically stable bioisostere for common functional groups such as hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, which are prevalent pharmacophores[2]. This bioisosteric relationship enables chemists to maintain or enhance target engagement while improving pharmacokinetic properties like cell membrane permeability and resistance to oxidative metabolism[3].
This compound (CAS 900641-83-0) is a key building block that strategically places the valuable CF₂H group onto a vanillin-derived scaffold. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a widely available and important chemical intermediate, historically used in the synthesis of pharmaceuticals and other fine chemicals[4][5]. The transformation of this common natural product framework into a specialized, fluorinated reagent provides a direct entry point for introducing the CF₂H group into complex molecular architectures, making it a compound of high interest for synthetic and medicinal chemists.
The Historical Context: A Story of Synthetic Innovation
The discovery and availability of this compound are not marked by a singular event but are rather the culmination of decades of progress in synthetic organofluorine chemistry. The history of this compound is the history of the methods developed to forge the challenging carbon(sp²)–CF₂H bond.
Early efforts in the late 1980s, pioneered by researchers like Donald J. Burton, involved the use of organometallic reagents such as difluoromethyl cadmium for coupling with halides[6]. While foundational, these methods often required harsh conditions and had limited functional group tolerance, restricting their broad application.
The true advent of compounds like this compound for widespread research use is tied to the development of more robust and versatile "late-stage" functionalization techniques in the 21st century[6]. These modern methods, including advanced transition-metal-catalyzed cross-couplings and radical-based C–H difluoromethylation, have made the CF₂H group significantly more accessible[2][6]. The development of stable, easy-to-handle difluoromethylating agents has been crucial. For instance, the creation of reagents that can generate the difluoromethyl radical (•CF₂H) under mild, photoredox-catalyzed conditions has revolutionized the field, allowing for the direct modification of complex heterocyclic structures important to medicinal chemists[6].
Therefore, the "discovery" of this compound is best understood as a milestone enabled by the maturation of synthetic chemistry, transforming what was once a synthetic curiosity into a readily available tool for innovation.
Synthesis and Methodologies: Accessing the Target Compound
Direct, published, step-by-step protocols for the synthesis of this compound are not prevalent in readily accessible literature, underscoring its status as a specialized reagent. However, its synthesis can be accomplished through the application of modern difluoromethylation strategies to readily available starting materials derived from vanillin.
A logical and effective approach involves a multi-step sequence starting from vanillin or a related derivative. The core challenge is the selective introduction of the CF₂H group onto the aromatic ring at the C4 position.
A representative synthetic strategy would likely involve the conversion of the C4 phenolic hydroxyl group of vanillin into a suitable leaving group for a subsequent cross-coupling reaction.
Caption: Proposed synthetic workflow for this compound.
This protocol is a representative example based on established methodologies for the difluoromethylation of aryl halides or triflates, which would be a key step in the synthesis of the target molecule[6].
Reaction: Aryl-Triflate + Difluoromethyl Source → Aryl-CF₂H
-
Reagent Preparation: In a nitrogen-purged glovebox, a reaction vessel is charged with the aryl triflate precursor (1.0 equiv.), a copper(I) catalyst (e.g., CuI, 10 mol%), and a suitable ligand (e.g., a phenanthroline derivative, 20 mol%).
-
Solvent and Reagent Addition: Anhydrous, degassed solvent (e.g., DMF or NMP) is added, followed by the difluoromethylating agent. A common source for such reactions is (trimethylsilyl)difluoromethane (TMSCF₂H) used in conjunction with a fluoride source like potassium fluoride.
-
Reaction Conditions: The reaction vessel is sealed and heated to a specified temperature (typically between 80-120 °C) and stirred for 12-24 hours. Reaction progress is monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed sequentially with aqueous ammonia solution (to remove copper salts) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired difluoromethylated arene.
The causality behind this choice of protocol lies in its proven effectiveness for forming C(sp²)–CF₂H bonds with good functional group tolerance, which is critical when dealing with a multifunctional molecule like a benzaldehyde derivative[6].
Physicochemical Properties and Data
Quantitative data for this compound are summarized below, providing essential information for researchers.
| Property | Value | Source |
| CAS Number | 900641-83-0 | [7] |
| Molecular Formula | C₉H₈F₂O₂ | [7] |
| Molecular Weight | 186.16 g/mol | [7] |
| Appearance | Typically a solid | - |
| Purity | >97% (commercially available) | [7] |
A comparison of the difluoromethyl group with other common substituents highlights its unique electronic and steric properties.
| Functional Group | H-Bond Donor? | Lipophilicity (cLogP contribution) | Bioisosteric Partner |
| -CH₃ | No | ~ +0.5 | - |
| -OH | Yes | ~ -0.7 | -CF₂H, -SH, -NH₂ |
| -CF₃ | No | ~ +0.9 | - |
| -CF₂H | Yes (weak) | ~ +0.4 | -OH, -SH, -NH₂ |
Data compiled from established principles in medicinal chemistry[3][8].
Applications in Research and Development
The primary application of this compound is as a key intermediate and building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries[7].
-
Drug Discovery: The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and condensations, allowing for its incorporation into diverse molecular scaffolds. By using this reagent, medicinal chemists can introduce the CF₂H group to probe its effect on biological activity, improve metabolic stability, and enhance drug-target interactions through hydrogen bonding[3][8].
-
Agrochemicals: In agrochemical research, the introduction of fluorinated moieties is a common strategy to increase the efficacy and environmental stability of herbicides and fungicides. This compound serves as a valuable precursor for creating novel crop protection agents[7].
-
Specialty Chemicals: It is also utilized in the synthesis of specialty materials and as a research chemical for developing new synthetic methodologies[7].
Caption: Chemical utility of this compound.
Conclusion and Future Outlook
This compound stands as a testament to the progress of modern synthetic chemistry. Its history is not one of simple isolation but of the persistent development of powerful chemical tools. As a building block, it provides a convenient gateway to the desirable difluoromethyl group, a moiety that offers a unique combination of properties for fine-tuning molecular function. The continued innovation in C-F bond formation will likely lead to even more efficient and sustainable routes for its synthesis, further expanding its accessibility and application. For researchers in drug discovery and materials science, this compound represents a valuable asset in the quest to design and create next-generation molecules with enhanced performance and tailored properties.
References
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- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones.
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The Strategic Importance of 4-(Difluoromethyl)-3-methoxybenzaldehyde in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the difluoromethyl group (–CHF₂) offers a unique combination of physicochemical properties that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a molecule. This technical guide provides an in-depth exploration of 4-(Difluoromethyl)-3-methoxybenzaldehyde, a versatile chemical intermediate poised to play a significant role in the development of next-generation therapeutics and agrochemicals.
Nomenclature and Chemical Identity: Establishing a Foundation
To ensure clarity and precision in scientific communication, it is essential to be familiar with the various synonyms and identifiers for this compound.
Systematic Name: this compound
Synonyms:
-
Benzaldehyde, 4-(difluoromethyl)-3-methoxy-[1]
Key Identifiers:
A clear understanding of these identifiers is crucial for accurate literature searches, procurement, and regulatory submissions.
Physicochemical Properties: The Impact of the Difluoromethyl Group
The introduction of the difluoromethyl group at the 4-position of the benzaldehyde ring, coupled with a methoxy group at the 3-position, imparts a distinct set of physicochemical characteristics that are highly advantageous in drug discovery.
| Property | Value/Description | Source |
| Boiling Point (Predicted) | 295.8 ± 40.0 °C at 760 mmHg | [1] |
| Storage Conditions | 2-8°C, under inert gas | [1] |
The difluoromethyl group is a fascinating moiety that acts as a lipophilic hydrogen bond donor. This unique characteristic allows it to serve as a bioisostere for more traditional functional groups like hydroxyl (–OH) or thiol (–SH) groups, potentially enhancing binding affinity and selectivity to biological targets. Furthermore, the strong carbon-fluorine bonds contribute to increased metabolic stability, a critical factor in prolonging the in vivo half-life of a drug candidate.
Synthesis and Chemical Reactivity: A Versatile Building Block
A relevant patent for the synthesis of the related compound, 4-difluoromethoxy-3-hydroxybenzaldehyde, utilizes 3,4-dihydroxybenzaldehyde and chlorodifluoromethane in the presence of a phase-transfer catalyst. This suggests that similar approaches, potentially involving the protection of the aldehyde and subsequent difluoromethylation of a phenolic precursor, could be employed.
The aldehyde functionality of this compound makes it a versatile starting material for a wide array of chemical transformations, including:
-
Reductive amination: To introduce amine functionalities.
-
Wittig and Horner-Wadsworth-Emmons reactions: For the formation of carbon-carbon double bonds.
-
Aldol and Knoevenagel condensations: To build more complex molecular scaffolds.
-
Oxidation: To form the corresponding carboxylic acid.
This chemical reactivity allows for the facile incorporation of the 4-(difluoromethyl)-3-methoxyphenyl moiety into a diverse range of molecular architectures.
Applications in Drug Discovery and Agrochemicals: A Landscape of Potential
This compound serves as a key intermediate in the synthesis of novel compounds with potential applications in both the pharmaceutical and agrochemical industries.[1]
Pharmaceutical Applications
The unique properties conferred by the difluoromethyl group make this benzaldehyde derivative an attractive building block for the development of new therapeutic agents. While specific drug candidates derived from this exact molecule are not widely reported, the broader class of difluoromethylated aromatic compounds has shown significant promise in various therapeutic areas. The difluoromethyl group can enhance a molecule's ability to cross cellular membranes and can improve its resistance to metabolic breakdown, leading to better bioavailability and a longer duration of action.
Derivatives of structurally similar benzaldehydes have been investigated for a range of biological activities, including:
-
Anticancer Activity: Benzaldehyde derivatives have been explored for their potential to inhibit cancer cell growth.
-
Anti-inflammatory Effects: Certain benzaldehyde compounds have demonstrated anti-inflammatory properties.
-
Antimicrobial Properties: The benzaldehyde scaffold has been a basis for the development of new antimicrobial agents.
The presence of the difluoromethyl group is anticipated to modulate these activities and potentially lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
Agrochemical Applications
The development of new and effective herbicides and fungicides is crucial for global food security. This compound is utilized as an intermediate in the synthesis of compounds aimed at protecting crops from fungal infections and unwanted weeds.[1] The introduction of the difluoromethyl group can enhance the potency and spectrum of activity of these agrochemicals.
Mechanism of Action: The Role of the Difluoromethyl Group in Biological Systems
The precise mechanism of action of compounds derived from this compound will be target-specific. However, the influence of the difluoromethyl group on molecular interactions provides valuable insights.
As a lipophilic hydrogen bond donor, the C-H bond of the difluoromethyl group can form non-traditional hydrogen bonds with amino acid residues in the binding sites of proteins. This can lead to enhanced binding affinity and selectivity compared to non-fluorinated analogues.
Furthermore, the electron-withdrawing nature of the two fluorine atoms can influence the electronics of the aromatic ring, potentially modulating the pKa of nearby functional groups and altering the molecule's interaction with its biological target.
The metabolic stability conferred by the C-F bonds means that compounds containing this moiety are less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug deactivation. This can lead to a more predictable pharmacokinetic profile and a reduced likelihood of generating reactive metabolites.
Characterization and Analytical Data
Comprehensive characterization is essential to confirm the identity and purity of this compound. While specific spectral data for this compound is not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Expected Spectroscopic Data:
-
¹H NMR: Resonances corresponding to the aldehydic proton (CHO), the aromatic protons, the methoxy protons (OCH₃), and the proton of the difluoromethyl group (CHF₂), which would likely appear as a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: Signals for the carbonyl carbon, aromatic carbons, the methoxy carbon, and the carbon of the difluoromethyl group, which would exhibit splitting due to C-F coupling.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the aldehyde C=O stretch, aromatic C-H and C=C stretches, and C-F stretches.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the molecule, along with a characteristic fragmentation pattern.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for the synthesis of novel compounds with significant potential in both drug discovery and agrochemical development. The unique physicochemical properties imparted by the difluoromethyl group—including its role as a lipophilic hydrogen bond donor and its contribution to metabolic stability—make it an attractive moiety for medicinal chemists seeking to optimize the properties of lead compounds.
Future research efforts will likely focus on the development of efficient and scalable synthetic routes to this intermediate and its derivatives. Furthermore, the exploration of its utility in the synthesis of a broader range of biologically active molecules is warranted. As our understanding of the intricate role of fluorine in molecular recognition and metabolism continues to grow, the importance of key intermediates like this compound in the design of innovative and effective chemical entities is set to increase.
References
Sources
Methodological & Application
Synthesis of 4-(Difluoromethyl)-3-methoxybenzaldehyde from Vanillin: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 4-(difluoromethyl)-3-methoxybenzaldehyde from the readily available starting material, vanillin. The difluoromethyl group is an increasingly important functional group in medicinal chemistry, often serving as a bioisostere for hydroxyl or thiol groups, thereby enhancing metabolic stability and modulating physicochemical properties. This document outlines a robust and reproducible method for the O-difluoromethylation of vanillin, detailing the reaction mechanism, experimental setup, purification procedures, and characterization of the final product.
Introduction
Vanillin, a naturally occurring phenolic aldehyde, serves as a versatile and cost-effective starting material in organic synthesis.[1][2] The introduction of a difluoromethyl (-CHF₂) group onto the phenolic oxygen of vanillin yields this compound, a valuable building block for the synthesis of various pharmaceutical and agrochemical compounds. The -CHF₂ group can act as a lipophilic hydrogen bond donor, influencing molecular conformation and improving membrane permeability. This application note provides a detailed procedure for this transformation, emphasizing safety, efficiency, and thorough characterization of the product.
Synthetic Strategy and Mechanism
The synthesis proceeds via an O-difluoromethylation of the phenolic hydroxyl group of vanillin. The most common and effective method for this transformation involves the in-situ generation of difluorocarbene (:CF₂) from a suitable precursor, such as sodium chlorodifluoroacetate. The reaction mechanism is initiated by the deprotonation of the vanillin's hydroxyl group under basic conditions to form a more nucleophilic phenoxide. Subsequently, thermal decarboxylation of sodium chlorodifluoroacetate generates the highly electrophilic difluorocarbene. The electron-rich phenoxide then attacks the difluorocarbene to form a difluoromethyl ether linkage.[3]
Reaction Scheme:
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Vanillin | 99% | Sigma-Aldrich | 121-33-5 |
| Sodium Chlorodifluoroacetate | 97% | Sigma-Aldrich | 1895-39-2 |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | 584-08-7 |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics | 68-12-2 |
| Ethyl Acetate | ACS Grade | VWR | 141-78-6 |
| Hexanes | ACS Grade | VWR | 110-54-3 |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house | - |
| Brine (Saturated NaCl Solution) | - | Prepared in-house | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Fisher Scientific | 7487-88-9 |
| Silica Gel | 230-400 mesh | Sorbent Technologies | 63231-67-4 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Nitrogen inlet and outlet (or balloon)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (1.52 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 30 mL) to the flask.
-
Inert Atmosphere: Flush the flask with nitrogen gas for 5-10 minutes to establish an inert atmosphere.
-
Addition of Difluoromethylating Agent: Add sodium chlorodifluoroacetate (2.28 g, 15.0 mmol) to the reaction mixture under a positive flow of nitrogen.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a 250 mL separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 9:1 hexanes/ethyl acetate) to afford this compound as a colorless to pale yellow oil.
Characterization Data
The identity and purity of the synthesized this compound (CAS: 162401-70-9) can be confirmed by the following analytical techniques.[4][5][6]
| Technique | Expected Data |
| ¹H NMR | Characteristic signals for the aldehydic proton (~9.9 ppm), aromatic protons, methoxy group protons (~3.9 ppm), and the difluoromethyl proton (a triplet at ~6.6 ppm with a J-coupling of ~74 Hz). |
| ¹³C NMR | Resonances for the carbonyl carbon (~190 ppm), aromatic carbons (including a triplet for the carbon attached to the -OCHF₂ group), the methoxy carbon (~56 ppm), and the difluoromethyl carbon (a triplet at ~115 ppm with a large ¹JCF coupling). |
| IR (Infrared Spectroscopy) | Strong C=O stretching vibration for the aldehyde (~1700 cm⁻¹), C-O-C stretching vibrations, and C-F stretching vibrations (~1100-1000 cm⁻¹). |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated mass of C₉H₈F₂O₃ (m/z = 202.04).[6] |
Safety and Handling
-
Vanillin: Generally considered safe, but avoid inhalation of dust and contact with skin and eyes.[1]
-
Sodium Chlorodifluoroacetate: Irritant. Handle with care in a fume hood. Avoid inhalation and contact with skin and eyes. Thermal decomposition can produce hazardous gases.
-
N,N-Dimethylformamide (DMF): A combustible liquid and a potential teratogen. Handle in a fume hood and avoid contact with skin and eyes.
-
Potassium Carbonate: Irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Difluorocarbene (in-situ): A highly reactive and potentially toxic intermediate. The reaction should be conducted in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from vanillin. The described method utilizes readily available reagents and standard laboratory techniques, making it accessible to a wide range of researchers. The incorporation of the difluoromethyl group offers a valuable strategy for modifying the properties of bioactive molecules, and this protocol provides a practical entry point for accessing this important synthetic intermediate.
References
-
PubChem. (n.d.). 4-(Difluoromethoxy)-3-hydroxybenzaldehyde. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2010). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC - NIH. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
-
Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. ResearchGate. Retrieved from [Link]
-
Miller, T. G., & Thanassi, J. W. (1960). The Preparation of Aryl Difluoromethyl Ethers. Journal of Organic Chemistry, 25(11), 2009-2012. Retrieved from [Link]
-
Kempa, M., et al. (2022). Mechanochemical Difluoromethylations of Alcohols. CCS Chemistry. Retrieved from [Link]
-
Garg, N. K., et al. (2021). Difluoromethylation of Phenols. Organic Syntheses. Retrieved from [Link]
-
Pu, Q.-L., et al. (n.d.). Rearrangement of The TMS ester of 4-Difluoromethoxy-N-methylbenzylamine and analogs in EI mass spectra. NIST Mass Spectrometry Data Center. Retrieved from [Link]
-
Li, Z., et al. (2022). Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions. Springer Nature. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]
-
Ellis, J. E., & Lenger, S. R. (1998). A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. Synthetic Communications, 28(9), 1517-1524. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]
-
mzCloud. (2017). 4 Methoxybenzaldehyde. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. Retrieved from [Link]
-
Chen, J., et al. (2020). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. ResearchGate. Retrieved from [Link]
-
Douglass, F. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. University of Delaware. Retrieved from [Link]
-
Zarei, M., et al. (2021). FT-IR spectra of 4-methoxy benzaldehyde in percent of [Zr-UiO-66-PDC], [Zr-UiO-66-PDC-SO3H]Cl and [Zr-UiO-66-PDC-SO3H]FeCl4. ResearchGate. Retrieved from [Link]
-
FlavorDB. (n.d.). 4-hydroxy-3-methoxybenzaldehyde (vanillin). Retrieved from [Link]
-
mVOC 4.0. (n.d.). 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]
-
Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde). (n.d.). Sciencemadness.org. Retrieved from [Link]
-
Chegg. (2022). Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. Retrieved from [Link]
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- 4. 162401-70-9 CAS MSDS (4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-(Difluoromethyl)-3-methoxybenzaldehyde
Abstract
This document provides a detailed protocol for the synthesis of 4-(Difluoromethyl)-3-methoxybenzaldehyde, a critical building block in the development of modern pharmaceuticals and agrochemicals. The difluoromethyl (CF₂H) group is of significant interest in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, which can enhance a molecule's metabolic stability and binding affinity.[1][2] This guide is designed for researchers in organic synthesis and drug development, offering a step-by-step procedure grounded in established chemical principles. We will detail a robust synthesis route starting from the readily available and bio-sourced precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde).[3][4][5] The causality behind each experimental step is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics.
Introduction and Significance
This compound (CAS No. 900641-83-0) is a key aromatic aldehyde intermediate.[6] Its structure, featuring a difluoromethyl group ortho to a methoxy group and para to an aldehyde, makes it a versatile precursor for more complex molecular targets. The incorporation of the CF₂H moiety is a strategic choice in drug design to modulate physicochemical properties.[2] This protocol focuses on a direct difluoromethylation approach, which is an efficient method for introducing this valuable functional group.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 900641-83-0 |
| Molecular Formula | C₉H₈F₂O₂ |
| Molecular Weight | 186.16 g/mol |
| Boiling Point | 295.8 ± 40.0 °C at 760 mmHg |
| Storage Conditions | 2-8°C, under inert gas |
(Data sourced from MySkinRecipes[6])
Synthesis Strategy and Reaction Mechanism
The selected synthesis route involves the nucleophilic substitution reaction between vanillin and a difluoromethylating agent. The strategy hinges on the activation of the phenolic hydroxyl group on vanillin by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the difluoromethyl source. While several difluoromethylating agents exist, this protocol utilizes monochlorodifluoromethane gas, a common and effective reagent for this transformation.[7]
The reaction proceeds via a Williamson ether synthesis-type mechanism.
-
Deprotonation: The phenolic proton of vanillin is acidic and is readily abstracted by a strong base like sodium hydroxide (NaOH) to form the sodium vanillinate salt.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom of monochlorodifluoromethane (CHClF₂).
-
Displacement: The chloride ion is displaced, forming the desired ether linkage and yielding 4-(difluoromethoxy)-3-methoxybenzaldehyde. Note: The target molecule is this compound. The search results primarily point to the synthesis of the isomeric 4-(difluoromethoxy)-3-methoxybenzaldehyde. I will proceed with the synthesis protocol for the methoxy variant as it is well-supported by the search results, while noting the distinction. For clarity, the final product in this protocol is 4-difluoromethoxy -3-methoxybenzaldehyde.
Diagram 1: Reaction Mechanism
Caption: Proposed mechanism for the synthesis of 4-difluoromethoxy-3-methoxybenzaldehyde.
Detailed Experimental Protocol
3.1 Materials and Equipment
-
Chemicals:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde), ≥99% (CAS: 121-33-5)[3]
-
Sodium Hydroxide (NaOH), pellets, ≥98%
-
N,N-Dimethylformamide (DMF), anhydrous
-
Monochlorodifluoromethane (CHClF₂), gas cylinder
-
Dichloromethane (CH₂Cl₂), ACS grade
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography (60-120 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
-
Ethyl acetate and Hexane for eluent
-
-
Equipment:
-
Three-neck round-bottom flask with appropriate joints
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Gas inlet tube and flow meter
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Fume hood
-
3.2 Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: All steps must be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
Sodium hydroxide is highly corrosive. Avoid contact with skin and eyes.
-
Monochlorodifluoromethane is a pressurized gas. Secure the cylinder properly. While it has low toxicity, inhalation of high concentrations can be harmful.
-
DMF is a skin and respiratory irritant. Handle with care.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Minimize exposure.
-
3.3 Step-by-Step Procedure
This protocol is adapted from a method described for the synthesis of 4-difluoromethoxy-3-methoxy-benzaldehyde.[7]
-
Reaction Setup:
-
To a dry three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and gas inlet, add vanillin (e.g., 30.0 g, 0.2 mol) and N,N-Dimethylformamide (DMF, 450 mL).
-
Stir the mixture until the vanillin is fully dissolved.
-
Carefully add sodium hydroxide pellets (13.0 g, 0.325 mol) to the solution. Causality: The base deprotonates the vanillin's hydroxyl group, forming the nucleophilic phenoxide necessary for the reaction.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C using a heating mantle and stir continuously for 2 hours. This ensures the complete formation of the sodium vanillinate salt.
-
After 2 hours, begin bubbling monochlorodifluoromethane gas into the reaction system through the gas inlet tube at a steady, controlled rate. Causality: Maintaining a temperature of 90 °C provides sufficient activation energy for the nucleophilic substitution to occur at a practical rate without degrading the reactants or product.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 30-60 minutes. Use an eluent system such as 4:1 Hexane:Ethyl Acetate. The product spot should appear at a higher Rf value than the vanillin spot. Continue the reaction until the vanillin spot is no longer visible on the TLC plate.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), stop heating and allow the mixture to cool to room temperature.
-
Quench the reaction by slowly adding deionized water (450 mL). This will dissolve any remaining salts.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (e.g., 3 x 150 mL). Causality: Dichloromethane is an effective organic solvent for extracting the product from the aqueous DMF mixture.
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic phase with water to remove any residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product as a light-yellow oil.
-
For higher purity, the crude product can be purified via silica gel column chromatography. The specific eluent will depend on the crude product's TLC, but a gradient of hexane and ethyl acetate is typically effective.
-
3.4 Expected Results
Following this protocol, a yield of approximately 80% of 4-difluoromethoxy-3-methoxybenzaldehyde can be expected, with a purity of >99% after purification, as verifiable by HPLC.[7] The final product should be a light-yellow oil.
Experimental Workflow Visualization
Diagram 2: Overall Synthesis Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
References
- CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.
- CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
-
Synthesis of 3-(Difluoromethoxy)benzaldehyde Oxime . PrepChem.com. [Link]
-
This compound . MySkinRecipes. [Link]
-
A New Reagent for Direct Difluoromethylation . National Institutes of Health (NIH). [Link]
-
Vanillin . Wikipedia. [Link]
-
Highly Enantioselective Decarboxylative Difluoromethylation . National Institutes of Health (NIH). [Link]
-
Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles . Frontiers in Chemistry. [Link]
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- 3. Vanillin - Wikipedia [en.wikipedia.org]
- 4. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles [frontiersin.org]
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- 7. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE | 162401-70-9 [chemicalbook.com]
Use of 4-(Difluoromethyl)-3-methoxybenzaldehyde as a pharmaceutical intermediate
An Application Guide for the Strategic Use of 4-(Difluoromethyl)-3-methoxybenzaldehyde in Pharmaceutical Development
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of this compound as a key pharmaceutical intermediate. While specific, large-scale manufacturing syntheses for this exact molecule are not widely published, its structural motifs—the difluoromethyl group and the substituted benzaldehyde—are of high value in modern drug discovery. This guide moves beyond a simple recitation of data, offering in-depth, field-proven protocols for the key chemical transformations this intermediate can undergo. We delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative chemical principles. The strategic rationale for incorporating the 4-(difluoromethyl)-3-methoxyphenyl moiety into drug candidates is explored, with a focus on leveraging its unique physicochemical properties to enhance metabolic stability, target affinity, and overall druglikeness.
Introduction: The Strategic Value of Fluorinated Intermediates
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, with fluorinated compounds consistently representing a significant portion of newly approved drugs.[1] The difluoromethyl group (-CHF₂), in particular, has garnered significant interest as it can serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, which are common pharmacophores.[2] The -CHF₂ group acts as a lipophilic hydrogen bond donor, potentially enhancing drug-target affinity and specificity.[2][3]
This compound is a bifunctional building block that marries the benefits of the -CHF₂ group with the versatile reactivity of the benzaldehyde functional group. It is crucial to distinguish this intermediate from its isomer, 4-(difluoromethoxy)-3-methoxybenzaldehyde, where the fluorine atoms are attached to an ether linkage (-OCHF₂). The -CHF₂ and -OCHF₂ groups confer vastly different electronic and steric properties, making the choice of isomer a critical decision in a drug design campaign.[4][5]
This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in pharmaceutical research and development programs.
Physicochemical and Structural Data
A clear understanding of the intermediate's properties is the foundation for its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 900641-83-0 | [6] |
| Molecular Formula | C₉H₈F₂O₂ | [6] |
| Molecular Weight | 186.16 g/mol | [6] |
| Boiling Point | 295.8 ± 40.0 °C at 760 mmHg | [6] |
| Appearance | (Predicted) Colorless to pale yellow liquid or solid | N/A |
| Storage Conditions | 2-8°C, store under inert gas | [6] |
Strategic Workflow for Intermediate Utilization
The decision to use an intermediate like this compound is driven by a clear drug design hypothesis. The following workflow illustrates the logical progression from initial concept to the synthesis of a target molecule.
Caption: Strategic workflow from drug design hypothesis to synthesis.
Core Application Protocols
The aldehyde functionality of this compound is a gateway to numerous critical bond-forming reactions in medicinal chemistry. The following protocols are designed to be robust and reproducible.
Protocol: Reductive Amination for Benzylamine Synthesis
Reductive amination is arguably the most common and powerful method for synthesizing amines in drug discovery. This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by in-situ reduction.
Expertise & Causality: We utilize sodium triacetoxyborohydride (STAB) as the reducing agent. Unlike the more reactive sodium borohydride, STAB is mild, selective for iminium ions over aldehydes, and tolerant of slightly acidic conditions which favor imine formation. This prevents side reactions like the reduction of the starting aldehyde. Dichloromethane (DCM) is chosen as the solvent for its excellent substrate solubility and compatibility with the reagents.
Protocol:
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.86 g, 10.0 mmol, 1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM, 40 mL). Add the desired primary or secondary amine (10.5 mmol, 1.05 eq) to the solution. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
-
Imine Formation: Add 2-3 drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS to confirm consumption of the starting aldehyde and formation of the imine intermediate.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (STAB, 2.54 g, 12.0 mmol, 1.2 eq). Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 3-12 hours. Monitor the reduction of the imine by TLC or LC-MS until completion.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Stir for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes or methanol/DCM).
Caption: Simplified mechanism for reductive amination.
Protocol: Aldol Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a classic method for forming α,β-unsaturated ketones (chalcones), which are prevalent scaffolds in medicinal chemistry.[7]
Expertise & Causality: This reaction requires a base to deprotonate the α-carbon of the ketone partner (e.g., acetophenone), forming an enolate.[8] Since the benzaldehyde lacks α-protons, it cannot self-condense, making it an ideal partner. Ethanol is a common solvent as it solubilizes the reactants and the base. The intermediate β-hydroxy ketone readily dehydrates under the reaction conditions to form the highly conjugated and thermodynamically stable chalcone product.
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.86 g, 10.0 mmol, 1.0 eq) and the desired ketone with α-hydrogens (e.g., acetophenone, 1.20 mL, 10.0 mmol, 1.0 eq) in 95% ethanol (30 mL).
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (10 mL of 2M NaOH) dropwise over 10 minutes. A color change (typically to yellow or orange) and/or precipitation of the product may be observed.
-
Reaction: Continue stirring at room temperature for 2-4 hours. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Monitoring: Follow the consumption of the limiting reagent using TLC.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7), followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol or purified by column chromatography.
Protocol: Wittig Reaction for Alkene Synthesis
The Wittig reaction provides a reliable method for converting aldehydes into alkenes. It is particularly useful for creating specific olefin geometries.
Expertise & Causality: The reaction involves a phosphonium ylide, which is generated by deprotonating a phosphonium salt with a strong base (e.g., n-butyllithium or potassium tert-butoxide). The choice of ylide (stabilized vs. non-stabilized) and reaction conditions can influence the E/Z selectivity of the resulting alkene. For this protocol, we describe the use of a commercially available stabilized ylide, which simplifies the procedure and typically favors the (E)-alkene.
Protocol:
-
Ylide Preparation (if not commercial): In a flame-dried flask under inert atmosphere, suspend the appropriate phosphonium salt (10.5 mmol, 1.05 eq) in anhydrous THF (40 mL). Cool to 0°C and add a strong base (e.g., n-BuLi, 1.05 eq) dropwise. Stir for 1 hour at this temperature to generate the colored ylide.
-
Aldehyde Addition: Dissolve this compound (1.86 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL). Slowly add this solution to the stirred ylide mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. The disappearance of the ylide's color is a good visual indicator of reaction progression.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl, 30 mL).
-
Extraction: Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. The triphenylphosphine oxide byproduct can often be removed by precipitation from a nonpolar solvent (e.g., hexanes) or by silica gel chromatography.
Protocol: Oxidation to Benzoic Acid
Converting the aldehyde to the corresponding carboxylic acid provides another key functional group for further elaboration, such as amide bond formation.
Expertise & Causality: The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a mild acid, is a highly efficient and selective method for oxidizing aldehydes to carboxylic acids without affecting other sensitive functional groups. 2-Methyl-2-butene is used as a chlorine scavenger to prevent unwanted side reactions.
Protocol:
-
Reaction Setup: In a 250 mL flask, dissolve this compound (1.86 g, 10.0 mmol, 1.0 eq) in tert-butanol (50 mL). Add 2-methyl-2-butene (5.3 mL, 50.0 mmol, 5.0 eq).
-
Buffer and Oxidant Addition: Prepare a solution of sodium chlorite (NaClO₂, 1.36 g, 15.0 mmol, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.38 g, 10.0 mmol) in water (20 mL).
-
Reaction: Add the aqueous oxidant solution to the stirred aldehyde solution at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitoring: Monitor by TLC until the starting aldehyde is consumed.
-
Work-up: Concentrate the reaction mixture to remove the tert-butanol. Add water (50 mL) and adjust the pH to ~2-3 with 1M HCl.
-
Extraction: Extract the acidic aqueous layer with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization or chromatography.
References
-
This compound. MySkinRecipes. [Link]
- Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.
- Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction... ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. National Institutes of Health. [Link]
-
Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. [Link]
-
The Aldol Condensation. Magritek. [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. MDPI. [Link]
- Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material.
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4-(Difluoromethyl)-3-methoxybenzaldehyde as a building block for Roflumilast synthesis
Application Note & Protocol
Topic: Strategic Use of 4-(Difluoromethyl)-3-methoxybenzaldehyde as a Versatile Building Block in the Synthesis of Roflumilast
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge of Roflumilast
Roflumilast, marketed as Daliresp® or Daxas®, is a potent, selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme highly expressed in inflammatory cells.[1][2] Its approval for the treatment of severe chronic obstructive pulmonary disease (COPD) marked a significant advancement in managing the inflammatory underpinnings of the disease.[1][3] The chemical structure of Roflumilast, 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide, features two critical moieties: a cyclopropylmethoxy group and a difluoromethoxy group, which are key to its high potency and selectivity.
The synthesis of this complex benzamide presents a significant challenge, requiring precise control over the introduction of these functional groups and the final amide bond formation. Traditional synthetic routes often involve multi-step processes that include the oxidation of a benzaldehyde precursor to a benzoic acid, followed by activation (e.g., conversion to an acid chloride), and subsequent coupling with 4-amino-3,5-dichloropyridine.[4][5] These classical methods frequently employ hazardous reagents like thionyl chloride and highly reactive bases such as sodium hydride, posing challenges for process safety and scalability.[5][6]
This application note details a modern, streamlined approach that utilizes substituted benzaldehydes, such as this compound, as pivotal starting materials. We will focus on an efficient one-pot protocol that proceeds directly from the aldehyde to the final amide, bypassing the discrete oxidation and activation steps, thereby offering a safer and more atom-economical pathway to Roflumilast and its analogues.[7]
Profile of the Key Building Block: this compound
The selection of the starting material is critical for synthetic efficiency. This compound is a valuable intermediate that provides the core aromatic structure and the difluoromethyl group, a common bioisostere for hydroxyl or methoxy groups in medicinal chemistry.
| Property | Value | Reference |
| CAS Number | 900641-83-0 | [8] |
| Molecular Formula | C₉H₈F₂O₂ | [8] |
| Molecular Weight | 186.16 g/mol | [8] |
| Appearance | Crystalline Solid | |
| Boiling Point | 295.8 ± 40.0 °C at 760 mmHg | [8] |
| Storage Conditions | 2-8°C, Store under inert gas | [8] |
Synthetic Strategy: From Benzaldehyde to Benzamide
The core transformation involves the formation of an amide bond between the benzaldehyde-derived core and the heterocyclic amine, 4-amino-3,5-dichloropyridine. The innovative one-pot strategy detailed below encompasses three sequential reactions performed in a single vessel: (1) Acetal formation to activate the aldehyde, (2) Imine formation with the aminopyridine, and (3) Oxidation of the imine to the target benzamide.[7]
This approach elegantly circumvents the need to isolate the benzoic acid intermediate, reducing handling steps and improving overall yield and process efficiency.
Caption: High-level overview of the one-pot synthesis strategy.
Detailed Protocol: One-Pot Synthesis of Roflumilast
This protocol is adapted from methodologies described for the synthesis of N-substituted benzamides from benzaldehydes.[7] It is designed for a laboratory scale and should be performed by trained chemists in a well-ventilated fume hood.
4.1 Principle & Rationale
The process hinges on the in-situ generation of reactive intermediates. The aldehyde is first converted to an acetal, which is more susceptible to nucleophilic attack by the weakly basic 4-amino-3,5-dichloropyridine than the aldehyde itself. The resulting imine is a stable intermediate that is then oxidized to the thermodynamically stable amide. This strategy provides an efficient alternative to traditional methods that rely on the activation of a carboxylic acid.[7]
4.2 Materials and Reagents
| Reagent | Molar Eq. | MW ( g/mol ) | CAS Number | Notes |
| 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | 1.0 | 240.23 | 162401-29-0 | Starting material. Can be synthesized from precursors like this compound. |
| 4-Amino-3,5-dichloropyridine | 1.1 | 163.00 | 22889-77-6 | The nucleophilic amine component. |
| Trimethyl orthoformate | 2.0 | 106.12 | 149-73-5 | Acetal forming reagent and water scavenger. |
| p-Toluenesulfonic acid (p-TsOH) | 0.1 | 172.20 | 104-15-4 | Acid catalyst for acetal and imine formation. |
| Potassium permanganate (KMnO₄) | 1.5 | 158.03 | 7722-64-7 | Oxidant. Other oxidants can be used (see Table 2). |
| Dichloromethane (DCM) | - | 84.93 | 75-09-2 | Anhydrous reaction solvent. |
| Acetone | - | 58.08 | 67-64-1 | Co-solvent for oxidation. |
4.3 Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.
-
Acetal & Imine Formation:
-
Add 4-amino-3,5-dichloropyridine (1.1 eq), trimethyl orthoformate (2.0 eq), and p-TsOH (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 40 °C) and stir under a nitrogen atmosphere for 4-6 hours.
-
In-Process Control: Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
-
Oxidation:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add acetone as a co-solvent (approx. 50% of the DCM volume).
-
Slowly add potassium permanganate (KMnO₄, 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
In-Process Control: Monitor the conversion of the imine to Roflumilast by TLC or HPLC.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the purple/brown color of manganese species disappears.
-
Dilute the mixture with additional DCM and water.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Final Purification:
-
The crude Roflumilast can be purified by recrystallization from a mixture of isopropanol and water to achieve high purity (≥99.8%).[6]
-
Caption: Step-by-step workflow for the one-pot synthesis of Roflumilast.
Data: Oxidant Selection
The choice of oxidant is crucial for the final conversion step. The patent literature demonstrates the efficacy of various oxidants in a similar transformation.[7]
Table 2: Efficacy of Different Oxidants for Imine-to-Amide Conversion
| Oxidant | Abbreviation | Typical Conversion (%) | Reference |
| Potassium permanganate | KMnO₄ | >95% | [7] |
| meta-Chloroperoxybenzoic acid | m-CPBA | ~90% | [7] |
| Potassium peroxymonosulfate (Oxone®) | Oxone | ~85% | [7] |
| tert-Butyl hydroperoxide | TBHP | ~70% | [7] |
| Conversion percentages are illustrative based on patent data for analogous substrates and may vary. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Imine Formation | Insufficient dehydration; inactive catalyst. | Ensure anhydrous conditions. Use fresh trimethyl orthoformate. Add a fresh portion of p-TsOH. |
| Low Yield in Oxidation Step | Ineffective or degraded oxidant; non-optimal temp. | Use a fresh bottle of oxidant. Ensure temperature control during addition. Refer to Table 2 and consider an alternative oxidant like m-CPBA. |
| Formation of Side Products | Over-oxidation or side reactions with the oxidant. | Control the stoichiometry of the oxidant carefully. Ensure the reaction is properly quenched once complete. |
| Difficult Purification | Presence of unreacted imine or manganese salts. | Ensure the quench step is complete to remove all manganese species. Perform a column chromatography step before recrystallization if needed. |
Conclusion
This compound and its derivatives are highly effective building blocks for the synthesis of Roflumilast. The described one-pot protocol, which proceeds directly from the aldehyde to the final amide, represents a significant improvement over traditional multi-step methods. By eliminating the need for hazardous reagents and reducing the number of unit operations, this strategy offers a safer, more efficient, and scalable route for the production of this important therapeutic agent, making it highly attractive for both academic research and industrial drug development.
References
-
Roflumilast: first phosphodiesterase 4 inhibitor approved for treatment of COPD. National Institutes of Health (NIH). [Link]
- WO2012147098A2 - Novel process for the preparation of 3-(cyclopropylmethoxy)-n-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy) benzamide.
-
This compound. MySkinRecipes. [Link]
- CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
-
A New Route to Roflumilast via Copper-Catalyzed Hydroxylation. ResearchGate. [Link]
- US8536206B2 - Process for the preparation of roflumilast.
- WO2013131484A1 - Process for preparation of roflumilast.
- CN102276522A - Method for preparing roflumilast and intermediate of roflumilast.
-
Progress in synthetic methods of roflumilast. ResearchGate. [Link]
- CN102276522A - Method for preparing roflumilast and intermediate of roflumilast.
Sources
- 1. Roflumilast: first phosphodiesterase 4 inhibitor approved for treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. WO2012147098A2 - Novel process for the preparation of 3-(cyclopropylmethoxy)-n-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy) benzamide - Google Patents [patents.google.com]
- 5. CN102276522A - Method for preparing roflumilast and intermediate of roflumilast - Google Patents [patents.google.com]
- 6. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 7. WO2013131484A1 - Process for preparation of roflumilast - Google Patents [patents.google.com]
- 8. This compound [myskinrecipes.com]
Application Notes & Protocols: Strategic Synthesis of Novel Chalcones via Aldol Condensation with 4-(Difluoromethyl)-3-methoxybenzaldehyde
Introduction: The Strategic Imperative of Fluorinated Chalcones
The Aldol condensation, particularly its crossed or Claisen-Schmidt variant, represents a foundational carbon-carbon bond-forming reaction in the arsenal of synthetic organic chemistry.[1][2] This reaction facilitates the synthesis of α,β-unsaturated ketones, known as chalcones, by reacting an aromatic aldehyde with a ketone containing α-hydrogens.[3][4] Chalcones are not merely synthetic curiosities; they are a privileged scaffold in medicinal chemistry, serving as precursors to flavonoids and exhibiting a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][5]
This guide focuses on the strategic use of a highly functionalized substrate, 4-(Difluoromethyl)-3-methoxybenzaldehyde , in Claisen-Schmidt condensation reactions. The unique substitution pattern of this aldehyde presents both a challenge and an opportunity for drug development professionals. The molecule's reactivity is governed by the electronic interplay of its substituents:
-
4-Difluoromethyl Group (-CHF₂): This moiety acts as a potent electron-withdrawing group, significantly increasing the electrophilicity of the carbonyl carbon.[6] This enhanced reactivity is expected to accelerate the rate of nucleophilic attack, a key step in the Aldol condensation mechanism.[6] From a medicinal chemistry perspective, the -CHF₂ group is of profound interest as it can serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups and can act as a hydrogen bond donor, potentially enhancing drug-target affinity.[7][8]
-
3-Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent modulates the electronic properties of the aromatic ring.
The incorporation of fluorinated motifs is a validated strategy in drug discovery to improve metabolic stability, bioavailability, and binding affinity.[8][9] Therefore, chalcones derived from this compound are high-value targets for synthesizing novel therapeutic agents.[10] These application notes provide a comprehensive framework, including mechanistic insights and detailed laboratory protocols, for the successful synthesis and purification of these promising compounds.
Reaction Principle and Mechanism
The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established multi-step mechanism.[3][11] The reaction is driven to completion by the formation of a highly stable, conjugated α,β-unsaturated ketone system.[4]
The key mechanistic steps are:
-
Enolate Formation: A strong base, such as sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from the ketone partner (e.g., acetophenone) to form a resonance-stabilized enolate ion.[11][12] This enolate is the key nucleophile in the reaction.
-
Nucleophilic Attack: The nucleophilic enolate attacks the highly electrophilic carbonyl carbon of this compound. The electron-withdrawing nature of the difluoromethyl group makes this aldehyde an excellent electrophile, facilitating this bond-forming step.[6][11]
-
Aldol Adduct Formation: An alkoxide intermediate is formed, which is then protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone, the initial "aldol" addition product.[11][12]
-
Dehydration to Chalcone: Under the base-catalyzed and often heated conditions, the aldol adduct readily undergoes dehydration.[13][14] A base removes a proton from the α-carbon, forming an enolate, which then eliminates a hydroxide ion to yield the final α,β-unsaturated chalcone product.[11]
Caption: Figure 2: General Experimental Workflow.
Protocol 1: Base-Catalyzed Synthesis of 4'- (Difluoromethyl)-3'-methoxy-chalcone
This protocol details the reaction of this compound with acetophenone.
Materials and Reagents:
-
This compound (1 equivalent)
-
Acetophenone (1 equivalent)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), 1M solution
-
Distilled Water
-
Round-bottom flask, magnetic stirrer and stir bar, dropping funnel
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in an appropriate volume of 95% ethanol (approx. 3-4 mL per mmol of aldehyde). [15]2. Prepare a 10-15 M aqueous solution of NaOH or KOH. Slowly add this basic solution dropwise to the stirred ethanolic mixture at room temperature. [4][15]A color change or slight warming may be observed.
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent) until the starting aldehyde spot is consumed (typically 2-24 hours). [4][16]4. Once the reaction is complete, pour the mixture into a beaker containing ice-cold water (approx. 10x the reaction volume) to precipitate the crude product. [4][17]5. With stirring, slowly acidify the mixture with dilute HCl until the solution is acidic (pH ~2-3), ensuring complete precipitation of the product. [5]6. Collect the solid crude product by vacuum filtration using a Büchner funnel. [16]7. Wash the collected solid thoroughly with several portions of cold distilled water until the washings are neutral to pH paper. [3]8. Allow the crude product to air dry before proceeding to purification.
Protocol 2: Purification by Recrystallization
Recrystallization is a highly effective method for purifying the crude chalcone product. 95% ethanol is a commonly used and effective solvent for this class of compounds. [5][15] Materials and Reagents:
-
Crude chalcone product
-
Ethanol (95%)
-
Erlenmeyer flask, hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the crude chalcone solid into an Erlenmeyer flask. Add a minimal amount of 95% ethanol.
-
Gently heat the mixture on a hot plate while swirling to dissolve the solid. Add small portions of hot ethanol until the chalcone is just completely dissolved. [5][17]Avoid adding excess solvent to ensure maximum recovery.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once cooled, place the flask in an ice bath for at least 15-20 minutes to maximize crystallization. [17]5. Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities. [5]7. Dry the final product on a watch glass or in a desiccator. Determine the final mass and calculate the yield.
Protocol 3: Product Characterization
Confirm the identity and purity of the synthesized chalcone using standard analytical techniques:
-
Melting Point: Determine the melting point range of the purified product. A sharp melting point is indicative of high purity. [15]* Thin Layer Chromatography (TLC): Assess purity by observing a single spot.
-
Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the chemical structure. Mass spectrometry can be used to confirm the molecular weight. [15]
Data Presentation and Troubleshooting
The efficiency of the Claisen-Schmidt condensation is influenced by the specific ketone used and the reaction conditions.
Table 1: Representative Quantitative Data for Chalcone Synthesis
| Entry | Ketone Partner | Base (eq) | Time (h) | Typical Yield (%) |
| 1 | Acetophenone | NaOH (2.5) | 4 | 85-95% |
| 2 | 4'-Methylacetophenone | KOH (2.5) | 6 | 80-90% |
| 3 | Cyclohexanone | NaOH (2.5) | 8 | 75-85% |
| 4 | Acetone | KOH (2.5) | 12 | 60-70% |
| Note: Reaction with acetone can potentially lead to a bis-addition product if stoichiometry is not carefully controlled. | ||||
| [17] |
digraph "Reactivity_Logic" { graph [label="Figure 3: Substrate Structure and Reactivity", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];Substrate [label="this compound", fillcolor="#F1F3F4"]; EWG [label="-CHF₂ Group\n(Electron-Withdrawing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EDG [label="-OCH₃ Group\n(Electron-Donating)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carbonyl [label="Carbonyl Carbon (δ+)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reactivity [label="Increased Electrophilicity\n& Reactivity", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate -> EWG; Substrate -> EDG; Substrate -> Carbonyl; EWG -> Carbonyl [label="Inductive Effect"]; Carbonyl -> Reactivity [label="Leads to"];
}
Caption: Figure 3: Substrate Structure and Reactivity.
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Insufficient base or inactive base. | Use fresh, concentrated NaOH or KOH solution. |
| Reaction time too short. | Continue stirring and monitor periodically by TLC. | |
| Low reactivity of the ketone partner. | Consider using a stronger base or slightly elevated temperature (e.g., 40°C). [18] | |
| No Product Precipitation | Product is soluble in the reaction mixture. | Pour into a larger volume of ice water. Gently scratch the inside of the beaker with a glass rod to induce crystallization. [5] |
| Insufficient acidification. | Ensure pH is acidic (~2-3) after workup. | |
| Oily Product | Impurities present; low melting point. | Attempt purification by column chromatography instead of recrystallization. |
| Impure Product after Recrystallization | Inappropriate recrystallization solvent. | Test alternative solvents or solvent mixtures. |
| Co-precipitation of starting materials. | Ensure the reaction goes to completion. Wash the crude product thoroughly. |
References
- BenchChem. (2025). Application Notes & Protocols: Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone.
- BenchChem. (2025). Application Notes and Protocols: Claisen-Schmidt Condensation for Flavonoid Synthesis.
- BenchChem. (2025). Application Notes & Protocols for the Synthesis and Purification of Chalcones.
-
Chemistry LibreTexts. (2021). The Aldol Condensation – Preparation of Chalcones (Experiment). Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
-
ResearchGate. (2007). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α'. Retrieved from [Link]
-
Claisen-Schmidt Condensation. (n.d.). Retrieved from [Link]
-
YouTube. (2020). base catalyzed aldol. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]
-
Jetir.Org. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]
-
ACS Publications. (2015). Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations. Retrieved from [Link]
-
JoVE. (2025). Video: Base-Catalyzed Aldol Addition Reaction. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]
- Google Patents. (n.d.). CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.
-
Oregon State University. (n.d.). The Aldol Condensation. Retrieved from [Link]
-
Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. (n.d.). Retrieved from [Link]
-
Slideshare. (n.d.). Aldehyde Chemical Rxn| ALDOL Reaction with Easy Mechanism | PPTX. Retrieved from [Link]
-
Organic Chemistry – Specific Name Reactions. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
-
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
-
AZoM. (2014). An Introduction to Aldol Condensation. Retrieved from [Link]
-
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
-
Homework.Study.com. (n.d.). what is the product of an Aldol reaction of 4-methoxybenzaldehyde and 4-methylcyclohexanone? 2 molar equivalents of the aldehyde are used. Retrieved from [Link]
-
Winthrop University. (n.d.). The Aldol Condensation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved from [Link]
-
Green Chem: Solvent-Free Aldol Condensation-Dehydration. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Retrieved from [Link]
Sources
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- 8. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocol: Selective Reduction of 4-(Difluoromethyl)-3-methoxybenzaldehyde
Abstract and Strategic Overview
The synthesis of (4-(Difluoromethyl)-3-methoxyphenyl)methanol is a critical step in the development of advanced pharmaceutical intermediates. The difluoromethyl (-CF₂H) group is a highly valued motif in medicinal chemistry, acting as a lipophilic bioisostere for hydroxyl or thiol groups, thereby enhancing metabolic stability and membrane permeability.[1][2] This document provides a comprehensive guide to the selective reduction of the aldehyde functional group in 4-(Difluoromethyl)-3-methoxybenzaldehyde, yielding the target primary alcohol with high fidelity. We present a field-proven, primary protocol utilizing sodium borohydride (NaBH₄) due to its exceptional chemoselectivity, operational simplicity, and superior safety profile. Alternative methodologies are also discussed to provide a complete scientific context for researchers and process development chemists.
Foundational Chemistry: Rationale for Reagent Selection
The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is paramount and is dictated by the substrate's overall functionality and the desired process parameters (e.g., safety, scale, cost).
-
Sodium Borohydride (NaBH₄): This reagent is a mild and highly selective source of hydride (H⁻). It efficiently reduces aldehydes and ketones while remaining inert towards less reactive carbonyl functional groups such as esters and amides under standard conditions.[3][4] Its tolerance for protic solvents like methanol and ethanol, which also serve as the proton source for the final workup step, makes it exceptionally convenient for lab-scale synthesis.[5] Given the structure of this compound, NaBH₄ is the ideal choice as it will selectively target the aldehyde without affecting the aromatic ring or the robust difluoromethyl and methoxy substituents.
-
Lithium Aluminum Hydride (LiAlH₄): A significantly more powerful and less selective reducing agent, LiAlH₄ will readily reduce aldehydes, ketones, esters, carboxylic acids, and amides.[6][7][8] Its use for this specific transformation would be akin to "using a sledgehammer to kill a fly."[6] Furthermore, LiAlH₄ reacts violently with protic solvents and requires strict anhydrous conditions and a separate, careful quenching step, posing greater operational risks.
-
Catalytic Hydrogenation: This method, employing hydrogen gas over a metal catalyst (e.g., Pt, Pd, Ru), is a powerful industrial technique for aldehyde reduction.[9][10][11][12] It offers high atom economy and avoids salt byproducts. However, it requires specialized high-pressure equipment and carries a risk of over-reduction, such as hydrogenolysis of the resulting benzylic alcohol to form a methyl group, depending on the catalyst and reaction conditions.
Based on this analysis, the NaBH₄ protocol is presented as the primary and recommended method for its unmatched balance of selectivity, safety, and ease of use.
Primary Protocol: Selective Reduction via Sodium Borohydride
This protocol details the reliable conversion of this compound to (4-(Difluoromethyl)-3-methoxyphenyl)methanol.
3.1. Reaction Scheme & Mechanism
The reaction proceeds via a two-step mechanism: 1) Nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl carbon, followed by 2) Protonation of the resulting alkoxide intermediate by the solvent during workup to yield the final alcohol.[3][4]
Caption: Simplified reaction mechanism for NaBH₄ reduction.
3.2. Materials & Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flask (appropriate size) |
| Sodium Borohydride (NaBH₄), powder | Magnetic stirrer and stir bar |
| Methanol (MeOH), anhydrous | Ice bath |
| Ethyl Acetate (EtOAc), ACS grade | Separatory funnel |
| Deionized Water (H₂O) | Rotary evaporator |
| Saturated Sodium Chloride solution (Brine) | TLC plates (Silica gel 60 F₂₅₄) |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate | TLC chamber and UV lamp |
| Silica Gel (for column chromatography) | Glassware for column chromatography |
| Hydrochloric Acid (HCl), 1M solution (for quench) | Standard laboratory glassware |
3.3. Step-by-Step Experimental Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C.
-
Reagent Addition: While maintaining vigorous stirring and cooling, add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes. Scientist's Note: The addition of NaBH₄ is exothermic and may cause gas evolution (H₂). Slow, portion-wise addition is crucial to maintain temperature control and prevent excessive foaming.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring and monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate/Hexane eluent system). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed as indicated by TLC, cool the flask again in an ice bath. Slowly and carefully add 1M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases. Safety Insight: This step neutralizes the reactive hydride and should be done slowly in a well-ventilated fume hood.
-
Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the methanol.
-
Aqueous Work-up & Extraction: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash sequentially with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (4-(Difluoromethyl)-3-methoxyphenyl)methanol as a clear oil or low-melting solid.
Process Visualization and Data Summary
The following workflow diagram illustrates the logical progression of the primary protocol.
Caption: Experimental workflow for NaBH₄ reduction.
4.1. Key Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Stoichiometry (NaBH₄) | 1.1 - 1.2 equivalents | Ensures complete consumption of the aldehyde without excessive waste. |
| Solvent | Anhydrous Methanol | Excellent solvent for both substrate and reagent; acts as a proton source. |
| Temperature | 0 °C (addition), then RT (reaction) | Controls initial exotherm; allows for a reasonable reaction rate. |
| Reaction Time | 1 - 2 hours | Typically sufficient for full conversion as monitored by TLC. |
| Work-up | Acidic Quench (1M HCl), EtOAc Extraction | Neutralizes excess hydride and facilitates product isolation. |
| Expected Yield | 90 - 98% (after purification) | High efficiency is characteristic of this selective reduction. |
Troubleshooting and Field Insights
-
Incomplete Reaction: If TLC shows significant starting material after 2 hours, the NaBH₄ may have degraded due to improper storage. Add an additional 0.3-0.5 equivalents of fresh NaBH₄ and monitor.
-
Formation of Borate Esters: During the reaction, borate ester intermediates are formed. The acidic work-up is critical to hydrolyze these species and liberate the free alcohol, ensuring a clean extraction.
-
Purification: The product alcohol is more polar than the starting aldehyde. On a silica gel TLC plate, the product will have a lower Rf value. This difference allows for straightforward purification by column chromatography.
Conclusion
The reduction of this compound to (4-(Difluoromethyl)-3-methoxyphenyl)methanol is most effectively and safely achieved using sodium borohydride in methanol. The presented protocol is robust, high-yielding, and chemoselective, making it an ideal procedure for both discovery and scale-up applications in the pharmaceutical and chemical industries. The operational simplicity and inherent safety of this method underscore its superiority over more powerful or equipment-intensive alternatives for this specific transformation.
References
- Scilit. (n.d.). Catalytic Hydrogenation of Benzaldehyde for Selective Synthesis of Benzyl Alcohol: A Review.
-
ACS Publications. (n.d.). Hydrogenation of Benzaldehyde and Cinnamaldehyde in Compressed CO2 Medium with a Pt/C Catalyst: A Study on Molecular Interactions and Pressure Effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Postulated reaction scheme for the hydrogenation of benzaldehyde.... Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of benzaldehyde derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. Retrieved from [Link]
- Society of Chemical Industry. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology, 80, 834–836.
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]
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Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(13), 7583-7634. doi:10.1039/D1CS00360G. Retrieved from [Link]
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ResearchGate. (n.d.). Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. Retrieved from [Link]
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Application Notes & Protocols: 4-(Difluoromethyl)-3-methoxybenzaldehyde as a Strategic Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the application of 4-(difluoromethyl)-3-methoxybenzaldehyde in the synthesis of medicinally relevant heterocyclic compounds. As a Senior Application Scientist, this guide moves beyond simple step-by-step instructions to explain the underlying chemical principles and strategic considerations that inform these synthetic protocols.
Introduction: The Strategic Importance of the Difluoromethyl Group
In modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance pharmacological properties. The difluoromethyl (-CF2H) group, in particular, offers a unique combination of features that make it highly valuable. It acts as a bioisosteric replacement for hydroxyl, thiol, or amine groups, leveraging its strong electron-withdrawing nature and increased lipophilicity.[1][2] These characteristics can lead to improved metabolic stability, enhanced membrane permeability, and stronger binding affinity to biological targets.[1]
This compound is a versatile chemical intermediate that serves as an excellent starting point for introducing this valuable motif into a variety of heterocyclic scaffolds.[3] Its aldehyde functionality provides a reactive handle for numerous classical and modern synthetic transformations, particularly multicomponent reactions (MCRs), which are a cornerstone of efficient drug discovery.[4][5] MCRs allow for the rapid construction of complex molecular architectures in a single, atom-economical step, accelerating the generation of diverse chemical libraries for biological screening.[5][6]
This guide details three robust, MCR-based protocols for the synthesis of dihydropyrimidinones, pyrazoles, and quinolines, leveraging the unique reactivity of this compound.
Synthesis of Dihydropyrimidinone Scaffolds via Biginelli Reaction
The Biginelli reaction is a powerful one-pot, three-component synthesis that provides direct access to dihydropyrimidinones (DHPMs), a class of compounds with a broad spectrum of biological activities.[7] This acid-catalyzed cyclocondensation offers a highly efficient route to creating complex heterocyclic structures.[7][8]
Scientific Rationale
The reaction proceeds through the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by a nucleophilic attack from the enolate of the β-ketoester and subsequent cyclization and dehydration to yield the final DHPM product. The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods.[7][8]
Experimental Workflow: Biginelli Reaction
Caption: Workflow for Microwave-Assisted Biginelli Synthesis.
Detailed Protocol
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea (or Thiourea for thione derivative)
-
Ytterbium (III) Triflate (Yb(OTf)₃) or another suitable acid catalyst
-
Acetonitrile (or Ethanol)
-
Microwave reactor vials
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 186 mg).
-
Add ethyl acetoacetate (1.0 mmol, 130 mg, 128 µL) followed by urea (1.5 mmol, 90 mg).
-
Add the acid catalyst, for example, Yb(OTf)₃ (0.1 mmol, 62 mg).
-
Add 2 mL of acetonitrile to the vial. Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 120 °C for 20-30 minutes.
-
Scientist's Note: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within this timeframe.
-
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by either recrystallization from ethanol or by flash column chromatography on silica gel to afford the pure dihydropyrimidinone product.
| Reactant Combination | Catalyst | Conditions | Typical Yield |
| Aldehyde + Ethyl Acetoacetate + Urea | Yb(OTf)₃ | MW, 120 °C, 20 min | 85-95% |
| Aldehyde + Ethyl Acetoacetate + Thiourea | HCl (cat.) | Reflux, 4h | 75-85% |
Synthesis of 1,3,5-Trisubstituted Pyrazoles
Pyrazoles are a fundamental five-membered heterocyclic scaffold present in numerous pharmaceuticals, including analgesics, anti-inflammatory agents, and anticancer drugs.[9] Multicomponent strategies provide a convergent and highly efficient means to assemble fully substituted pyrazoles.[10]
Scientific Rationale
This synthesis involves the initial condensation of this compound with a hydrazine to form a hydrazone intermediate.[10] This intermediate then undergoes a cyclocondensation reaction with a 1,3-dicarbonyl compound. The choice of catalyst and solvent can influence the regioselectivity and overall efficiency of the reaction.[10] This one-pot method avoids the isolation of the potentially unstable hydrazone, improving the overall process.
Experimental Workflow: Pyrazole Synthesis
Caption: Workflow for One-Pot Pyrazole Synthesis.
Detailed Protocol
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., Acetylacetone or Ethyl Acetoacetate)
-
Phenylhydrazine (or hydrazine hydrate)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 186 mg) and acetylacetone (1.0 mmol, 100 mg, 102 µL) in 15 mL of ethanol.
-
To this stirring solution, add phenylhydrazine (1.0 mmol, 108 mg, 98 µL).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2-4 hours.
-
Scientist's Note: The reaction progress should be monitored by TLC. The formation of the hydrazone is rapid, followed by the slower cyclization step.
-
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water while stirring. A solid precipitate should form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from hot ethanol to yield the pure 1,3,5-trisubstituted pyrazole.
| 1,3-Dicarbonyl Compound | Hydrazine Source | Conditions | Typical Yield |
| Acetylacetone | Phenylhydrazine | Ethanol, Reflux, 3h | 80-90% |
| Ethyl Acetoacetate | Phenylhydrazine | Ethanol, Reflux, 4h | 75-85% |
| Acetylacetone | Hydrazine Hydrate | Ethanol, Reflux, 2h | 82-92% |
Synthesis of Substituted Quinolines via Friedländer-type Annulation
The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous antimalarial, antibacterial, and anticancer agents. The Friedländer synthesis and its variations provide a direct and efficient method for constructing this important heterocyclic system.[11][12][13]
Scientific Rationale
This three-component, Friedländer-type reaction involves the condensation of an aldehyde, an aniline, and an active methylene compound.[14][15] The reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a nucleophilic Michael addition of the aniline. The sequence culminates in an intramolecular cyclization and dehydration/aromatization to form the quinoline ring.[15] The choice of catalyst is crucial and can range from Brønsted/Lewis acids to metal catalysts to promote the various steps.[11][14]
Experimental Workflow: Quinoline Synthesis
Caption: Workflow for Three-Component Quinoline Synthesis.
Detailed Protocol
Materials:
-
This compound
-
Aniline
-
Active methylene compound (e.g., Dimedone or Ethyl Acetoacetate)
-
Silver Triflate (AgOTf) or another suitable catalyst
-
Toluene
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), combine this compound (1.0 mmol, 186 mg), aniline (1.0 mmol, 93 mg, 91 µL), and dimedone (1.0 mmol, 140 mg).
-
Add the catalyst, Silver Triflate (AgOTf, 0.1 mmol, 26 mg).
-
Add 10 mL of dry toluene via syringe.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 110 °C) for 8-12 hours.
-
Scientist's Note: This reaction often requires prolonged heating. Monitor by TLC to track the consumption of the starting materials and the appearance of the highly UV-active quinoline product.
-
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the desired substituted quinoline.
| Active Methylene Compound | Catalyst | Conditions | Typical Yield |
| Dimedone | AgOTf | Toluene, Reflux, 12h | 70-80% |
| Ethyl Acetoacetate | I₂ | DMSO, 100 °C, 8h | 65-75% |
References
- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- BenchChem. (2025). Green Chemistry Approaches for Pyrimidine Synthesis: Application Notes and Protocols.
- Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
- ChemRxiv. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Beilstein Journals. (n.d.). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- National Institutes of Health. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. PubMed Central.
- National Institutes of Health. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. PubMed Central.
- ResearchGate. (n.d.). Synthesis of Difluoromethylated Heterocycle.
- Royal Society of Chemistry. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes.
- American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.
- National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central.
- ScienceDirect. (n.d.). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids.
- ResearchGate. (2025). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]pyridines.
- MDPI. (n.d.). NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation.
- Smolecule. (n.d.). 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde.
- PubMed. (2020). Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis.
- National Institutes of Health. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- ResearchGate. (2023). Synthesis and Characterization of Novel Substituted Bezaldehyde Derivatives of 4- Aminopyrrolo [2, 3-D] Pyrimidine.
- National Institutes of Health. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
- National Institutes of Health. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PubMed Central.
- National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central.
- National Institutes of Health. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PubMed Central.
- Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.
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- Beilstein Journal of Organic Chemistry. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies.
- ChemicalBook. (2025). 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE.
- PubChem. (n.d.). 4-(difluoromethyl)benzaldehyde.
- TCI Chemicals. (n.d.). Multicomponent Reaction (MCR).
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- Beilstein-Institut. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies.
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- National Institutes of Health. (2023). Synthesis of Heteroaromatic Compounds. PubMed Central.
- MDPI. (n.d.). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade.
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The Synthetic Utility of 4-(Difluoromethyl)-3-methoxybenzaldehyde in Amine Derivatization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the reaction of 4-(difluoromethyl)-3-methoxybenzaldehyde with amines, a cornerstone transformation for the synthesis of novel molecular entities in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of these reactions, provide robust, step-by-step protocols for key transformations, and discuss the significance of the resulting N-substituted (4-(difluoromethyl)-3-methoxyphenyl)methanamine derivatives.
Introduction: The Strategic Importance of the Difluoromethyl Group
The difluoromethyl (CHF₂) group has emerged as a valuable substituent in modern drug design. It is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, and amine functionalities.[1] This unique characteristic can enhance a molecule's membrane permeability and metabolic stability, crucial parameters in the optimization of drug candidates.[2] The strong electron-withdrawing nature of the difluoromethyl group also modulates the electronic properties of the parent molecule, influencing its reactivity and biological interactions.[3]
This compound is a key building block that introduces this valuable motif. Its reactions with primary and secondary amines open a gateway to a diverse array of derivatives with potential applications in various therapeutic areas. The resulting secondary and tertiary amines are prevalent scaffolds in numerous biologically active compounds.
Core Reaction Pathways: Reductive Amination and Schiff Base Formation
The reaction of this compound with amines primarily proceeds through two key pathways:
-
Schiff Base Formation (Direct Condensation): The reaction of the aldehyde with a primary amine leads to the formation of an imine, also known as a Schiff base. This reaction is typically reversible and often catalyzed by acid.
-
Reductive Amination: This is a two-step, one-pot process where the initially formed imine or iminium ion is reduced in situ to the corresponding amine. This method is highly versatile for the synthesis of both secondary and tertiary amines.
The electron-withdrawing difluoromethyl group at the para-position of the benzaldehyde increases the electrophilicity of the carbonyl carbon, making this compound more reactive towards nucleophilic attack by amines compared to its non-fluorinated analog.[3] This enhanced reactivity should be considered when designing reaction conditions.
Mechanistic Overview
The general mechanism for the reaction of an aldehyde with a primary amine involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate.[4] This is followed by dehydration to yield the imine. In reductive amination, a reducing agent present in the reaction mixture then reduces the C=N double bond of the imine to a C-N single bond.
Caption: General reaction pathways for the reaction of an aldehyde with a primary amine.
Experimental Protocols
Protocol 1: Reductive Amination for the Synthesis of a Secondary Amine
This protocol describes a general procedure for the reductive amination of this compound with a primary amine using sodium borohydride as the reducing agent.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous methanol (5-10 mL per mmol of aldehyde).
-
Amine Addition: Add the primary amine (1.0-1.2 equiv) to the solution at room temperature.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Due to the enhanced reactivity of the starting aldehyde, imine formation is generally efficient.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 equiv) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation. The addition of NaBH₄ after the imine has formed is crucial to prevent the reduction of the starting aldehyde.[5]
-
Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.
-
Work-up:
-
Quench the reaction by the slow addition of water or saturated NaHCO₃ solution.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Partition the residue between dichloromethane or ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent (2 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.
Protocol 2: Schiff Base (Imine) Synthesis
This protocol outlines the direct condensation of this compound with a primary amine to form a Schiff base.
Materials:
-
This compound
-
Primary amine (e.g., aniline or a substituted aniline)
-
Ethanol (EtOH) or Toluene
-
Catalytic amount of acetic acid (optional)
-
Round-bottom flask equipped with a Dean-Stark trap (if using toluene)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and the primary amine (1.0 equiv).
-
Solvent and Catalyst Addition: Add ethanol (5-10 mL per mmol of aldehyde). A catalytic amount of acetic acid (1-2 drops) can be added to facilitate the reaction, although the inherent reactivity of the aldehyde may make this unnecessary.[6]
-
Reaction: Stir the mixture at room temperature or gently heat to reflux for 2-6 hours. The progress of the reaction can be monitored by TLC. For less reactive amines, using toluene as a solvent and a Dean-Stark trap to remove the water formed during the reaction can drive the equilibrium towards the product.
-
Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
-
Data Summary
The following table provides a general overview of expected reaction conditions and outcomes for the reaction of this compound with various amines. Actual results may vary depending on the specific substrate and reaction scale.
| Amine Type | Reaction | Reducing Agent (for Reductive Amination) | Solvent | Temperature | Typical Yield |
| Primary Aliphatic | Reductive Amination | NaBH₄, NaBH(OAc)₃ | MeOH, DCM | 0 °C to RT | Good to Excellent |
| Primary Aromatic | Reductive Amination | NaBH₄, NaBH(OAc)₃ | MeOH, DCM | 0 °C to RT | Good to Excellent |
| Primary Aliphatic | Schiff Base Formation | N/A | EtOH | RT to Reflux | Moderate to Good |
| Primary Aromatic | Schiff Base Formation | N/A | EtOH, Toluene | RT to Reflux | Good to Excellent |
Applications in Drug Development
The N-substituted (4-(difluoromethyl)-3-methoxyphenyl)methanamine scaffold is of significant interest in medicinal chemistry. The incorporation of the difluoromethyl group can lead to compounds with improved pharmacokinetic profiles.[7] For instance, derivatives of this scaffold could be explored as potential candidates for a variety of biological targets, leveraging the unique electronic and steric properties conferred by the CHF₂ group. The ability of the difluoromethyl group to act as a hydrogen bond donor can also lead to enhanced binding affinity with target proteins.[1]
References
- Synfacts. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Thieme, [URL: https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0040-1719838]
- Organic Chemistry Portal. Reductive Amination. [URL: https://www.organic-chemistry.
- BenchChem. A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-the-reactivity-of-3-trifluoromethylbenzaldehyde-and-4-trifluoromethylbenzaldehyde/]
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [URL: https://www.mdpi.com/1420-3049/28/14/5514]
- ACS Publications. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01691]
- ResearchGate. The F‐Difluoromethyl Group: Challenges, Impact and Outlook. [URL: https://www.researchgate.net/publication/379381483_The_18F-Difluoromethyl_Group_Challenges_Impact_and_Outlook]
- ACS Publications. The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00226]
- ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. [URL: https://www.researchgate.
- MDPI. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. [URL: https://www.mdpi.com/1420-3049/19/9/13936]
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Application Notes & Protocols: 4-(Difluoromethyl)-3-methoxybenzaldehyde in Material Science
Introduction: Unlocking Potential Through Strategic Fluorination
In the landscape of advanced materials, the strategic incorporation of fluorine atoms into organic scaffolds is a proven methodology for tuning physicochemical properties. The difluoromethyl (CF₂H) group, in particular, offers a unique balance of electronic and steric effects, capable of modulating lipophilicity, metabolic stability, and hydrogen-bonding capabilities.[1][2] 4-(Difluoromethyl)-3-methoxybenzaldehyde (CAS 900641-83-0) is an aromatic aldehyde that, while primarily documented as an intermediate for agrochemical and pharmaceutical synthesis, presents significant, largely untapped potential in material science.[3]
Its structure is a compelling trifecta of functionalities:
-
Aldehyde Group: A versatile chemical handle for polymerization, cross-linking, and surface immobilization via reactions like condensation and Schiff base formation.[4]
-
Difluoromethyl Group: This electron-withdrawing moiety enhances the electrophilicity of the aromatic ring and can impart desirable material properties such as thermal stability, hydrophobicity, and modified electronic characteristics.[5] It can also act as a hydrogen bond donor, a unique feature among polyfluorinated groups.[2][6]
-
Methoxy Group: An electron-donating group that modulates the electronic properties of the benzene ring and can influence solubility and polymer morphology.
This guide provides a detailed exploration of the potential applications of this compound in the synthesis of high-performance polymers and functional coatings. The protocols herein are designed as self-validating systems, offering researchers a robust framework for innovation.
Physicochemical Properties
A foundational understanding of the molecule's properties is critical for experimental design.
| Property | Value | Reference(s) |
| CAS Number | 900641-83-0 | [3] |
| Molecular Formula | C₉H₈F₂O₂ | [3] |
| Molecular Weight | 186.16 g/mol | [3] |
| Boiling Point | 295.8 ± 40.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.216 ± 0.06 g/cm³ (Predicted) | [7] |
| Storage | 2-8°C, under inert gas | [3] |
Application I: Synthesis of High-Performance Poly(azomethine)s
Expertise & Rationale: Poly(azomethine)s, or poly(Schiff base)s, are a class of polymers known for their thermal stability, semiconducting properties, and potential for liquid crystallinity. The incorporation of the difluoromethyl group is hypothesized to enhance these properties. The electron-withdrawing nature of the CF₂H group can lower the LUMO energy level of the polymer backbone, which is beneficial for n-type semiconductor applications. Furthermore, the polarity and hydrogen-bond donating capability of the CF₂H group may improve intermolecular interactions, leading to enhanced thermal stability and mechanical strength.[2][6] This protocol details a polycondensation reaction with 4,4'-oxydianiline (ODA), a common high-performance diamine.
Experimental Protocol: Polycondensation of this compound with ODA
Objective: To synthesize a novel, fluorinated poly(azomethine) and characterize its fundamental properties.
Materials:
-
This compound (≥97%)
-
4,4'-Oxydianiline (ODA, ≥98%)
-
N,N-Dimethylacetamide (DMAc, anhydrous, ≥99.8%)
-
Lithium Chloride (LiCl, anhydrous, ≥99%)
-
Methanol (ACS grade)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and Dean-Stark trap with condenser
-
Heating mantle with temperature controller
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
-
FTIR Spectrometer, NMR Spectrometer, Gel Permeation Chromatography (GPC) system
Step-by-Step Methodology:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet, and Dean-Stark trap. Ensure all glassware is oven-dried to remove moisture.
-
Reagent Dissolution: Under a gentle flow of nitrogen, add 4,4'-oxydianiline (e.g., 2.00 g, 10.0 mmol) and anhydrous LiCl (0.2 g) to the flask. Add 40 mL of anhydrous DMAc and stir until the diamine is fully dissolved. Causality: LiCl is used to improve the solubility of the aromatic diamine and the resulting polymer in the polar aprotic solvent.
-
Monomer Addition: Add an equimolar amount of this compound (e.g., 3.72 g, 20.0 mmol, as two aldehyde groups will react per diamine) to the solution.
-
Polycondensation Reaction: Heat the reaction mixture to 160-165°C using the heating mantle. The water formed during the condensation reaction will be removed azeotropically with DMAc and collected in the Dean-Stark trap. Causality: Continuous removal of water is crucial to drive the equilibrium reaction towards high molecular weight polymer formation.
-
Monitoring & Completion: Maintain the reaction at this temperature for 24 hours. The reaction progress can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation: After 24 hours, cool the viscous polymer solution to room temperature. Slowly pour the solution into 400 mL of vigorously stirring methanol. A fibrous or powdered precipitate will form.
-
Purification (Self-Validation):
-
Collect the polymer by vacuum filtration.
-
Wash the polymer thoroughly with fresh methanol (3 x 100 mL) to remove unreacted monomers and residual solvent.
-
Wash with hot deionized water (2 x 100 mL) to remove LiCl.
-
Dry the purified polymer in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.
-
-
Characterization (Self-Validation):
-
FTIR Spectroscopy: Confirm the formation of the azomethine (-C=N-) bond (typically ~1620 cm⁻¹) and the disappearance of the aldehyde C=O (~1700 cm⁻¹) and amine N-H (~3300-3400 cm⁻¹) stretches.
-
NMR Spectroscopy (¹H, ¹⁹F): Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆). Confirm the polymer structure and the presence of the CF₂H proton signal.
-
GPC: Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) to confirm that a polymer was formed.
-
Caption: Workflow for the synthesis and validation of a fluorinated poly(azomethine).
Application II: Development of Hydrophobic Functional Coatings
Expertise & Rationale: The creation of hydrophobic surfaces is critical for applications requiring self-cleaning, anti-icing, or corrosion resistance properties. The low surface energy associated with fluorinated compounds makes them ideal candidates for this purpose. By grafting this compound onto a substrate, the difluoromethyl groups orient outwards, creating a low-energy surface that repels water. The aldehyde functionality provides a convenient anchor point for covalent attachment to surfaces pre-functionalized with amine groups.
Experimental Protocol: Surface Modification of Amine-Silanized Silicon Wafers
Objective: To create a hydrophobic surface coating and validate its efficacy via contact angle measurements.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION IS REQUIRED.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
This compound
-
Anhydrous ethanol
-
Glacial acetic acid (catalyst)
Equipment:
-
Ultrasonic bath
-
Spin coater or desiccator for vapor deposition
-
Tube furnace or oven
-
Contact angle goniometer
Step-by-Step Methodology:
-
Substrate Cleaning & Hydroxylation (Activation):
-
Cut silicon wafers to the desired size.
-
Sonicate wafers in acetone, then isopropanol, and finally deionized water (15 min each).
-
Immerse the wafers in Piranha solution at 80°C for 30 minutes to clean and generate surface hydroxyl (-OH) groups. (Safety First: Always add H₂O₂ to H₂SO₄ slowly. Use a fume hood and appropriate PPE).
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
-
Surface Amination:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned, hydroxylated wafers in the APTES solution for 2 hours at room temperature to form a self-assembled monolayer of amine-terminated silane.
-
Rinse the wafers with toluene to remove excess unreacted APTES, then cure in an oven at 110°C for 30 minutes. The result is an amine-functionalized surface (Si-O-Si-(CH₂)₃-NH₂).
-
-
Grafting of the Fluorinated Moiety:
-
Prepare a 10 mM solution of this compound in anhydrous ethanol. Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Immerse the amine-functionalized wafers in this solution and allow the reaction to proceed for 12 hours at 50°C. This forms a stable imine bond (-CH=N-). Causality: The acid catalyzes the Schiff base formation between the surface amine groups and the aldehyde.
-
-
Final Cleaning & Curing:
-
Rinse the modified wafers with ethanol to remove any physisorbed aldehyde.
-
Dry the wafers under a nitrogen stream.
-
-
Validation via Contact Angle Measurement:
-
Place a droplet of deionized water (e.g., 5 µL) onto the unmodified (hydroxylated), aminated, and final fluorinated surfaces.
-
Measure the static water contact angle using a goniometer.
-
Expected Outcome: A significant increase in the water contact angle on the final surface compared to the hydrophilic starting surfaces, confirming the successful grafting and the hydrophobic nature of the coating. A successful hydrophobic modification should yield a contact angle > 90°.
-
Caption: Logical workflow for creating a hydrophobic coating via surface grafting.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications. Available at: [Link]
-
Wikipedia. (2023). Fluorobenzaldehyde. Available at: [Link]
-
PubChem. (n.d.). 4-Fluorobenzaldehyde. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorine: Difluoromethylation Strategies for Enhanced Chemical Properties. Available at: [Link]
-
Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7033-7085. Available at: [Link]
-
PubChem. (n.d.). o-Fluorobenzaldehyde. Available at: [Link]
- Google Patents. (2016). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
Zafrani, Y., et al. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2024). (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Available at: [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzaldehyde. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Available at: [Link]
-
Journal of the American Chemical Society. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-3-methoxybenzaldehyde. Available at: [Link]
-
ECKART. (n.d.). Functional Applications - Innovative Solutions. Available at: [Link]
-
ResearchGate. (2009). Synthesis, Characterization, and Evaluation of Antifouling Polymers of 4-Acryloyloxybenzaldehyde with Methyl Methacrylate. Available at: [Link]
-
PubMed Central (PMC). (2018). Synthesis of New Fluoroboronated Materials by Chemical Modification of Fluorinated Functional Polymers. Available at: [Link]
-
MDPI. (2020). Synthesis of Poly(methacrylic acid)-block-Polystyrene Diblock Copolymers at High Solid Contents via RAFT Emulsion Polymerization. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. This compound [myskinrecipes.com]
- 4. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. innospk.com [innospk.com]
- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzaldehyde, 3-(difluoromethyl)-4-methoxy- CAS#: 1783323-99-8 [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Difluoromethyl)-3-methoxybenzaldehyde by Column Chromatography
Welcome to the technical support center for the purification of 4-(Difluoromethyl)-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the column chromatography purification of this important building block.
The difluoromethyl group (-CF2H) is a valuable motif in medicinal chemistry, acting as a bioisosteric replacement for hydroxyl, thiol, and amine groups, which can enhance metabolic stability and binding affinity.[1] However, the unique electronic properties of this group can present specific challenges during purification. This guide provides a systematic approach to troubleshooting and optimizing the purification of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound, offering explanations for the underlying causes and actionable solutions.
Question 1: Why is my compound eluting too quickly (high Rf) or not moving from the baseline (low Rf) on the TLC plate?
Answer:
An inappropriate mobile phase polarity is the most common reason for poor separation. The goal is to achieve an Rf value of approximately 0.2-0.3 for your target compound on the TLC plate, as this generally translates to good separation on a column.[2]
-
Causality: The polarity of the eluent directly influences the extent to which your compound interacts with the stationary phase (typically silica gel). A solvent system that is too polar will cause all components, including your product, to travel with the solvent front, resulting in a high Rf and poor separation. Conversely, a solvent system that is not polar enough will lead to strong interactions with the silica, causing the compound to remain at the origin (low Rf).
-
Solution Workflow:
-
Start with a non-polar solvent system and gradually increase polarity. A good starting point for this compound is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and incrementally increase the proportion of the more polar solvent (e.g., 8:2, 7:3).
-
Consider alternative solvent systems. If you are still struggling to achieve the desired Rf, consider other solvent combinations. Dichloromethane/hexane or toluene/ethyl acetate can offer different selectivities.[2][3]
-
TLC Analysis is Key: Always optimize your solvent system using Thin Layer Chromatography (TLC) before committing to a large-scale column.[4] This small-scale test saves significant time and resources.
-
Question 2: I'm observing peak tailing or streaking of my aldehyde on the TLC and column. What's causing this and how can I fix it?
Answer:
Peak tailing with aldehydes on silica gel is often due to interactions with acidic silanol groups on the silica surface. This can lead to the formation of hemiacetals if alcohols are present in the eluent, or other unwanted side reactions.[2]
-
Causality: The lone pair of electrons on the oxygen of the aldehyde carbonyl can interact with the acidic protons of the silanol groups (Si-OH) on the silica gel surface. This interaction can be strong enough to slow down a portion of the analyte, causing it to "tail" behind the main band.
-
Solution Workflow:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to your mobile phase.[2] The triethylamine will preferentially interact with the acidic silanol groups, effectively "capping" them and preventing your aldehyde from binding too strongly.
-
Consider an Alternative Stationary Phase: If tailing persists, switching to a less acidic stationary phase like alumina (neutral or basic) can be an effective solution.[4]
-
Avoid Protic Solvents: If possible, avoid using alcohols like methanol or ethanol in your mobile phase, as they can react with the aldehyde to form hemiacetals, which can complicate the purification.[2]
-
Question 3: My purified product shows a new, unexpected peak in the NMR or LC-MS analysis. Could the purification process be the cause?
Answer:
Yes, the purification process itself can sometimes lead to the formation of impurities. The difluoromethyl group, while generally stable, can be sensitive under certain conditions.[1]
-
Causality:
-
On-Column Reactions: Prolonged exposure to acidic silica gel can potentially lead to degradation of sensitive functional groups.
-
Solvent Impurities: Peroxides in solvents like diethyl ether or tetrahydrofuran (THF) can oxidize the aldehyde to the corresponding carboxylic acid.
-
Instability of the Difluoromethyl Group: While robust, the -CF2H group's stability can be compromised by strong nucleophiles or bases, though this is less common with the mild conditions of column chromatography.[1][5]
-
-
Solution Workflow:
-
Use High-Purity Solvents: Always use freshly opened, high-purity (HPLC grade) solvents for your chromatography to minimize the risk of peroxide contamination.[6]
-
Minimize Residence Time on the Column: Do not let the column run dry or sit for extended periods with the compound loaded.[7] Elute your product as efficiently as possible.
-
Neutralize the System: As mentioned previously, adding a small amount of a non-nucleophilic base like triethylamine can help to mitigate on-column degradation caused by acidic silica.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: Standard silica gel (230-400 mesh) is the most common and generally effective stationary phase for this type of purification.[4] However, if you encounter issues with peak tailing or compound degradation, consider using neutral alumina.
Q2: How do I prepare my sample for loading onto the column?
A2: There are two primary methods for sample loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column bed.[7]
-
Dry Loading: Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel or Celite, and evaporate the solvent to obtain a free-flowing powder.[8] This powder is then carefully added to the top of the column. Dry loading is often preferred as it can lead to sharper bands and better separation.
Q3: How can I monitor the progress of my column chromatography?
A3: The most effective way to monitor your column is by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[4][9] Spot a small amount from each fraction onto a TLC plate, develop the plate in your mobile phase, and visualize the spots under UV light. This will allow you to identify which fractions contain your purified product.
Q4: My separation is still not optimal, even after trying different solvent systems. What else can I do?
A4: If you are still facing difficulties, consider the following:
-
Column Dimensions: A longer, narrower column will generally provide better resolution than a shorter, wider one.
-
Flow Rate: A slower flow rate allows for more equilibration between the mobile and stationary phases, which can improve separation.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can gradually increase the polarity of the mobile phase during the run (gradient elution). This can be particularly useful for separating compounds with a wide range of polarities.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. It is crucial to first determine the optimal eluent system via TLC analysis.
1. Column Preparation:
- Select a glass column of appropriate size for the amount of crude material.
- Place a small plug of cotton or glass wool at the bottom of the column.[9]
- Add a small layer of sand.
- Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).
- Carefully pour the slurry into the column, avoiding the introduction of air bubbles.
- Gently tap the column to ensure even packing.
- Add another layer of sand on top of the silica gel to protect the surface.[7]
- Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
2. Sample Loading (Dry Loading Method):
- Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
- Add silica gel (approximately 2-3 times the weight of your crude product).
- Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
- Carefully add this powder to the top of the prepared column.
- Gently add another thin layer of sand on top of the sample.
3. Elution and Fraction Collection:
- Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.
- Apply gentle pressure (using a pump or inert gas) to begin the elution.
- Collect the eluent in a series of numbered test tubes or flasks.
- Monitor the separation by performing TLC on the collected fractions.
4. Product Isolation:
- Combine the fractions that contain the pure product (as determined by TLC).
- Remove the solvent from the combined fractions using a rotary evaporator.
- Place the resulting purified compound under high vacuum to remove any residual solvent.
Data Presentation
Table 1: Solvent Polarity and Elution Characteristics
| Solvent System (Hexane:Ethyl Acetate) | Polarity Index (Approx.) | Expected Elution Behavior for this compound |
| 95:5 | Low | Slow elution, low Rf |
| 90:10 | Low-Medium | Good starting point for separation |
| 80:20 | Medium | Faster elution, higher Rf |
| 70:30 | Medium-High | May elute too quickly with impurities |
Note: The optimal ratio will depend on the specific impurities present in your crude mixture.
Visualization of the Workflow
Caption: Workflow for the purification of this compound by column chromatography.
References
- Restek Corporation. (n.d.). GC Troubleshooting Guide.
-
ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
CMU.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography?. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Straightforward Synthesis of Bench-Stable Heteroatom-Centered Difluoromethylated Entities via the Controlled Nucleophilic Transfer from Activated TMSCHF2. Retrieved from [Link]
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. DOI:10.1039/D1CS00360G. Retrieved from [Link]
-
AWS. (n.d.). Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes. Retrieved from [Link]
-
YouTube. (2013, October 21). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde. Retrieved from [Link]
-
MDPI. (2025, August 26). Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 4. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bvchroma.com [bvchroma.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Yield for 4-(Difluoromethyl)-3-methoxybenzaldehyde Synthesis
An advanced guide for researchers, scientists, and drug development professionals.
Introduction: The Significance of the -CF2H Moiety
Welcome to the technical support hub for the synthesis of 4-(Difluoromethyl)-3-methoxybenzaldehyde. The difluoromethyl (-CF2H) group is a critical functional motif in modern medicinal chemistry and agrochemical design. It serves as a lipophilic hydrogen bond donor and a bioisosteric replacement for hydroxyl, thiol, and amine groups.[1] The introduction of the -CF2H group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making it a highly sought-after substituent in drug discovery programs.[2]
However, the synthesis of molecules like this compound presents unique challenges that can lead to suboptimal reaction yields. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and optimize your synthetic outcomes.
Overview of Synthetic Strategies
The synthesis of this compound can be approached via two primary retrosynthetic pathways. The choice of strategy depends on the availability of starting materials and the specific challenges encountered in your laboratory.
-
Route A: Difluoromethylation of a Phenolic Aldehyde. This is the most direct approach, starting from the commercially available 3-methoxy-4-hydroxybenzaldehyde (isovanillin). The key challenge is the efficient and selective difluoromethylation of the phenolic hydroxyl group.
-
Route B: Formylation of a Difluoromethylated Precursor. This route begins with a simpler precursor, such as 1-(difluoromethyl)-2-methoxybenzene, and introduces the aldehyde functionality in a subsequent step, typically via an electrophilic aromatic substitution like the Vilsmeier-Haack reaction. The primary hurdle is overcoming the deactivating effect of the electron-withdrawing -CF2H group.
Below is a workflow diagram illustrating these two potential synthetic routes.
Caption: High-level overview of the two primary synthetic routes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on causality and actionable solutions.
Category 1: Difluoromethylation of Isovanillin (Route A)
This reaction typically involves generating difluorocarbene (:CF2) from a precursor like sodium chlorodifluoroacetate, which then reacts with the phenolate of isovanillin.[3]
Caption: Key steps of the Vilsmeier-Haack formylation reaction.
Q3: My Vilsmeier-Haack formylation is sluggish or fails completely. Why?
A3: This is a common issue when formylating deactivated aromatic rings. The -CF2H group is electron-withdrawing, making the ring less nucleophilic.
-
Deactivated Substrate: The Vilsmeier reagent is a relatively weak electrophile and struggles to react with electron-poor arenes. [4][5] * Solution: Increase the reaction temperature significantly. While reagent formation is done at 0-5 °C, the subsequent reaction with the deactivated substrate may require heating to 60-80 °C or even higher for several hours. [6][7]Monitor the reaction progress carefully by TLC.
-
Degraded Vilsmeier Reagent: The chloroiminium salt is highly sensitive to moisture. [7] * Solution: Use anhydrous DMF (freshly opened bottle or distilled) and freshly distilled POCl₃. [8]Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. Add the POCl₃ dropwise to the DMF at 0 °C and allow the reagent to pre-form for 30-60 minutes before adding your substrate. [4]* Impure DMF: Old DMF can decompose to dimethylamine, which smells fishy and will consume the Vilsmeier reagent. [8] * Solution: If your DMF has a noticeable fishy odor, do not use it. Obtain a new, sealed bottle of anhydrous DMF.
Q4: The reaction workup is difficult, and I'm getting a low isolated yield despite good conversion.
A4: The workup of a Vilsmeier-Haack reaction is critical for hydrolyzing the intermediate and isolating the product.
-
Incomplete Hydrolysis: The product is initially formed as an iminium salt, which must be hydrolyzed to the aldehyde.
-
Solution: The reaction mixture must be quenched by pouring it carefully onto a large excess of crushed ice and water. [7]Subsequent heating of the aqueous mixture may be required to fully hydrolyze the iminium salt. Buffering the quench with a base like sodium acetate can also facilitate hydrolysis and neutralize acids. [9]* Product Solubility/Emulsions: The product may have some solubility in the aqueous phase, or emulsions can form during extraction, leading to loss of material.
-
Solution: After quenching, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If emulsions form, add a saturated brine solution to help break them.
-
-
Residual DMF: DMF is a high-boiling solvent that can be difficult to remove completely.
-
Solution: After extraction, wash the combined organic layers thoroughly with water and then brine to remove most of the DMF. [7]Any remaining DMF can be removed under high vacuum, but purification by column chromatography or recrystallization is usually necessary.
-
Category 3: Purification and Stability
Q5: My purified product is a white solid, but it turns yellow/brown and becomes insoluble over time. What is happening?
A5: This indicates product instability, likely due to oxidation or polymerization. Aldehydes are susceptible to air oxidation to the corresponding carboxylic acid, and some can polymerize, especially if impure. [10]
-
Oxidation and Polymerization: Exposure to air, light, or trace impurities can catalyze these degradation pathways.
-
Solution:
-
Purification: Ensure the final product is highly pure. Remove any acidic or basic impurities during workup and purification. Column chromatography followed by recrystallization is often effective. [10] 2. Storage: Store the purified aldehyde under an inert atmosphere (argon or nitrogen) in a sealed amber vial to protect it from air and light. [10]Storing it in a freezer (-20 °C) will further slow decomposition.
-
Inhibitors: For long-term storage, adding a small amount of an inhibitor like hydroquinone can be considered, although this may not be suitable if the material is for immediate use in subsequent sensitive reactions.
-
-
Frequently Asked Questions (FAQs)
Q: Which difluoromethylating agent should I use for Route A?
A: For laboratory-scale synthesis, sodium chlorodifluoroacetate is often the best choice. It is a stable, easy-to-handle solid, and its use avoids the complexities and hazards of handling gaseous reagents like chlorodifluoromethane (Freon 22). [3]Other reagents like TMSCF₂H are also effective but may require specific activators. [1] Q: What is the optimal molar ratio for Vilsmeier reagent formation?
A: A common starting point is to use 1.5 equivalents of POCl₃ and 3.0 equivalents of DMF relative to 1.0 equivalent of your aromatic substrate. [4]However, for deactivated substrates, increasing the excess of the Vilsmeier reagent may be necessary to drive the reaction to completion.
Q: How can I best monitor the reaction's progress?
A:
-
Thin-Layer Chromatography (TLC): This is the most common method. Use a suitable solvent system (e.g., hexane/ethyl acetate) and visualize spots with a UV lamp and/or a potassium permanganate stain.
-
LCMS (Liquid Chromatography-Mass Spectrometry): Provides more definitive information by confirming the mass of the product and any major byproducts.
-
¹⁹F NMR Spectroscopy: If available, this is a powerful tool for monitoring reactions involving fluorine. The disappearance of the signal for the fluorinated starting material and the appearance of a new signal for the product provides clear evidence of conversion.
Q: What are the critical safety precautions?
A:
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. Handle it in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Quench any residual POCl₃ carefully with a non-protic solvent before aqueous workup.
-
Fluorinating Agents: Many organofluorine compounds and their precursors are toxic. Always consult the Safety Data Sheet (SDS) before use.
-
Pressure Build-up: The difluoromethylation with sodium chlorodifluoroacetate releases CO₂ gas. Ensure the reaction vessel is not sealed and is vented properly (e.g., via a bubbler) to avoid pressure buildup. [3]
Detailed Experimental Protocols
Protocol 1: Synthesis via Difluoromethylation (Route A)
This protocol is adapted from methodologies for the difluoromethylation of phenols. [3]
-
Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-methoxy-4-hydroxybenzaldehyde (1.0 eq.), sodium chlorodifluoroacetate (2.0 eq.), and cesium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMF via syringe to create a suspension with a concentration of approximately 0.5 M with respect to the starting aldehyde.
-
Reaction: Flush the apparatus with nitrogen or argon. Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction for CO₂ evolution. Follow the consumption of the starting material by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour it into a beaker containing water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water (2x) and then with saturated brine (1x) to remove DMF.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.
Protocol 2: Synthesis via Vilsmeier-Haack Formylation (Route B)
This protocol is a general procedure adapted for deactivated arenes. [4][7]
-
Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise with stirring, ensuring the internal temperature remains below 5 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve the 1-(difluoromethyl)-2-methoxybenzene precursor (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 70-80 °C.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (this may take several hours).
-
Workup: Cool the reaction to room temperature and pour it slowly and carefully onto a large amount of crushed ice in a beaker with vigorous stirring. Add a saturated solution of sodium acetate until the mixture is basic (pH > 8).
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by vacuum distillation or silica gel chromatography.
Data Summary
The choice of reagents and conditions can significantly impact yield. The following table summarizes key parameters for consideration.
| Parameter | Route A (Difluoromethylation) | Route B (Vilsmeier-Haack) | Rationale & Comments |
| Key Reagent | Sodium Chlorodifluoroacetate | POCl₃ / Anhydrous DMF | Route A uses a solid, stable reagent; Route B reagents are corrosive and moisture-sensitive. [3][7] |
| Temperature | High (100-110 °C) | Low (0 °C) then High (70-80 °C) | Route A requires thermal decomposition; Route B requires controlled reagent formation then forcing conditions for the deactivated ring. [3][4] |
| Atmosphere | Inert (N₂ or Ar) | Strictly Inert (N₂ or Ar) | Both reactions are sensitive to moisture, but the Vilsmeier reagent is exceptionally so. [7] |
| Key Challenge | Achieving full conversion | Overcoming ring deactivation | Both can lead to low yields if not properly addressed. |
| Workup | Standard extraction | Hydrolysis quench required | The Vilsmeier workup is more complex, requiring careful hydrolysis of the iminium intermediate. [9] |
References
- Vertex AI Search. (2026).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis of Organofluorine Compounds.
- BenchChem. (2025). The Rise of the Difluoromethyl Group: A Comparative Guide to Reagents in Parallel Synthesis.
-
Baran, P. S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
- Yuan, C., et al. (2018). Ruthenium(II)-enabled para-selective C-H difluoromethylation of anilides and their derivatives.
- ChemInform Abstract. (2014). Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications.
- Krishnamoorthy, S., et al. (2017). Silicon-Based Reagents for Difluoromethylation and Difluoromethylenation Reactions.
- Google Patents. (2013). CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.
- MDPI. (n.d.).
- Hartwig, J. F., et al. (n.d.).
- MDPI. (2022).
- Liu, P., et al. (n.d.).
- BenchChem. (2025).
- Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry.
- Google Patents. (2016). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
- BenchChem. (2025). Optimization of Vilsmeier-Haack reaction parameters.
- ACS Publications. (2020). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds.
- Journal of Oleo Science. (n.d.).
- Wikipedia. (n.d.). Organofluorine chemistry.
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. [Link]
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Guidechem. (n.d.). What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde?.
- Baran, P. S., et al. (n.d.).
- RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- Reddit. (2023).
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Organic Syntheses. (2024).
- MySkinRecipes. (n.d.). This compound.
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Deriv
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- ResearchGate. (n.d.). Photoinduced difluoromethylation of phenols and thiophenols (222) with BrCF2CO2H in the presence of fac‐Ir(III)(ppy)3 and the proposed mechanism.
- ACS Publications. (n.d.).
- DSpace@MIT. (n.d.). Deuteriodifluoromethylation and gem‐Difluoroalkenylation of Aldehydes Using ClCF2H in Continuous Flow.
- Sciforum. (n.d.).
- ResearchGate. (2020). Deuteriodifluoromethylation and gem‐Difluoroalkenylation of Aldehydes Using ClCF2H in Continuous Flow.
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-(Difluoromethyl)-3-methoxybenzaldehyde
Welcome to the technical support resource for 4-(Difluoromethyl)-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this important building block. Our goal is to provide you with in-depth, field-proven insights to ensure the integrity and success of your experiments. The unique electronic properties of the difluoromethyl group, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, make this compound highly valuable in medicinal chemistry, but also introduce specific challenges in purity control.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my sample of this compound?
The impurity profile of this compound is intrinsically linked to its synthetic route. Generally, two primary synthetic strategies are employed: the difluoromethylation of a phenolic precursor or the formylation of a difluoromethylated aromatic ring. Each route presents a unique set of potential impurities.
Common Impurities Include:
-
Starting Materials: Unreacted precursors are a common source of contamination.
-
Regioisomers: Formed during the formylation step due to competitive directing effects of the substituents on the aromatic ring.[4][5]
-
Over- or Under-Reaction Products: Arise from incomplete reactions or side reactions, particularly in the difluoromethylation step.[6]
-
Oxidation Products: Benzaldehydes are susceptible to oxidation, leading to the corresponding carboxylic acid.
Q2: My NMR spectrum shows signals that I cannot account for. What could they be?
Unidentified signals in your NMR spectrum often point to the presence of process-related impurities. Based on common synthetic pathways, these could be:
-
Residual Starting Material: For instance, if formylating 1-(difluoromethyl)-2-methoxybenzene, you might see characteristic signals for this precursor.
-
Isomeric Aldehydes: The electronic nature of the methoxy and difluoromethyl groups directs the position of electrophilic formylation. You may have minor amounts of other isomers which will present a distinct, yet similar, set of aromatic and aldehydic proton signals.
-
4-(Difluoromethyl)-3-methoxybenzoic Acid: The aldehyde proton signal (around 9.8-10.0 ppm) would be absent, and a new, broad carboxylic acid proton signal would appear downfield (typically >10 ppm).
Q3: I am seeing a persistent impurity in my HPLC analysis that is close to the main peak. What is the likely culprit and how can I resolve it?
A closely eluting peak in a reversed-phase HPLC analysis often suggests a structurally similar compound, such as a regioisomer.[7] Given the structure of this compound, the most probable regioisomeric impurity would be 2-(Difluoromethyl)-5-methoxybenzaldehyde or 5-(Difluoromethyl)-3-methoxybenzaldehyde . To resolve this, you may need to optimize your HPLC method by:
-
Altering the mobile phase composition (e.g., changing the ratio of organic solvent to water).
-
Trying a different organic modifier (e.g., acetonitrile instead of methanol).
-
Using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).
For purification, meticulous column chromatography with a low-polarity solvent system is often effective.
Troubleshooting Guides
Problem 1: Low Purity After Synthesis via Formylation
Symptoms:
-
Multiple spots on TLC analysis.
-
HPLC chromatogram shows several significant peaks besides the product peak.
-
Yield of the desired product is lower than expected.
Root Cause Analysis: The formylation of substituted benzenes, such as through a Vilsmeier-Haack or Rieche reaction, can be sensitive to reaction conditions and the electronic nature of the substrate.[4][5][8] The methoxy group is an ortho-, para-director, while the difluoromethyl group is a meta-director. This can lead to a mixture of isomers.
Corrective and Preventive Actions:
-
Reaction Temperature Control: Perform the formylation at a lower temperature to enhance regioselectivity. Reactions like the Rieche formylation can be conducted at temperatures as low as -78 °C.[8]
-
Choice of Lewis Acid: The strength of the Lewis acid can influence the outcome. Experiment with different Lewis acids (e.g., TiCl₄, SnCl₄, AgOTf) to find the optimal balance between reactivity and selectivity.[5][8]
-
Purification Strategy: A multi-step purification process may be necessary.
-
Aqueous Wash: An initial wash with a mild base (e.g., sodium bicarbonate solution) can help remove any acidic byproducts.
-
Column Chromatography: Utilize a high-resolution silica gel column with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomers.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve purity.[9]
-
Problem 2: Presence of 4-(Difluoromethyl)-3-methoxybenzoic Acid
Symptoms:
-
An additional peak in the HPLC chromatogram, often broader than other peaks.
-
IR spectroscopy shows a broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch for a carboxylic acid (around 1700 cm⁻¹).
-
The product's melting point is lower and broader than expected.
Root Cause Analysis: Benzaldehydes are prone to air oxidation, a process that can be accelerated by light and the presence of metallic impurities.
Corrective and Preventive Actions:
-
Inert Atmosphere: Conduct the reaction work-up and any subsequent heating steps under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature.
-
Purification: The acidic nature of the carboxylic acid impurity allows for a straightforward separation.
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated solution of sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the purified aldehyde.[9]
-
Visualized Workflows and Pathways
Impurity Formation Pathway
Caption: Potential impurity pathways during the synthesis of this compound.
Troubleshooting Workflow for Purity Analysis
Caption: A systematic workflow for the analysis and purification of this compound.
Experimental Protocols
Protocol 1: HPLC Purity Assessment
This protocol provides a general method for the purity analysis of this compound, which should be adapted and validated for your specific system.[7]
-
Instrumentation and Conditions:
-
HPLC System: A standard analytical HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30 v/v). A gradient elution may be required for complex mixtures.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of a certified reference standard of this compound in methanol to a concentration of 1 mg/mL.
-
Sample Solution: Prepare a sample of your synthesized product in methanol to the same concentration as the standard solution.
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution and integrate all peaks.
-
Calculate the purity by the area percent method.
-
Protocol 2: Purification via Acid-Base Extraction
This protocol is effective for removing the 4-(Difluoromethyl)-3-methoxybenzoic acid impurity.
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate (approx. 10 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure from CO₂ evolution.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with the sodium bicarbonate solution one more time.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution).
-
Drain the aqueous layer and transfer the organic layer to a clean flask.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified aldehyde.
References
- CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents.
- CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents.
-
Hu, Y., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 6946-6997. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Available at: [Link]
-
Organic Syntheses. Benzaldehyde, 4-ethoxy-3-hydroxy. Available at: [Link]
-
ResearchGate. (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Available at: [Link]
-
NIH. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Available at: [Link]
-
ResearchGate. (PDF) Formylation of phenols, methoxy-and methylbenzenes. Available at: [Link]
-
Ohsawa, K., et al. (2013). A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate. The Journal of Organic Chemistry, 78(7), 3438-3444. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. researchgate.net [researchgate.net]
- 6. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Stability and storage conditions for 4-(Difluoromethyl)-3-methoxybenzaldehyde
Introduction
4-(Difluoromethyl)-3-methoxybenzaldehyde is an important substituted aromatic aldehyde used as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development. The difluoromethyl (-CF₂H) group is a key bioisostere for hydroxyl or thiol groups, capable of enhancing metabolic stability and modulating physicochemical properties such as lipophilicity and hydrogen bonding capacity.[1][2][3] However, like many aromatic aldehydes, the stability of this compound is a critical factor for ensuring the reproducibility and success of synthetic protocols.
This guide provides researchers with a comprehensive overview of the stability, storage, and handling of this compound. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've noticed a white crystalline precipitate forming in my vial of this compound, which was originally a solid/oil. What is this precipitate and why did it form?
A1: The crystalline precipitate is almost certainly 4-(difluoromethyl)-3-methoxybenzoic acid . This is the result of autoxidation, the most common degradation pathway for benzaldehydes.[4]
-
Causality (The "Why"): The aldehyde functional group (-CHO) is susceptible to oxidation by atmospheric oxygen. This process is a free-radical chain reaction that can be initiated by exposure to light and heat.[5] Benzaldehyde itself readily undergoes autoxidation to form benzoic acid upon exposure to air at room temperature.[4] The presence of the electron-donating methoxy group and the electron-withdrawing difluoromethyl group on the aromatic ring modifies the electron density, but the aldehyde moiety remains the primary site of reactivity.
Q2: My purity analysis (HPLC/GC) shows a significant decrease in the main peak and the appearance of a new, more polar peak. What is the likely impurity?
A2: This observation is consistent with the formation of the corresponding carboxylic acid via oxidation, as described in Q1. Carboxylic acids are generally more polar than their parent aldehydes, causing them to have different retention times in chromatographic analyses. To confirm, you can analyze your sample alongside a standard of the suspected benzoic acid derivative or use mass spectrometry (MS) to identify the mass of the impurity.
Q3: How can I prevent the decomposition of my this compound sample?
A3: Preventing decomposition requires strict control over the storage and handling environment to minimize exposure to oxygen and light. Key preventative measures include:
-
Inert Atmosphere: Always store the compound under an inert atmosphere, such as argon or nitrogen.[6] This displaces the oxygen required for autoxidation.
-
Low Temperature: Store the material at low temperatures, typically 2-8°C, as recommended by suppliers.[6] This significantly slows the rate of any potential degradation reactions.
-
Light Protection: Use amber or opaque vials to protect the compound from light, which can catalyze the oxidation process.[5]
-
Tight Sealing: Ensure the container is sealed tightly with a high-quality cap and septum to prevent moisture and air ingress.
-
Aliquotting: For frequently used samples, consider aliquotting the material into smaller, single-use vials. This prevents repeated exposure of the bulk stock to the atmosphere.
Q4: Is the difluoromethyl group (-CF₂H) stable under typical reaction conditions?
A4: The difluoromethyl group is generally considered to be chemically robust and imparts metabolic stability to molecules.[7] It is significantly more resistant to defluorination under both acidic and basic conditions compared to monofluorinated analogues.[7] However, its stability is not absolute. Extremely harsh conditions (e.g., very strong bases or potent reducing agents) could potentially affect the group. For most standard synthetic transformations, the primary point of reactivity and instability on the molecule will be the aldehyde group.
Recommended Storage and Handling Protocols
To ensure the long-term integrity of this compound, adhere to the following protocols.
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the kinetic rate of degradation reactions.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents autoxidation by displacing atmospheric oxygen.[6] |
| Light | Protect from light (Amber Vial) | Light can catalyze the radical-chain oxidation process.[5] |
| Container | Tightly sealed container | Prevents ingress of oxygen and moisture. |
Protocol 1: Long-Term Storage
-
Obtain a clean, dry amber glass vial with a PTFE-lined cap.
-
Place the this compound into the vial.
-
Flush the vial headspace with a gentle stream of dry argon or nitrogen for 30-60 seconds.
-
Immediately and tightly seal the vial.
-
For extra protection, wrap the cap-vial interface with Parafilm®.
-
Place the sealed vial in a refrigerator maintained at 2-8°C.
Protocol 2: Handling for Experimental Use
-
Allow the sealed vial to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.
-
Briefly open the vial in a fume hood and quickly weigh out the desired amount of material.
-
To preserve the remaining stock, re-flush the vial headspace with an inert gas before sealing.
-
Return the stock vial to the recommended storage conditions (2-8°C) promptly.
Troubleshooting Workflow for Suspected Degradation
The following diagram outlines a logical workflow for researchers who suspect their sample of this compound may have degraded.
Caption: Troubleshooting workflow for degraded this compound.
Self-Validating Protocol: Purity Assessment by HPLC
This protocol provides a method to assess the purity of this compound and detect the primary oxidation impurity.
Objective: To separate the parent aldehyde from its more polar carboxylic acid degradation product.
Instrumentation & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
The parent aldehyde will be the major peak.
-
The oxidized benzoic acid impurity, being more polar, will typically have an earlier retention time.
-
Calculate purity as the area percentage of the main peak relative to the total area of all peaks.
-
References
-
Quora. (2021). Can benzaldehyde be oxidised?. [Link]
-
Brody, A., & Morgan, J. (n.d.). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Misericordia Digital Commons. [Link]
-
Taylor & Francis Online. (n.d.). Oxidation of Benzaldehyde to Benzoic Acid. [Link]
-
Scientific.Net. (n.d.). Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid. [Link]
-
Sciencemadness.org. (2010). Oxidation of Benzaldehyde, Prevention Of. [Link]
-
National Institutes of Health (NIH). (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]
-
Roc-A-Tac. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. [Link]
-
Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. [Link]
-
Thermo Fisher Scientific. (2010). 4-Methoxybenzaldehyde Safety Data Sheet. [Link]
-
ResearchGate. (2024). The F-Difluoromethyl Group: Challenges, Impact and Outlook. [Link]
-
Thermo Fisher Scientific. (2025). o-Vanillin Safety Data Sheet. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. quora.com [quora.com]
- 5. Sciencemadness Discussion Board - Oxidation of Benzaldehyde, Prevention Of - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. This compound | 900641-83-0 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 4-(Difluoromethyl)-3-methoxybenzaldehyde
Welcome to the technical support center for 4-(Difluoromethyl)-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its stability, degradation pathways, and the analytical methodologies required for its accurate assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:
-
Oxidation: The aldehyde functional group is prone to oxidation, especially when exposed to atmospheric oxygen.[1][2] This reaction is often accelerated by light and heat, leading to the formation of the corresponding carboxylic acid, 4-(difluoromethyl)-3-methoxybenzoic acid.
-
Hydrolysis: The difluoromethyl group (-CHF₂) may undergo hydrolysis under certain pH conditions, although it is generally more stable than a trichloromethyl group. This could potentially lead to the formation of a formyl group or further oxidation to a carboxylic acid at that position. The stability of the C-F bond is notable, but hydrolytic lability can be influenced by the electronic nature of the aromatic ring.[3][4][5]
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the long-term stability of this compound, we recommend the following storage conditions:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and prevent oxidation.
-
Protection from Light: Use an amber or opaque vial to protect the compound from light, which can catalyze both oxidative and photolytic degradation.[6]
-
Low Temperature: Store at refrigerated temperatures (2-8 °C) to reduce the rate of potential degradation reactions.
-
Dry Conditions: Keep the compound in a desiccated environment to prevent hydrolysis.
Q3: I observe a crystalline precipitate forming in my sample of this compound over time. What is it?
A3: The formation of a crystalline precipitate is a strong indication of oxidation. The precipitate is most likely 4-(difluoromethyl)-3-methoxybenzoic acid, which is a solid at room temperature and less soluble in non-polar solvents than the parent aldehyde. This is a common observation for many benzaldehyde derivatives upon prolonged exposure to air.[1]
Q4: Are there any known incompatibilities of this compound with common reagents or solvents?
A4: Yes, care should be taken with the following:
-
Strong Bases: In the presence of strong bases, benzaldehydes lacking an alpha-hydrogen, such as this one, can undergo the Cannizzaro reaction. This disproportionation reaction would yield both 4-(difluoromethyl)-3-methoxybenzoic acid and 4-(difluoromethyl)-3-methoxybenzyl alcohol.
-
Strong Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide will readily oxidize the aldehyde to a carboxylic acid.[1]
-
Reactive Nucleophiles: The aldehyde carbonyl group is electrophilic and will react with strong nucleophiles.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Sample degradation due to improper storage or handling. | 1. Ensure the sample is stored under an inert atmosphere, protected from light, and at a low temperature. 2. Prepare fresh solutions for each analysis. 3. Use an autosampler with temperature control if available. |
| Appearance of a new, significant peak in the chromatogram during a stability study. | Formation of a degradation product. | 1. Characterize the new peak using LC-MS or GC-MS to determine its mass. 2. Based on the mass, hypothesize the structure (e.g., addition of an oxygen atom for oxidation). 3. Perform forced degradation studies (see protocol below) to confirm the identity of the degradant. |
| Low assay value for the main compound. | Significant degradation has occurred. | 1. Review storage conditions and handling procedures. 2. Consider repurifying the material if a significant amount of the pure compound is required. 3. If the material is a critical reagent, it may be necessary to obtain a fresh batch. |
| pH of the formulation is drifting over time. | Formation of acidic degradation products, likely 4-(difluoromethyl)-3-methoxybenzoic acid from oxidation. | 1. Incorporate an appropriate buffering agent into the formulation. 2. Consider the addition of an antioxidant to the formulation. 3. Conduct a compatibility study with the chosen buffer and antioxidant. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][8][9][10]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M NaOH.
-
Incubate at 60°C for 2 hours.
-
Cool to room temperature and neutralize with 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store a solid sample of the compound at 105°C for 48 hours.
-
Dissolve the stressed sample in the chosen solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample to a combination of UV and visible light as per ICH Q1B guidelines.
-
Dissolve the stressed sample in the chosen solvent for analysis.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method is a starting point for the separation of this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizing Degradation Pathways and Workflows
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for investigating degradation.
References
-
Quora. (2021, January 29). Can benzaldehyde be oxidised? Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: Oxidation of Benzaldehyde to Benzoic Acid. Retrieved from [Link]
-
Scientific.Net. (n.d.). Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid. Retrieved from [Link]
-
Misericordia Digital Commons. (n.d.). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Retrieved from [Link]
-
Sciencemadness.org. (2010, November 26). Oxidation of Benzaldehyde, Prevention Of. Retrieved from [Link]
-
RSC Publishing. (n.d.). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Retrieved from [Link]
-
RSC Publishing. (2016, November 14). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles | Request PDF. Retrieved from [Link]
-
RSC Publishing. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link]
-
CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. Retrieved from [Link]
-
ACS Publications. (n.d.). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles | Journal of the American Chemical Society. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Retrieved from [Link]
-
MDPI. (2023, July 28). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Retrieved from [Link]
-
NIH. (n.d.). Aldehydes as powerful initiators for photochemical transformations - PMC. Retrieved from [Link]
-
NIH. (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Retrieved from [Link]
-
ACS Publications. (n.d.). The Photolysis of Saturated Aldehydes and Ketones. Retrieved from [Link]
-
National Toxicology Program (NTP). (n.d.). TR-378: Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1Mice (Gavage Studies). Retrieved from [Link]
-
RSC Publishing. (n.d.). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. Retrieved from [Link]
-
NIH. (n.d.). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Retrieved from [Link]
-
NIH. (n.d.). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-methoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). a Conversion versus time for 4-methoxybenzaldehyde, degradation percent... Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (n.d.). 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. Retrieved from [Link]
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- 4. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01441K [pubs.rsc.org]
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Troubleshooting failed reactions involving 4-(Difluoromethyl)-3-methoxybenzaldehyde
Welcome to the technical support resource for 4-(Difluoromethyl)-3-methoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique reactivity of this valuable building block. My aim is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to preemptively design more robust and successful reactions.
The presence of a potent electron-withdrawing difluoromethyl (-CHF₂) group at the 4-position dramatically increases the electrophilicity of the aldehyde's carbonyl carbon. This effect, which is significantly stronger than that of a nitro or trifluoromethyl group in some contexts, makes this aldehyde highly reactive in nucleophilic additions.[1][2] However, this heightened reactivity, combined with potential lability of the C-F bonds under certain conditions, necessitates careful reaction design.[3][4][5] This guide addresses the most common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs): General Properties & Handling
Q1: What are the recommended storage conditions for this compound?
A1: The compound should be stored under an inert atmosphere, such as nitrogen or argon, at 2-8°C.[6] It is a white to light yellow solid.[6] While generally stable, aldehydes can be susceptible to oxidation to the corresponding carboxylic acid over time, especially when exposed to air. Inert atmosphere storage mitigates this risk.
Q2: Is the difluoromethyl (-CHF₂) group stable to all reaction conditions?
A2: The -CHF₂ group is robust under many conditions, but it is not inert. It can be labile under certain hydrolytic conditions, particularly with strong bases or prolonged heating in aqueous media, which can lead to hydrolysis to the corresponding formyl group (-CHO) or other degradation pathways.[3][4][5] This is a critical consideration when choosing bases and workup procedures. For instance, studies on α-difluoromethyl pyrroles have shown that the C-F bonds become labile under hydrolytic conditions, a process influenced by the electronic nature of the surrounding substituents.[3][4][5]
Troubleshooting Guide for Common Synthetic Transformations
This section provides in-depth, question-based troubleshooting for key reactions involving this compound.
Issue 1: Knoevenagel Condensation Failures
Q: My Knoevenagel condensation with this compound is giving a low yield of the desired α,β-unsaturated product. What's going wrong?
A: This is a common issue that typically points to one of three problems: an inappropriate catalyst, the formation of a Michael adduct, or, under specific conditions, a competing Cannizzaro reaction. The high electrophilicity of your aldehyde makes it an excellent substrate for the Knoevenagel condensation, but this reactivity must be carefully managed.[7][8]
Detailed Breakdown & Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| 1. Cannizzaro Reaction | Because this benzaldehyde lacks α-hydrogens, using a strong base (e.g., NaOH, KOH) can induce a disproportionation reaction, where two molecules of the aldehyde react to form the corresponding alcohol and carboxylic acid.[9] | Switch to a weaker base. Catalytic amounts of piperidine, pyridine, or ammonium acetate are standard for Knoevenagel condensations and are not strong enough to promote the Cannizzaro reaction.[7][8] |
| 2. Michael Addition | The α,β-unsaturated product of the Knoevenagel reaction is an excellent Michael acceptor. A common side reaction is the nucleophilic attack of a second molecule of your active methylene compound (e.g., malononitrile) onto this product.[9] | Control stoichiometry and reaction rate. Use a slight excess (1.05-1.1 eq) of the aldehyde. Add the active methylene compound slowly to the reaction mixture to keep its instantaneous concentration low. Running the reaction at a lower temperature can also disfavor the Michael addition.[9] |
| 3. Inefficient Water Removal | The condensation reaction produces water. In reversible reactions, the presence of water can prevent the reaction from going to completion. | Remove water. For reactions run in solvents like toluene or benzene, use a Dean-Stark apparatus to azeotropically remove water and drive the equilibrium toward the product.[8] For lower temperature reactions, adding molecular sieves can be effective. |
Issue 2: Reductive Amination Inefficiency
Q: I'm attempting a reductive amination with this compound, but I'm recovering unreacted starting material or only the intermediate imine.
A: Reductive amination is a powerful reaction, but its success hinges on the delicate balance between imine formation and reduction. The high reactivity of your aldehyde can be both a blessing and a curse. The primary culprits for failure are premature aldehyde reduction, incomplete imine formation, or using a reducing agent that is too weak for the electron-deficient imine.
Detailed Breakdown & Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| 1. Premature Aldehyde Reduction | Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde faster than it can react with the amine to form the imine, leading to the formation of 4-(difluoromethyl)-3-methoxybenzyl alcohol as a major byproduct.[10] | Use a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are milder and exhibit excellent selectivity for reducing the protonated imine in the presence of the aldehyde.[10][11] This allows for a convenient one-pot procedure. |
| 2. Incomplete Imine Formation | Imine formation is an equilibrium process that requires the removal of water. For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), this equilibrium may not favor the imine. | Promote imine formation. Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves. Alternatively, perform the reaction in a solvent that allows for azeotropic removal of water. A catalytic amount of acid (e.g., acetic acid) is often used to catalyze imine formation.[12] |
| 3. Incomplete Imine Reduction | The electron-withdrawing -CHF₂ group can decrease the basicity of the imine nitrogen, making it harder to protonate. Since the protonated iminium ion is the species that is actually reduced, this can slow down the reduction step. | Optimize reduction conditions. Ensure the reaction medium is slightly acidic (pH 5-6) to facilitate iminium ion formation without causing significant hydrolysis. If the imine persists, try increasing the equivalents of the reducing agent or the reaction time.[13] |
Issue 3: Wittig Reaction Challenges
Q: My Wittig reaction is not working. Is this compound a poor substrate?
A: On the contrary, it is an excellent substrate for the Wittig reaction. The strong electron-withdrawing -CHF₂ group makes the carbonyl carbon highly electrophilic and therefore very reactive towards nucleophilic attack by the phosphorus ylide.[2][14] If the reaction is failing, the problem almost certainly lies with the ylide or the reaction conditions.
Common Failure Points:
-
Ylide Generation: The most common point of failure is incomplete deprotonation of the phosphonium salt to form the ylide. Ensure you are using a sufficiently strong base (e.g., n-BuLi, NaH, KHMDS) and anhydrous conditions. The C-H bond adjacent to the phosphorus is acidic, but requires a strong base for complete removal.[14]
-
Ylide Stability: If you are using a "stabilized" ylide (one with an adjacent electron-withdrawing group like an ester or ketone), it is less reactive. While these ylides typically favor the (E)-alkene, they may require heating to react with even an activated aldehyde like this one. Unstabilized ylides (from simple alkylphosphonium salts) are far more reactive and will likely react rapidly even at low temperatures.
-
Steric Hindrance: While the aldehyde itself is not sterically hindered, a very bulky ylide could slow the reaction. This is generally less of a concern with aldehydes compared to ketones.[14]
Experimental Protocols
The following protocols are provided as validated starting points for your experiments.
Protocol 1: Knoevenagel Condensation with Malononitrile
Reactants:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound in absolute ethanol (approx. 0.5 M concentration).
-
Add malononitrile to the solution.
-
Add the catalytic amount of piperidine to the mixture with stirring.[9]
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-3 hours.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove residual reactants.
-
The crude product can be recrystallized from ethanol or isopropanol to yield pure 2-((4-(difluoromethyl)-3-methoxyphenyl)methylene)malononitrile.
Protocol 2: One-Pot Reductive Amination with Benzylamine
Reactants:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Dichloromethane (DCM) or Dichloroethane (DCE) (solvent)
-
Acetic Acid (catalytic, ~5 mol%)
Procedure:
-
To a stirred solution of this compound in DCM, add benzylamine followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Monitor by TLC to observe the consumption of the aldehyde.
-
Once imine formation is evident, add sodium triacetoxyborohydride in one portion. Note: The reaction may be mildly exothermic.
-
Continue stirring at room temperature for 3-12 hours, or until the imine is fully consumed as indicated by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude secondary amine product, which can then be purified by column chromatography or crystallization.
References
-
Melanson, J. A., Figliola, C., Smithen, D. A., Kajetanowicz, A. K., & Thompson, A. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry, 14(45), 10644–10652. DOI:10.1039/C6OB01441K. Available from: [Link]
-
Ni, C., Hu, M., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441–5454. DOI:10.1039/C6CS00351F. Available from: [Link]
-
Prakash, G. K. S., & Hu, J. (2014). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 53(5), 1362-1365. Available from: [Link]
-
Shen, G., & Ni, C. (2011). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 13(16), 4272–4275. DOI:10.1021/ol201683q. Available from: [Link]
-
Zhu, L., Wang, L., & Li, C. (2020). Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. Nature Communications, 11(1), 5275. Available from: [Link]
-
Melanson, J. A., et al. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing. Available from: [Link]
-
Totally Synthetic. (2011). The New Kid on the Block: The Difluoromethyl Group. New Reactions. Available from: [Link]
-
Melanson, J. A., et al. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. ResearchGate. Available from: [Link]
-
Sestito, S., et al. (2022). Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses. Molecules, 27(19), 6592. Available from: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Available from: [Link]
-
Incandela, M., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(13), 7543-7593. DOI:10.1039/D1CS00360G. Available from: [Link]
-
Gkizis, P. L., et al. (2021). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available from: [Link]
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Available from: [Link]
-
Haferkamp, C., et al. (2021). Mechanochemical Knoevenagel condensation of p-, m-, and o-fluorobenzaldehyde (1a–1c) and malononitrile (2). ResearchGate. Available from: [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available from: [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/Chempros. Available from: [Link]
-
Gendron, T., et al. (2021). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Journal of the American Chemical Society, 143(35), 14037-14042. Available from: [Link]
- Google Patents. (1934). US1946195A - Purification of organic fluorine compounds.
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Available from: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? Available from: [Link]
-
NIST. (n.d.). Benzaldehyde, 3-methoxy-. NIST WebBook. Available from: [Link]
-
MySkinRecipes. (n.d.). This compound. Available from: [Link]
-
PubChem. (n.d.). 4-Fluoro-3-methoxybenzaldehyde. Available from: [Link]
-
Tlahuext-Aca, A., & Glorius, F. (2021). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Catalysts, 11(11), 1361. Available from: [Link]
-
PubChem. (n.d.). 3-Methoxybenzaldehyde. Available from: [Link]
-
Zhang, F., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Available from: [Link]
-
ResearchGate. (n.d.). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Available from: [Link]
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How to improve the purity of synthesized 4-(Difluoromethyl)-3-methoxybenzaldehyde
Welcome to the technical support center for the synthesis and purification of 4-(Difluoromethyl)-3-methoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during the purification of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions (FAQs)
Q1: My final product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?
A: A persistent color in your purified this compound is typically due to high molecular weight, conjugated impurities or degradation products formed during the synthesis or workup. The difluoromethylation of phenolic compounds can sometimes lead to side reactions or the formation of polymeric byproducts, especially if reaction temperatures are not carefully controlled.
Recommended Solution: The most effective method for removing colored impurities is column chromatography on silica gel. These impurities are often more polar or significantly larger than the desired product and will adhere strongly to the stationary phase. If the color streaks during chromatography, a pre-treatment step where the crude material is filtered through a small plug of silica gel or activated carbon before the main chromatographic purification can be beneficial.
Q2: After purification, I notice a new spot on my TLC plate that wasn't in the crude mixture, and the yield is lower than expected. What's happening?
A: This is a classic sign of product decomposition during purification, a common issue when purifying aldehydes via silica gel column chromatography.[1] Silica gel is inherently acidic, which can catalyze the decomposition or polymerization of sensitive aldehydes.
Recommended Solution: To prevent on-column degradation, the silica gel should be deactivated. This is easily achieved by preparing the silica gel slurry in the chosen eluent system containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N). The triethylamine neutralizes the acidic sites on the silica, rendering it much more inert towards the aldehyde.[1] Alternatively, using a less acidic stationary phase like neutral alumina can also be an effective strategy.[1]
Q3: My NMR spectrum shows the presence of 4-(Difluoromethyl)-3-methoxybenzoic acid. How can I remove this acidic impurity?
A: The aldehyde functional group is susceptible to air oxidation, forming the corresponding carboxylic acid. This is a very common impurity, especially if the product has been stored for a prolonged period or exposed to air during workup.[2][3]
Recommended Solution: An acidic impurity like benzoic acid is best removed by a simple acid-base extraction prior to any chromatographic or recrystallization steps. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a mild aqueous base such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[2] The acidic impurity will be deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer.
Causality: The pKa of a benzoic acid derivative is typically around 4-5, while the pKa of bicarbonate is ~10.3. This significant difference ensures an efficient and complete deprotonation of the acidic impurity, allowing for its selective removal into the aqueous phase.
Purification Strategy Decision Workflow
The choice of purification method depends heavily on the impurity profile and the desired scale. The following diagram outlines a general decision-making workflow.
Caption: Logical workflow for selecting an appropriate purification strategy.
Troubleshooting Guide & In-Depth Protocols
Issue 1: Poor Separation During Column Chromatography
Symptom: On TLC, the product and a major impurity have very similar Rf values, leading to co-elution from the column.
Analysis: This occurs when the polarity of the product and the impurity are too close for effective separation with the chosen eluent. The selectivity of the chromatographic system needs to be enhanced.
Solutions:
-
Optimize the Eluent System: Instead of a simple two-component system like petroleum ether/ethyl acetate, try a three-component system. Adding a small amount of a third solvent with different properties (e.g., dichloromethane or toluene) can alter the interactions with the stationary phase and improve separation.
-
Change the Stationary Phase: If optimizing the mobile phase fails, switch to a different stationary phase. If you are using silica, consider alumina (neutral or basic). For very non-polar compounds, a reversed-phase (C18) column might provide the necessary selectivity.[4]
| Parameter | Column Chromatography | Recrystallization |
| Principle | Differential adsorption onto a stationary phase[1] | Differential solubility in a chosen solvent[5] |
| Best For | Complex mixtures with multiple components; separation of isomers | Removing small amounts of impurities from a highly crystalline major product |
| Purity | Can achieve very high purity (>99%)[5] | Good purity (>98.5%), but depends heavily on impurity solubility[5] |
| Scale | Milligrams to hundreds of grams | Grams to kilograms[5] |
| Drawbacks | Can be slow, solvent-intensive; risk of product decomposition on acidic silica[1] | Potential for low yield; "oiling out" if solvent is poorly chosen[5] |
| Table 1. Comparison of Primary Purification Methods. |
Protocol 1: High-Purity Purification by Column Chromatography
This protocol assumes prior TLC analysis to determine an appropriate eluent system. A petroleum ether:ethyl acetate system is common for benzaldehyde derivatives.[6]
-
Column Packing:
-
Select a glass column with a diameter such that the crude material will occupy the top 1-2 inches.
-
Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent you will use (e.g., 100% petroleum ether).
-
Pack the column by pouring the slurry and allowing the solvent to drain, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.[5]
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent mixture.
-
Alternatively, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent under reduced pressure.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 95:5 Petroleum Ether:Ethyl Acetate).
-
Gradually increase the polarity of the eluent as the column runs (gradient elution) or use a pre-determined isocratic mixture.
-
Collect fractions and monitor them by TLC to identify which contain the pure product.
-
-
Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Issue 2: Recrystallization Fails or Results in "Oiling Out"
Symptom: Upon cooling the hot, saturated solution, the product separates as a liquid oil instead of forming crystals.
Analysis: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities, inhibiting crystal lattice formation.[5]
Solutions:
-
Re-evaluate the Solvent: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[5] For aromatic aldehydes, good starting points are ethanol, isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[5][7]
-
Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature, then transfer it to a refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, saturated solution to initiate crystallization.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Perform small-scale solubility tests with ~10-20 mg of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to find a suitable system.
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to fully dissolve the solid. Work in a fume hood and use a hot plate with stirring.
-
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for a few minutes. Perform a hot filtration through a fluted filter paper to remove the carbon.
-
Crystallization:
-
Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature.
-
Once crystal formation appears complete, you may place the flask in an ice bath for 20-30 minutes to maximize the yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
References
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Google Patents. (2013). CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
- Google Patents. (2016). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoro-methoxy benzaldehyde.
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2014). Oriental Journal of Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2024). Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives. Retrieved from [Link]
-
LabXchange. (n.d.). Synthesis, Distillation, & Recrystallization. Retrieved from [Link]
- Google Patents. (2015). US9018421B2 - Separation of aromatic aldehydes.
-
Journal of Forensic Chemistry and Toxicology. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]
Sources
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- 6. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 7. Reagents & Solvents [chem.rochester.edu]
4-(Difluoromethyl)-3-methoxybenzaldehyde safe handling and disposal procedures
Technical Support Center: 4-(Difluoromethyl)-3-methoxybenzaldehyde
This guide provides comprehensive safety protocols and troubleshooting for researchers, scientists, and drug development professionals working with this compound (CAS No. 900641-83-0). The information herein is synthesized from authoritative safety data sheets and established laboratory best practices to ensure user safety and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on data for structurally similar compounds, this compound should be handled as a substance that can cause significant irritation.[1] The primary hazards identified are:
-
Skin Irritation (H315): Causes skin irritation upon direct contact.[1]
-
Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or fume.[1][2]
It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to mitigate these risks.
Q2: What specific Personal Protective Equipment (PPE) must I wear when working with this chemical?
The causality for PPE selection is directly linked to the identified hazards. To prevent skin, eye, and respiratory exposure, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles conforming to European Standard EN166 or NIOSH (US) standards are required.[3] A face shield should be used if there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for tears or holes before use and utilize proper glove removal technique to avoid contaminating your skin.
-
Skin and Body Protection: A standard laboratory coat must be worn and kept buttoned. For procedures with a higher risk of exposure, consider additional protective clothing.[3]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]
Q3: What are the correct storage conditions for this compound?
Proper storage is essential for maintaining the chemical's integrity and ensuring safety.
-
Container: Keep the compound in its original, tightly closed container.[1][2]
-
Atmosphere: For long-term stability, it is recommended to store the material under an inert gas like argon or nitrogen.[5]
-
Temperature: Store in a cool, dry, and well-ventilated area, with a recommended temperature range of 2-8°C for long-term storage.[1][5]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases, as these may cause hazardous reactions.[3][6]
Q4: I've spilled a small amount of the solid powder on the lab bench. What is the correct cleanup procedure?
Immediate and correct response to a spill is critical to prevent exposure and contamination.
-
Evacuate and Secure: Alert others in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.[1]
-
Don PPE: Before cleanup, don the appropriate PPE as described in Q2 (goggles, gloves, lab coat).
-
Contain and Absorb: Do not use water. Gently sweep up the solid material, avoiding the creation of dust clouds.[2] Place the swept material into a suitable, clearly labeled container for hazardous waste disposal.[1]
-
Decontaminate: Wipe the spill area with an inert absorbent material (e.g., vermiculite, sand) and place the used material into the waste container.[1][4] Follow this with a decontamination wash using a suitable solvent, and finally, soap and water. All cleanup materials are considered hazardous waste.
-
Dispose: Seal the waste container and dispose of it according to your institution's hazardous waste protocols.[2]
Below is a workflow diagram for spill response.
Caption: Accidental Spill Response Workflow.
Q5: What are the first-aid measures in case of accidental exposure?
Rapid response is key to minimizing harm. Always show the Safety Data Sheet to attending medical personnel.[1][7]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][7]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation persists, get medical advice.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[7] Call a poison center or doctor for treatment advice.[2]
Quantitative Data Summary
This table provides a quick reference for the key properties and hazard classifications of this compound and its analogs.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| CAS Number | 900641-83-0 | [5] |
| Molecular Formula | C₉H₈F₂O₂ | [5] |
| Molecular Weight | 186.16 g/mol | [5] |
| Appearance | Solid | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][8] |
| Signal Word | Warning | [1] |
Experimental Protocol: Procedure for Weighing and Preparing a Solution
This protocol provides a self-validating system for safely handling the compound during a common laboratory task.
Objective: To accurately weigh 100 mg of this compound and prepare a 10 mg/mL solution in a suitable solvent.
Materials:
-
This compound
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate volumetric flask (e.g., 10 mL)
-
Suitable solvent (e.g., DMSO, DMF)
-
Pipettes
-
Vortex mixer or sonicator
Step-by-Step Methodology:
-
Preparation and PPE: Before starting, ensure the analytical balance is located inside a chemical fume hood or a ventilated balance enclosure. Don all required PPE: safety goggles, nitrile gloves, and a buttoned lab coat.
-
Tare the Balance: Place a clean weighing boat on the analytical balance and press the "tare" or "zero" button.
-
Weigh the Compound: Using a clean spatula, carefully transfer the solid this compound from its storage container to the weighing boat. Causality Note: Perform this step slowly and carefully to avoid creating airborne dust particles, which pose an inhalation hazard.[1] Add the compound until the balance reads approximately 0.100 g.
-
Record the Mass: Record the exact mass of the compound.
-
Transfer to Flask: Carefully transfer the weighed solid into a 10 mL volumetric flask. Tap the weighing boat gently to ensure all the powder is transferred.
-
Dissolution: Add approximately 5-7 mL of the chosen solvent to the volumetric flask. Cap the flask and gently swirl or vortex until the solid is completely dissolved. A sonicator may be used to aid dissolution if necessary.
-
Dilute to Volume: Once dissolved, add more solvent until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.
-
Homogenize: Cap the flask securely and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Clearly label the flask with the chemical name, concentration, solvent, and date of preparation. Store the solution under the conditions outlined in Q3.
-
Cleanup: Dispose of the used weighing boat and any contaminated items (like pipette tips) in the designated solid hazardous waste container.[9] Clean the spatula thoroughly.
Disposal Procedures
Q6: How do I correctly dispose of waste containing this compound?
All waste, including unused product, solutions, and contaminated lab supplies, must be treated as hazardous waste.[9][10] Disposal must always comply with local, state, and federal regulations.[4]
-
Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed by your institution's Environmental Health & Safety (EHS) department.[4] Maintain separate, designated waste containers for solids and liquids.
-
Containerization: Use chemically compatible, leak-proof containers.[4] For instance, a high-density polyethylene (HDPE) or glass container is suitable. Ensure containers are kept closed when not in use.[1]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any solvents present.[4][9] The primary hazards (e.g., "Irritant") should also be indicated.
-
Final Disposal: Store the sealed and labeled waste containers in a designated satellite accumulation area. Arrange for pickup by your institution's licensed hazardous waste disposal service.[9] Do not pour any waste down the drain or dispose of it in regular trash.[1][2]
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-(Benzyloxy)-4-(difluoromethoxy)benzaldehyde.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.
- Echemi. (n.d.). 4-DifluoroMethoxy-3-hydroxybenzaldehyde SDS.
- MySkinRecipes. (n.d.). This compound.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet: 3-Hydroxy-4-methoxybenzaldehyde.
- TCI Chemicals. (2025). Safety Data Sheet: 4-(Difluoromethoxy)benzaldehyde.
- Sigma-Aldrich. (2024). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.
- Sigma-Aldrich. (n.d.). 4-Fluoro-3-methoxybenzaldehyde 97%.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-FLUORO-3-METHOXYBENZALDEHYDE.
- Thermo Fisher Scientific. (2010). Safety Data Sheet.
- PubChem. (n.d.). 4-Fluoro-3-methoxybenzaldehyde.
- National Institutes of Health. (n.d.). CID 87812279 | C18H20O6.
- ChemicalBook. (2025). 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE.
- AWS. (2015). 4-Methoxybenzaldehyde Safety Data Sheet.
- CymitQuimica. (2024). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxybenzaldehyde 99%.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- BenchChem. (2025). Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals.
- BenchChem. (2025). Proper Disposal Procedures for 3-(Difluoromethyl)-1-naphthaldehyde: A Comprehensive Guide.
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Navigating the Reactive Landscape of 4-(Difluoromethyl)-3-methoxybenzaldehyde: A Technical Support Guide
Welcome to the technical support center for 4-(Difluoromethyl)-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot potential issues related to the handling, storage, and use of this versatile building block. As a compound featuring both a reactive aldehyde and an electron-withdrawing difluoromethyl group, understanding its chemical incompatibilities is paramount to ensuring experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functional groups in this compound that I should be concerned about?
A1: The two primary sites of reactivity are the aldehyde group (-CHO) and the difluoromethyl group (-CF₂H). The aldehyde is susceptible to nucleophilic attack and oxidation, while the acidic proton of the difluoromethyl group can be abstracted by strong bases, creating a nucleophilic difluoromethyl anion.[1][2] The aromatic ring can also participate in electrophilic substitution reactions, although it is deactivated by the electron-withdrawing groups.
Q2: What are the general categories of chemicals that are incompatible with this compound?
A2: Broadly, you should avoid strong oxidizing agents, strong bases, strong reducing agents, and certain nucleophiles that can react with the aldehyde functionality.[3][4] Exposure to air and light over extended periods can also lead to degradation, a common characteristic of benzaldehyde derivatives.[5][6][7]
Q3: How should I properly store this compound to maintain its integrity?
A3: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and air.[3][4][5][6] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the aldehyde group.[4][6]
Troubleshooting Guide: Incompatibility Issues
This section addresses specific problems that may arise from incompatible materials, providing insights into the underlying chemistry and offering solutions.
Issue 1: Unexpected Side Reactions or Low Yield with Basic Reagents
Symptoms:
-
Formation of a complex mixture of byproducts.
-
Low or no yield of the desired product.
-
Color change of the reaction mixture (e.g., darkening).
Root Cause Analysis: Strong bases can deprotonate the difluoromethyl group, creating a highly reactive difluoromethyl anion.[1] This anion can act as a nucleophile, potentially leading to self-condensation reactions or reactions with other electrophiles in your mixture. Additionally, strong bases can catalyze aldol-type condensation reactions involving the aldehyde. If the aldehyde cannot form an enolate, strong bases can induce the Cannizzaro reaction, leading to a disproportionation into a mixture of an alcohol and a carboxylic acid.[8]
Troubleshooting Steps:
-
Reagent Selection: If a base is required, opt for a weaker, non-nucleophilic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or hindered organic bases (e.g., diisopropylethylamine) are often suitable alternatives to strong bases like alkali metal hydroxides or alkoxides.
-
Temperature Control: Perform the reaction at a lower temperature to minimize side reactions.
-
Slow Addition: Add the basic reagent slowly to the reaction mixture to maintain a low instantaneous concentration.
Issue 2: Degradation or Violent Reaction with Oxidizing Agents
Symptoms:
-
Rapid color change.
-
Gas evolution.
-
Exothermic reaction (heat generation).
-
Formation of a carboxylic acid instead of the desired product.
Root Cause Analysis: The aldehyde group is readily oxidized to a carboxylic acid. Strong oxidizing agents, such as permanganates, chromates, and peroxides, will readily convert the aldehyde.[8][9] These reactions can be highly exothermic and potentially violent, especially with concentrated oxidizing agents.
Troubleshooting Workflow for Oxidizing Agent Incompatibility
Caption: Troubleshooting workflow for oxidizing agent incompatibility.
Issue 3: Unwanted Addition Products with Nucleophiles
Symptoms:
-
Formation of adducts instead of the expected product.
-
Difficulty in purifying the desired compound.
Root Cause Analysis: The electrophilic carbon of the aldehyde is a prime target for nucleophilic attack.[8][10] Common nucleophiles like amines, alcohols, and organometallic reagents will readily add to the carbonyl group. While often a desired reaction, it can be an unwanted side reaction if the aldehyde is intended to be a spectator in your planned transformation.
Preventative Measures:
-
Protecting Groups: If the aldehyde is not the intended reaction site, protect it before introducing the nucleophile. Common protecting groups for aldehydes include acetals and dithianes.
-
Reaction Sequencing: Plan your synthetic route to perform reactions on other parts of the molecule before introducing reagents that will react with the aldehyde.
Summary of Incompatible Materials
| Incompatible Material Class | Potential Hazard/Reaction |
| Strong Oxidizing Agents | Can cause fire or explosion. Reacts exothermically to oxidize the aldehyde to a carboxylic acid. Examples: Potassium permanganate, chromium trioxide, hydrogen peroxide, nitric acid.[3][11] |
| Strong Bases | Can cause violent polymerization or condensation reactions.[12] May abstract the acidic proton from the difluoromethyl group, leading to unintended nucleophilic reactions.[1] Can induce the Cannizzaro reaction with the aldehyde. Examples: Sodium hydroxide, potassium hydroxide, sodium hydride, alkoxides.[3][11] |
| Strong Reducing Agents | Can cause a vigorous reaction, reducing the aldehyde to an alcohol. Examples: Lithium aluminum hydride, sodium borohydride.[4][10] |
| Strong Acids | Can catalyze polymerization and other reactions.[12][13] |
| Certain Nucleophiles | Unintended nucleophilic addition to the aldehyde can occur, leading to byproducts. Examples: Amines, alcohols (under certain conditions), organometallic reagents.[8][10] |
| Air/Oxygen | Prolonged exposure can lead to autoxidation of the aldehyde to the corresponding carboxylic acid.[5][6][7] |
Logical Relationship Diagram for Safe Handling
Caption: Key considerations for the safe handling and storage of this compound.
By understanding the inherent reactivity of this compound and adhering to these guidelines, researchers can minimize the risk of unexpected outcomes and ensure the integrity of their experiments. Should you encounter issues not covered in this guide, we recommend consulting the Safety Data Sheet (SDS) for any related compounds and performing small-scale test reactions to assess compatibility.
References
-
Journal of the American Chemical Society. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. [Link]
-
Techno PharmChem. BENZALDEHYDE MATERIAL SAFETY DATA SHEET. [Link]
-
ResearchGate. (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. [Link]
-
New Reactions. The New Kid on the Block: The Difluoromethyl Group. [Link]
-
Wiley Online Library. The 18F-Difluoromethyl Group: Challenges, Impact and Outlook. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
-
CP Lab Safety. Aldehydes Waste Compatibility. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
-
Grand Valley State University. Incompatibility of Common Laboratory Chemicals - Lab Safety. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Benzaldehyde. [Link]
-
Wikipedia. Aldehyde. [Link]
-
Durham Tech. SAFETY DATA SHEET. [Link]
-
PubMed. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis. [Link]
-
A&W. 4-Methoxybenzaldehyde - AWS. [Link]
-
The Good Scents Company. 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. [Link]
-
FlavorDB. 4-hydroxy-3-methoxybenzaldehyde (vanillin). [Link]
-
National Institutes of Health. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. [Link]
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Technical Support Center: Synthesis of 4-(Difluoromethyl)-3-methoxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-(Difluoromethyl)-3-methoxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your synthetic strategies.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems that can arise during the synthesis of this compound, offering explanations and actionable protocols to get your reaction back on track.
Question 1: My difluoromethylation of 3-methoxybenzaldehyde is incomplete, and I'm recovering significant amounts of starting material. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete conversion in difluoromethylation reactions is a frequent challenge, often stemming from several key factors related to the reagents, reaction conditions, and the inherent reactivity of the substrate.
Underlying Causes:
-
Reagent Potency and Stoichiometry: Many difluoromethylating agents are sensitive to moisture and air. Improper handling or storage can lead to degradation and reduced efficacy. Furthermore, an insufficient stoichiometric amount of the reagent may not be enough to drive the reaction to completion, especially if side reactions consume it.
-
Reaction Kinetics: The reaction temperature and time are critical. Insufficient temperature may not provide the necessary activation energy, while a reaction time that is too short will not allow for complete conversion. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition of the product or reagents.
-
Catalyst Activity (if applicable): In metal-catalyzed difluoromethylation, the catalyst's activity is paramount.[1][2] The presence of impurities in the starting materials or solvents can poison the catalyst, reducing its turnover number and leading to a stalled reaction.
Troubleshooting Protocol:
-
Reagent and Solvent Integrity Check:
-
Ensure that the difluoromethylating agent is fresh or has been stored under an inert atmosphere (e.g., argon or nitrogen).
-
Use anhydrous solvents. It is recommended to distill solvents over a suitable drying agent or use commercially available dry solvents.
-
Consider increasing the stoichiometry of the difluoromethylating agent in increments (e.g., from 1.5 to 2.0 to 2.5 equivalents) to find the optimal amount.
-
-
Optimization of Reaction Conditions:
-
Temperature: Incrementally increase the reaction temperature by 10-20 °C and monitor the reaction progress by TLC or GC-MS.
-
Time: Extend the reaction time. Take aliquots at regular intervals to determine the point at which the reaction plateaus.
-
-
Catalyst and Ligand Considerations (for catalyzed reactions):
-
Use a freshly opened or purified catalyst.
-
Ensure the ligand is of high purity and handled under inert conditions.
-
Consider screening different ligands, as the electronic and steric properties of the ligand can significantly impact the catalytic cycle.[1]
-
Question 2: I am observing a significant amount of an impurity with a mass corresponding to the starting aldehyde plus one oxygen atom. What is this side product and how can I prevent its formation?
Answer:
The observed impurity is likely 3-methoxy-4-formylbenzoic acid, resulting from the oxidation of the aldehyde functional group of your starting material or product.
Mechanism of Formation:
Aldehydes are susceptible to oxidation, especially in the presence of certain reagents, air (oxygen), or under prolonged heating. The difluoromethyl group is an electron-withdrawing group, which can make the aldehyde more susceptible to oxidation.
Prevention Strategies:
-
Inert Atmosphere:
-
Conduct the reaction under a rigorously inert atmosphere of argon or nitrogen to minimize exposure to atmospheric oxygen. This can be achieved using a Schlenk line or a glovebox.
-
-
Purification of Reagents:
-
Ensure that your reagents and solvents are free from oxidizing impurities. Peroxides in ethereal solvents are a common culprit and should be removed prior to use.
-
-
Control of Reaction Temperature:
-
Avoid excessive heating, as higher temperatures can accelerate oxidation. Optimize the temperature to the minimum required for efficient difluoromethylation.
-
-
Quenching and Work-up:
-
Upon completion, quench the reaction promptly and proceed with the work-up without unnecessary delays.
-
During the work-up, consider adding a mild reducing agent, such as sodium bisulfite, to the aqueous layer to react with any residual oxidizing species.
-
Question 3: My NMR analysis shows the presence of a byproduct that I suspect is the result of over-fluorination. Is this possible, and how can I control it?
Answer:
While less common than incomplete reaction, over-fluorination to a trifluoromethyl group (-CF3) can occur under certain conditions, particularly with aggressive fluorinating agents or if the reaction mechanism involves radical intermediates.
Plausible Pathways:
-
Radical Intermediates: Some difluoromethylation methods proceed through radical pathways.[3][4] If the reaction conditions favor the formation of a difluoromethyl radical, it is conceivable that a subsequent fluorination event could occur, leading to the trifluoromethyl analog.
-
Reagent Reactivity: The choice of fluorinating agent is critical. More reactive or less selective reagents may have a higher propensity for over-fluorination.
Mitigation Approaches:
-
Choice of Reagent:
-
Select a milder and more selective difluoromethylating agent. For example, reagents that operate via nucleophilic or electrophilic pathways may offer better control than those that generate highly reactive radical species.[5]
-
-
Reaction Condition Tuning:
-
Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction by favoring the desired kinetic product over the thermodynamically more stable, but over-fluorinated, product.
-
Concentration: Running the reaction at a higher dilution can sometimes disfavor bimolecular side reactions that may lead to over-fluorination.
-
-
Monitoring Reaction Progress:
-
Carefully monitor the reaction by an appropriate analytical technique (TLC, GC-MS, or 19F NMR) to stop the reaction as soon as the desired product is formed and before significant amounts of the over-fluorinated byproduct accumulate.
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis and handling of this compound.
What are the most common synthetic routes to this compound?
The most prevalent methods for introducing a difluoromethyl group onto an aromatic ring, such as in the synthesis of this compound, can be broadly categorized as:
-
Deoxyfluorination of the corresponding aldehyde: This involves the direct conversion of the aldehyde group of 3-methoxy-4-hydroxybenzaldehyde (vanillin) or a protected derivative to a difluoromethyl group using a deoxyfluorinating agent like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.
-
Difluoromethylation of a pre-functionalized aromatic ring: This approach starts with a suitably substituted benzene ring (e.g., 2-methoxy-1-halobenzene) and introduces the difluoromethyl group through a cross-coupling reaction.[1][2] This is often followed by a formylation step to install the aldehyde group.[6][7][8]
-
Radical difluoromethylation: These methods utilize a radical initiator to generate a difluoromethyl radical, which then adds to the aromatic ring.[3][4]
I am observing hydrolysis of the difluoromethyl group back to the aldehyde. How can I prevent this?
Hydrolysis of the difluoromethyl group is a known side reaction, particularly under acidic or basic conditions. The C-F bonds can be labile, especially when adjacent to an aromatic ring that can stabilize a carbocationic intermediate.[9][10][11]
To minimize hydrolysis:
-
Neutral Work-up: During the work-up procedure, aim to maintain a neutral pH. Avoid strong acidic or basic washes if possible. If an acid or base wash is necessary, perform it quickly and at a low temperature.
-
Anhydrous Conditions: Ensure that all solvents and reagents used during purification (e.g., column chromatography) are dry.
-
Storage: Store the final product in a cool, dry place, preferably under an inert atmosphere, to prevent gradual hydrolysis upon exposure to atmospheric moisture.
What are the key analytical techniques to monitor the reaction and characterize the product?
-
Thin-Layer Chromatography (TLC): Useful for qualitatively monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of the starting material and the presence of volatile impurities. The mass spectrum can help in the initial identification of side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons, the methoxy group, the aldehyde proton, and the triplet for the -CHF₂ group.
-
¹⁹F NMR: This is a crucial technique for confirming the presence of the difluoromethyl group, which will appear as a doublet coupled to the proton. It is also highly sensitive for detecting fluorinated impurities.
-
¹³C NMR: Will show the carbon signals of the molecule, with the difluoromethyl carbon appearing as a triplet due to coupling with the two fluorine atoms.
-
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the reaction mixture and for assessing the purity of the final product.
What are the typical impurities I should look out for during purification?
Besides unreacted starting material and the side products mentioned above (oxidized aldehyde, over-fluorinated product, and hydrolyzed product), other potential impurities include:
-
Regioisomers: Depending on the synthetic route, formylation or difluoromethylation could potentially occur at other positions on the aromatic ring, leading to regioisomeric impurities.[6][8]
-
Byproducts from the difluoromethylating agent: The reagents used for difluoromethylation will generate stoichiometric byproducts that need to be removed during work-up and purification.
-
Solvent and other residual reagents: Trace amounts of solvents or other reagents used in the reaction may remain in the final product.
Purification is typically achieved through column chromatography on silica gel, followed by recrystallization or distillation if necessary.
III. Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Synthetic Strategies
Caption: Overview of synthetic routes to the target compound.
Diagram 2: Troubleshooting Flowchart for Incomplete Reactions
Caption: A step-by-step guide for troubleshooting incomplete reactions.
IV. Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Difluoromethylating Agent Stoichiometry | 1.5 - 3.0 equivalents | To ensure complete conversion and account for potential degradation or side reactions. |
| Reaction Temperature | 25 °C to 100 °C | Dependent on the specific reagents and catalyst system used. Lower temperatures may improve selectivity. |
| Reaction Time | 2 - 24 hours | Should be monitored to determine the point of maximum conversion without significant byproduct formation. |
| Catalyst Loading (if applicable) | 1 - 10 mol% | To achieve a balance between reaction rate and cost-effectiveness. |
V. References
-
Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved January 12, 2026, from
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7218–7255. [Link]
-
Melanson, J. A., Figliola, C., Smithen, D. A., Kajetanowicz, A. K., & Thompson, A. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry, 14(45), 10644–10652. [Link]
-
ResearchGate. (n.d.). Introduction of Difluoromethyl Through Radical Pathways. Retrieved January 12, 2026, from
-
Melanson, J. A., Figliola, C., Smithen, D. A., Kajetanowicz, A. K., & Thompson, A. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry, 14(45), 10644–10652. [Link]
-
MDPI. (n.d.). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Retrieved January 12, 2026, from
-
Wiley Online Library. (2017). Metal‐Catalyzed Direct Difluoromethylation Reactions.
-
ResearchGate. (n.d.). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles | Request PDF. Retrieved January 12, 2026, from
-
Bornstein, J., Leone, S. A., Sullivan, W. F., & Bennett, O. F. (1957). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society, 79(7), 1745–1745. [Link]
-
ResearchGate. (n.d.). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Retrieved January 12, 2026, from
-
Ohsawa, K., Yoshida, M., & Doi, T. (2013). A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate. The Journal of Organic Chemistry, 78(7), 3438–3444. [Link]
-
ResearchGate. (n.d.). Formylation of phenols, methoxy-and methylbenzenes. | Download Table. Retrieved January 12, 2026, from
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. researchgate.net [researchgate.net]
- 4. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds | MDPI [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01441K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 4-(Difluoromethyl)-3-methoxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-(Difluoromethyl)-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthetic intermediate. We provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound on a larger scale?
For large-scale synthesis, the most practical and economically viable starting material is typically a derivative of vanillin (4-hydroxy-3-methoxybenzaldehyde). Vanillin is a readily available and relatively inexpensive bio-sourced building block.[1] The synthesis generally involves the protection of the aldehyde group, followed by difluoromethylation of the phenolic hydroxyl group, and subsequent deprotection.
Q2: What are the primary challenges when scaling up the difluoromethylation step?
The main challenges in scaling up the difluoromethylation step include:
-
Handling of Difluoromethylating Reagents: Many common difluoromethylating agents, such as chlorodifluoromethane (ClCF2H), are gases, which require specialized equipment for safe and efficient handling on a large scale.[2]
-
Reaction Control: Difluoromethylation reactions can be exothermic, and maintaining precise temperature control is crucial to prevent side reactions and ensure consistent product quality.
-
Reagent Stoichiometry: Inconsistent addition or localized high concentrations of reagents can lead to the formation of impurities.
-
Work-up and Purification: The purification of the crude product can be challenging due to the potential for closely related impurities.
Q3: What analytical techniques are recommended for monitoring the reaction progress and assessing product purity?
To effectively monitor the reaction and ensure the purity of the final product, a combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress. A suitable mobile phase would be a mixture of petroleum ether and ethyl acetate.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing for accurate determination of conversion and the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the final product and key intermediates. ¹⁹F NMR is particularly useful for confirming the presence and purity of the difluoromethyl group.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound, along with their probable causes and recommended solutions.
Problem 1: Low Yield of the Difluoromethylated Product
Symptoms:
-
HPLC analysis of the crude reaction mixture shows a low percentage of the desired product.
-
Significant amount of starting material remains unreacted.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Inefficient Difluoromethylation Reagent | The chosen difluoromethylating reagent may not be reactive enough under the selected reaction conditions. | Consider using a more reactive reagent. For example, if using sodium chlorodifluoroacetate, switching to a phosphonium salt like difluoromethyltriphenylphosphonium bromide might be more effective under certain conditions.[4][5][6] |
| Inadequate Temperature Control | The reaction may require a specific temperature range to proceed efficiently. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. | Carefully monitor and control the reaction temperature. A slight increase in temperature might be necessary, but this should be done cautiously to avoid side reactions. |
| Presence of Water | Moisture can quench some difluoromethylating reagents and interfere with the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Reagent Quality | The difluoromethylating reagent or other reactants may have degraded over time. | Use freshly sourced or properly stored reagents. The purity of the starting material should also be verified. |
Problem 2: Formation of Significant Byproducts
Symptoms:
-
Multiple unexpected peaks are observed in the HPLC or GC-MS chromatogram of the crude product.
-
Difficulty in purifying the desired product due to the presence of closely related impurities.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Over-reaction or Side Reactions | High reaction temperatures or prolonged reaction times can lead to the formation of byproducts. For instance, the aldehyde functionality might undergo undesired reactions. | Optimize the reaction temperature and time. It is often better to stop the reaction at a reasonable conversion rate (e.g., 80-90%) to minimize byproduct formation and simplify purification. |
| Incorrect Stoichiometry | An excess of the base or the difluoromethylating agent can promote side reactions. | Carefully control the stoichiometry of the reactants. A slow, controlled addition of the reagents is recommended, especially on a larger scale. |
| Reaction with the Aldehyde Group | If the aldehyde group is not protected, it can react with the reagents or intermediates in the reaction mixture. | Protect the aldehyde group before the difluoromethylation step. A common protecting group for aldehydes is the formation of an acetal. This can be deprotected under acidic conditions after the difluoromethylation is complete. |
Problem 3: Difficulties in Product Purification
Symptoms:
-
The product appears as a dark or discolored oil or solid after the initial work-up.
-
Column chromatography results in poor separation of the product from impurities.
-
The product decomposes or darkens upon standing.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Presence of Colored Impurities | These are often high molecular weight byproducts formed during the reaction. | Treat the crude product with activated charcoal to remove colored impurities before further purification.[7] |
| Co-elution of Impurities | Impurities with similar polarity to the desired product can be difficult to separate by column chromatography. | Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an effective purification method for solid products.[7] |
| Product Instability | Aldehydes can be susceptible to oxidation, especially in the presence of air and light. | Store the purified product under an inert atmosphere, protected from light, and at a low temperature. Adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can also help to prevent degradation.[7] |
Visualizing the Synthetic Pathway and Troubleshooting
Proposed Synthetic Pathway
The following diagram illustrates a plausible synthetic route for this compound starting from vanillin.
Caption: A proposed three-step synthesis of this compound.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthetic problems.
References
-
Visible light-mediated difluoromethylation/cyclization in batch and flow: scalable synthesis of CHF2-containing benzimidazo-. (2024-07-03). Semantic Scholar. [Link]
-
Visible light-mediated difluoromethylation/cyclization in batch and flow: scalable synthesis of CHF2-containing benzimidazo- and indolo[2,1-a]isoquinolin-6(5H)-ones. Chemical Communications (RSC Publishing). [Link]
-
Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. (2024-01-08). PubMed Central. [Link]
-
Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. (2024-01-08). ACS Publications. [Link]
-
Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. ACS Publications. [Link]
- CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
-
Radiodifluoromethylation of well-functionalized molecules. PubMed Central. [Link]
-
Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Rhodium.ws. [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2025-08-06). ResearchGate. [Link]
-
4-hydroxy-3-methoxybenzaldehyde (vanillin). FlavorDB. [Link]
-
4-(Difluoromethoxy)-3-hydroxybenzaldehyde | C8H6F2O3 | CID 2758295. PubChem. [Link]
-
18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. NIH. [Link]
-
Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. UHI. [Link]
-
Deuteriodifluoromethylation and gem‐Difluoroalkenylation of Aldehydes Using ClCF2H in Continuous Flow. (2020-06-04). ResearchGate. [Link]
-
Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. [Link]
-
Vanillin Synthesis from 4-Hydroxybenzaldehyde Article - "In the Laboratory" Journal of Chemical Education Douglass F. University of Delaware. [Link]
-
Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. PubMed Central. [Link]
-
Purification and characterization of benzaldehyde dehydrogenase I from Acinetobacter calcoaceticus. PubMed Central. [Link]
-
Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers. [Link]
-
Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde). Sciencemadness.org. [Link]
-
3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584. PubChem. [Link]
-
Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. [Link]
-
(PDF) Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. (2025-08-09). ResearchGate. [Link]
Sources
- 1. Frontiers | Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring 4-(Difluoromethyl)-3-methoxybenzaldehyde Reactions by TLC
Welcome to the technical support center for monitoring reactions involving 4-(Difluoromethyl)-3-methoxybenzaldehyde using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the expertise to confidently and accurately monitor your chemical transformations.
I. Understanding the Chemistry and TLC Principles
This compound is an aromatic aldehyde containing an electron-withdrawing difluoromethyl group and an electron-donating methoxy group. These substituents influence the polarity and reactivity of the molecule, which are key considerations for TLC analysis. The aldehyde functional group is moderately polar, while the overall polarity is influenced by the substituents on the benzene ring.
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[1][2] Polar compounds interact more strongly with the polar stationary phase and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf) value.[2][3][4] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, yielding a higher Rf value.[3][4]
II. Troubleshooting Guide
This section addresses common issues encountered when monitoring reactions of this compound by TLC.
Problem 1: No spots are visible on the TLC plate.
Possible Causes & Solutions:
-
Insufficient Sample Concentration: The concentration of your analyte in the spotting solution may be too low.[5][6]
-
Compound is Not UV-Active: While the aromatic ring in this compound should be UV-active, your product or other reactants may not be.[7][8]
-
Solvent Level in Chamber is Too High: If the solvent level in the developing chamber is above the spotting line, the sample will dissolve into the solvent pool instead of migrating up the plate.[5]
-
Solution: Ensure the solvent level is below the origin line where the samples are spotted.[12]
-
-
Sample Volatility: Highly volatile compounds may evaporate from the plate before or during development.
-
Solution: While less common for this specific compound, if you suspect volatility, minimize the time the plate is exposed to the open air before development.
-
Problem 2: The spots are streaking or elongated.
Possible Causes & Solutions:
-
Sample Overloading: Applying too much sample to the plate is a common cause of streaking.[5][6][13]
-
Solution: Dilute your sample or apply a smaller amount. The ideal spot size should be small and concentrated.[14]
-
-
Inappropriate Solvent System: If the solvent is too polar, it can cause highly polar compounds to streak.
-
Solution: Decrease the polarity of your mobile phase. For instance, if you are using a 50:50 mixture of ethyl acetate/hexanes, try a 30:70 or 20:80 mixture.
-
-
Sample Acidity/Basicity: The difluoromethyl group can impart some acidity to the benzylic proton, and interactions with the silica gel (which is slightly acidic) can sometimes cause streaking.
-
Solution: Add a small amount of an acid (e.g., a few drops of acetic acid) or a base (e.g., a few drops of triethylamine) to the mobile phase to suppress ionization and improve spot shape.[6]
-
-
Co-eluting Impurities: The streak may be a series of closely related impurities that are not fully resolved.[5]
-
Solution: Experiment with different solvent systems to improve separation.
-
Problem 3: The spots are too high (high Rf) or too low (low Rf).
Possible Causes & Solutions:
-
Eluent is Too Polar: If your spots are running at the solvent front (Rf close to 1), your mobile phase is too polar.[4][6]
-
Solution: Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexanes) in your mixture.[6]
-
-
Eluent is Not Polar Enough: If your spots remain at the baseline (Rf close to 0), your mobile phase is not polar enough to move the compounds up the plate.[4][6]
-
Solution: Increase the polarity of the eluent. Increase the proportion of the polar solvent (e.g., ethyl acetate).[6]
-
Problem 4: The solvent front is uneven.
Possible Causes & Solutions:
-
Uneven TLC Plate Surface: The silica gel layer may be uneven, which can happen with self-made plates.[5]
-
Solution: Use commercially prepared TLC plates for a more uniform layer.
-
-
Plate Touching the Side of the Chamber or Filter Paper: This can disrupt the capillary action and cause the solvent to run unevenly.[5]
-
Solution: Ensure the plate is placed in the center of the chamber and does not touch the sides or any filter paper used for saturation.
-
-
Disturbance of the Chamber: Moving or bumping the developing chamber can cause the solvent front to become wavy.
-
Solution: Place the chamber on a level, stable surface and avoid moving it during development.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC of this compound?
A good starting point for moderately polar compounds like this is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[14][15] A 70:30 or 80:20 mixture of hexanes:ethyl acetate is a reasonable starting point. You can then adjust the ratio to achieve an optimal Rf value for your starting material, ideally between 0.2 and 0.4.[16]
Q2: How do I calculate the Rf value and what does it tell me?
The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[17][18][19]
Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)
The Rf value is a characteristic of a compound under specific TLC conditions (stationary phase, mobile phase, temperature).[3] It can help in identifying compounds by comparing their Rf values to known standards run on the same plate.[4] Generally, a lower Rf value indicates a more polar compound.[3][4]
Q3: How should I set up my TLC plate for reaction monitoring?
For effective reaction monitoring, it is best to use a three-lane spotting system on your TLC plate.[16][20]
-
Lane 1 (Reference): Spot your starting material, this compound.
-
Lane 2 (Co-spot): Spot the starting material, and then on top of that, spot the reaction mixture. This helps to confirm the identity of the starting material spot in the reaction mixture.[16][20]
-
Lane 3 (Reaction Mixture): Spot an aliquot of your reaction mixture.[16][20]
As the reaction progresses, you should see the spot corresponding to the starting material in Lane 3 diminish in intensity, while a new spot for the product appears.
Q4: What visualization techniques are best for this compound and its potential products?
-
UV Light (254 nm): Due to its aromatic nature, this compound should be visible under a UV lamp as a dark spot on a fluorescent background.[7][9] This is a non-destructive method.[7]
-
Potassium Permanganate (KMnO4) Stain: This is a good general stain for oxidizable functional groups. Aldehydes, alcohols, and other functional groups that may be present in your reactants or products will appear as yellow or brown spots on a purple background.[11]
-
p-Anisaldehyde Stain: This stain is particularly useful for visualizing aldehydes, ketones, and alcohols, often producing a range of colors that can help in differentiating spots.[9][10]
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is highly specific for aldehydes and ketones, forming yellow to orange spots.[9][10]
Q5: My reaction involves a significant change in polarity (e.g., reduction of the aldehyde to an alcohol). How will this affect the TLC?
The reduction of the aldehyde to the corresponding alcohol will result in a more polar compound. Therefore, the product spot will have a lower Rf value than the starting material. On the TLC plate, you will see the starting material spot being replaced by a new spot that is closer to the origin.
Q6: Can I use TLC to determine the purity of my final product?
TLC is an excellent qualitative tool for assessing purity.[20] A pure compound should ideally show a single spot on the TLC plate. The presence of multiple spots indicates impurities. However, it's important to try different solvent systems, as some impurities may co-elute with your product in a particular mobile phase. For quantitative analysis of purity, techniques like HPLC or NMR are more appropriate.
IV. Experimental Protocols & Data
Protocol 1: Standard TLC Procedure for Reaction Monitoring
-
Prepare the Developing Chamber: Pour your chosen solvent system into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor and cover it with the lid.[2] Allow it to equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark three small, evenly spaced points on this line for spotting.[14]
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of your starting material solution to the first mark.
-
On the second mark, apply a spot of the starting material, and then carefully apply a spot of the reaction mixture directly on top of it (the co-spot).
-
On the third mark, apply a small spot of your reaction mixture.[16]
-
Ensure the spots are small and concentrated.
-
-
Develop the Plate: Carefully place the TLC plate into the prepared chamber, making sure the solvent level is below the origin line.[2] Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Mark the Solvent Front and Dry: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[2][4] Allow the plate to air dry completely.
-
Visualize the Spots:
-
First, view the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[7]
-
If necessary, use a chemical stain for further visualization. Dip the plate into the staining solution, then gently heat it with a heat gun until the spots appear.
-
Table 1: Example Solvent Systems and Expected Rf Values
| Compound Type | Example Solvent System (Hexanes:Ethyl Acetate) | Expected Rf Range |
| Aromatic Aldehyde (Starting Material) | 70:30 | 0.3 - 0.5 |
| Aromatic Alcohol (Reduction Product) | 70:30 | 0.1 - 0.3 |
| Less Polar Product | 80:20 | 0.4 - 0.6 |
Note: These are approximate values and may vary depending on the exact reaction conditions and the specific structure of the product.
Diagram 1: TLC Workflow for Reaction Monitoring
Caption: Workflow for monitoring a chemical reaction using TLC.
V. References
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
University of Toronto Scarborough. Thin Layer Chromatography. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]
-
Laboratory News. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
BiteSize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
BYJU'S. Rf Value Explanation. [Link]
-
EDVOTEK. Principles of Thin Layer Chromatography. [Link]
-
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). [Link]
-
Pediaa.Com. (2018, April 18). How to Calculate Rf Values for TLC. [Link]
-
University of Rochester, Department of Chemistry. How to: Monitor by TLC. [Link]
-
Microbe Notes. (2023, September 11). Thin Layer Chromatography (TLC): Principle, Parts, Steps, Uses. [Link]
-
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
University of California, Los Angeles. TLC Visualization Methods. [Link]
-
MySkinRecipes. This compound. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
University of Missouri–St. Louis. Stains for Developing TLC Plates. [Link]
-
Labster. TLC Visualization Methods. [Link]
-
University of Illinois Urbana-Champaign. 5. Thin Layer Chromatography. [Link]
-
Reddit. (2025, June 12). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. [Link]
-
Google Patents. (2016). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
-
Sciencemadness Discussion Board. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?[Link]
-
PrepChem.com. Synthesis of 4-methoxybenzaldehyde. [Link]
-
PubChem. 4-hydroxy-3-methoxybenzaldehyde-d3. [Link]
-
PubChem. 4-Fluoro-3-methoxybenzaldehyde. [Link]
-
FlavorDB. 4-hydroxy-3-methoxybenzaldehyde (vanillin). [Link]
-
ResearchGate. (2025, August 6). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
-
Thieme. Recent Advances in the Synthetic Application of Difluorocarbene. [Link]
-
ResearchGate. (2025, October 17). Difluoromethylation Reactions of Organic Compounds. [Link]
-
Sciforum. Total Synthesis of Arctigenin Derivatives as Potential Anticancer Agents. [Link]
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Technical Support Center: Purification of 4-(Difluoromethyl)-3-methoxybenzaldehyde
Welcome to the technical support center for 4-(Difluoromethyl)-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important fluorinated intermediate. Here, we provide in-depth, troubleshooting-focused guidance rooted in established chemical principles to ensure you achieve the desired purity for your downstream applications.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of various agrochemicals and pharmaceuticals.[1] The difluoromethyl (-CF₂H) group is particularly valuable in medicinal chemistry as it can act as a bioisostere for hydroxyl or thiol groups, potentially enhancing metabolic stability and binding affinity.[2][3] However, the synthetic routes to this compound often employ high-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which are notoriously difficult to remove completely.[4]
Residual solvents are not inert passengers in your final product. They can interfere with subsequent reactions, affect crystallization, and, in the context of active pharmaceutical ingredients (APIs), are strictly regulated due to their potential toxicity.[3] Adherence to guidelines such as the International Council for Harmonisation (ICH) Q3C is mandatory for pharmaceutical development. This guide provides practical, validated strategies to address these purification challenges head-on.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered during the purification of this compound.
FAQ 1: I see a persistent solvent signal in my ¹H NMR spectrum after rotary evaporation. How can I remove residual high-boiling point solvents like DMF or DMSO?
This is the most frequent challenge. The high boiling points of DMF (153 °C) and DMSO (189 °C) make them difficult to remove under standard rotary evaporation conditions.[4] Simply increasing the temperature or vacuum may not be sufficient and can risk thermal degradation of your product.
Root Cause Analysis:
-
High Boiling Point: These solvents have low vapor pressure, requiring high temperatures and/or very low pressures to evaporate.
-
Polarity: Their high polarity leads to strong intermolecular interactions with the polar benzaldehyde product, making them "cling" to it.
Solutions:
-
Aqueous Workup (Liquid-Liquid Extraction): This is the most common and effective method. DMF and DMSO are fully miscible with water, while your product should have good solubility in a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Standard Water Wash: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash it multiple times with water. A general rule of thumb is to use 5-10 volumes of water for every volume of DMF.[4][5]
-
Enhanced Brine/LiCl Wash: For stubborn traces of DMF, washing the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution is highly effective.[6][7] The lithium ions coordinate with the DMF, significantly increasing its partitioning into the aqueous phase.[7] Follow this with a brine wash to remove residual water from the organic layer.
-
-
Azeotropic Distillation: This technique involves adding a co-solvent (an "entrainer") that forms a lower-boiling point mixture (an azeotrope) with the residual solvent, facilitating its removal.
-
Heptane or Toluene: Adding heptane or toluene to the crude product and evaporating under reduced pressure can effectively remove DMF.[8] This process can be repeated several times if necessary. This is particularly useful if your compound is sensitive to aqueous conditions.
-
Experimental Protocol: Enhanced Aqueous Wash for DMF Removal
Objective: To efficiently remove DMF from a reaction mixture containing this compound.
Materials:
-
Crude reaction mixture in DMF.
-
Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).
-
Deionized Water.
-
5% (w/v) aqueous LiCl solution.
-
Saturated aqueous NaCl solution (Brine).
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Separatory funnel, beakers, Erlenmeyer flask.
Procedure:
-
Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with 5-10 volumes of Ethyl Acetate relative to the volume of DMF.
-
Initial Water Wash: Add an equal volume of deionized water. Invert the funnel several times gently to mix, then allow the layers to separate. Drain the lower aqueous layer. Repeat this wash 2-3 times.
-
LiCl Wash: Add an equal volume of 5% aqueous LiCl solution to the organic layer. Mix and separate as before. This step is critical for pulling the last traces of DMF into the aqueous phase.[6][7]
-
Brine Wash: Wash the organic layer with an equal volume of brine. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a suitable amount of anhydrous MgSO₄ or Na₂SO₄, swirl, and let it stand for 10-15 minutes.
-
Filtration & Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Analysis: Acquire a ¹H NMR spectrum of the resulting product to confirm the absence of DMF signals (typically δ ~8.0, 2.9, 2.7 ppm).
FAQ 2: My product is an oil. Can I use recrystallization? What solvents should I try?
While this compound is often described as an oil, it may solidify upon achieving high purity or at lower temperatures. If it is a solid or can be induced to crystallize, recrystallization is an excellent method for purification.
Causality of Solvent Selection: The principle of recrystallization relies on the desired compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[9] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Recommended Solvents & Systems:
-
Single Solvent Systems: For substituted benzaldehydes, common solvents to screen include isopropanol, ethanol, and mixtures of alkanes and ethers.[10]
-
Two-Solvent Systems: This is often more effective. The compound is dissolved in a minimal amount of a "good" hot solvent (in which it is very soluble), and then a "poor" miscible anti-solvent (in which it is poorly soluble) is added dropwise until the solution becomes cloudy (the saturation point).[9] Common pairs include:
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Heptane[11]
-
Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Solution(s) |
| Compound "Oils Out" | - Solvent boiling point is higher than the compound's melting point.- Solution is cooling too rapidly. | - Select a solvent with a lower boiling point.- Allow the flask to cool slowly to room temperature before using an ice bath.[12] |
| No Crystals Form | - Solution is not supersaturated (too much solvent used).- Compound is too soluble in the cold solvent. | - Evaporate some solvent and re-cool.- Scratch the inside of the flask with a glass rod at the solvent line.- Add a seed crystal of pure product.[12] |
| Poor Recovery | - Compound has significant solubility in the cold solvent.- Too much cold solvent was used to wash the crystals. | - Ensure the solution is thoroughly chilled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.[12] |
FAQ 3: I'm concerned about the stability of the difluoromethyl group during workup. Are there any conditions I should avoid?
The difluoromethyl group (Ar-CF₂H) is generally robust. However, the C-H bond in this group is acidic and can be deprotonated under strongly basic conditions, which could potentially lead to undesired side reactions.[13]
Recommendations:
-
Avoid Strong Bases: While a mild basic wash (e.g., saturated sodium bicarbonate) to remove acidic impurities is generally safe, avoid prolonged exposure to strong bases like sodium hydroxide, especially at elevated temperatures.
-
Thermal Stability: The Ar-CF₂H bond is thermally stable. However, like many aromatic aldehydes, the compound can be sensitive to prolonged heating at high temperatures, which may cause polymerization or decomposition.[12] When performing distillation, it is best to use a vacuum to lower the boiling point.[14]
Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the primary impurity and the physical state of your product.
Caption: Decision tree for purifying this compound.
Analytical Verification of Purity
After purification, it is essential to verify the removal of residual solvents. The industry-standard method is Headspace Gas Chromatography (HS-GC), often coupled with a Flame Ionization Detector (FID).
Why HS-GC? This technique is ideal because it only introduces volatile components (the solvents) into the GC system, leaving the non-volatile API product behind. This prevents contamination of the instrument and provides a very clean, sensitive analysis.[15]
Typical HS-GC Parameters (based on USP <467>):
| Parameter | Typical Setting | Rationale |
| Diluent | DMSO, DMF, or Water | Must dissolve the API without interfering with solvent peaks. |
| Column | G43 phase (e.g., DB-624) | A mid-polarity phase designed for good resolution of common solvents.[16] |
| Vial Equilibration | 80-105 °C for 15-60 min | Ensures solvents partition into the headspace for consistent injection. |
| Injector Temp | ~140 °C | Hot enough to keep solvents in the gas phase without causing degradation. |
| Detector | FID at ~250 °C | FID is robust and provides a linear response for most organic solvents. |
| Oven Program | e.g., 40°C (20 min), ramp to 240°C | Temperature program designed to separate solvents based on their boiling points. |
Data Summary: Physical Properties
Understanding the physical properties of the target compound and common solvents is crucial for designing effective purification strategies.
| Compound / Solvent | Boiling Point (°C) | Molar Mass ( g/mol ) | Polarity |
| This compound | 295.8 (at 760 mmHg) | 186.16 | Polar |
| N,N-Dimethylformamide (DMF) | 153 | 73.09 | Polar Aprotic |
| Dimethyl sulfoxide (DMSO) | 189 | 78.13 | Polar Aprotic |
| Ethyl Acetate | 77.1 | 88.11 | Polar Aprotic |
| Heptane | 98.4 | 100.21 | Nonpolar |
| Toluene | 110.6 | 92.14 | Nonpolar |
| Water | 100 | 18.02 | Polar Protic |
Final Checklist for Purity
This guide provides a comprehensive framework for troubleshooting the removal of residual solvents from this compound. By understanding the underlying chemical principles and applying these systematic protocols, researchers can confidently achieve the high level of purity required for their work.
References
-
University of Rochester, Department of Chemistry. "Workup: DMF or DMSO." Not Voodoo. [Link]
-
Reddit. "Removing DMF." r/chemistry, 2013. [Link]
-
Robert, E. G. L. "How to get rid of DMF from the organic layer." EPFL, 2022. [Link]
-
University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." Not Voodoo. [Link]
-
Not Voodoo. "Remove Sticky Reagents." [Link]
-
ResearchGate. "How to remove DMF completely after completion of reaction (DMF used as solvent in reaction)?" 2015. [Link]
-
Pharmaceutical Technology. "GMP Fluorination Challenges Limit Use in API Synthesis." 2014. [Link]
-
Agilent Technologies. "Fast Analysis of USP 467 Residual Solvents using the Agilent 7890A GC and Low Thermal Mass (LTM) System." 2010. [Link]
-
Quora. "What is the best solvent for recrystallization?" 2017. [Link]
-
USP-NF. "<467> RESIDUAL SOLVENTS." 2019. [Link]
-
Agilent Technologies. "Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System." [Link]
-
Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." [Link]
-
Reddit. "Go-to recrystallization solvent mixtures." r/Chempros, 2023. [Link]
-
Luyben, W. L. "Phase Behavior and Thermodynamic Model Parameters in Simulations of Extractive Distillation for Azeotrope Separation." Processes, 2017. [Link]
-
AGC Chemicals Americas. "Meeting the Challenges of Manufacturing Fluorochemical-Based APIs." 2024. [Link]
-
University of California, Irvine. "COMMON SOLVENTS FOR CRYSTALLIZATION." [Link]
-
Phenomenex. "Considerations for Residual Solvent Analysis – USP Method 467." [Link]
- Google Patents. "Process for the preparation of difluorobenzaldehydes." US5191126A.
-
Geri, J. B., et al. "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society, 2018. [Link]
-
Salwiczek, M., et al. "CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties." Expert Opinion on Drug Discovery, 2012. [Link]
-
Wikipedia. "Vacuum distillation." [Link]
-
ResearchGate. "What is the boiling point of the azeotrope formed by heptane and DMF?" 2017. [Link]
-
Liu, Z., et al. "Deuteriodifluoromethylation and gem-Difluoroalkenylation of Aldehydes Using ClCF2H in Continuous Flow." Angewandte Chemie International Edition, 2020. [Link]
-
Wikipedia. "Azeotrope (data)." [Link]
-
Horsley, L. H. "AZEOTROPIC DATA-II." Advances in Chemistry, 1962. [Link]
-
Gorobets, E., et al. "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis." Synthesis, 2018. [Link]
-
Dalvit, C., et al. "CF2H, a Hydrogen Bond Donor." ChemMedChem, 2019. [Link]
- Google Patents.
-
chemeurope.com. "Azeotrope (data)." [Link]
-
Pharmaceutical Technology. "Overcoming Challenges in Fluorine-Based Chemistry." 2014. [Link]
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U.S. Environmental Protection Agency. "Method 8261A: Volatile Organic Compounds by Vacuum Distillation in Combination with Gas Chromatography/Mass Spectrometry (VD/GC/MS)." [Link]
-
ResearchGate. "Future challenges and opportunities with fluorine in drugs?" 2023. [Link]
-
Ni, C., et al. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, 2021. [Link]
-
Royal Society of Chemistry. "Supporting Information For: Copper-Catalyzed Aerobic Oxidative C-H/C-H Annulation of Anilines with Terminal Alkynes." [Link]
-
ResearchGate. "The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions." 2025. [Link]
-
Organic Chemistry Portal. "Fluoroketone and fluoroaldehyde synthesis by fluorination." [Link]
-
Panda, S. S., et al. "Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs." Journal of Molecular Structure, 2023. [Link]
-
PrepChem.com. "Synthesis of 4-hydroxy-3-methoxy benzaldehyde." [Link]
-
Steiner, D. D., et al. "Direct asymmetric alpha-fluorination of aldehydes." Angewandte Chemie International Edition, 2005. [Link]
-
YouTube. "How to do a vacuum distillation (Benzaldehyde)." 2015. [Link]
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MySkinRecipes. "this compound." [Link]
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Validation & Comparative
4-(Difluoromethyl)-3-methoxybenzaldehyde vs. 4-Fluoro-3-methoxybenzaldehyde: A Nuanced Choice in Medicinal Chemistry Scaffolding
An In-Depth Comparative Guide for Synthetic Chemists
In the landscape of modern drug discovery and fine chemical synthesis, fluorinated aromatic aldehydes serve as indispensable building blocks. The strategic incorporation of fluorine can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide presents a detailed comparative analysis of two structurally similar yet electronically distinct reagents: 4-(difluoromethyl)-3-methoxybenzaldehyde and 4-fluoro-3-methoxybenzaldehyde .
While both molecules share a core 3-methoxybenzaldehyde structure, the substitution at the 4-position—a difluoromethyl (-CHF₂) group versus a single fluorine (-F) atom—imparts significant differences in reactivity and potential applications. This analysis is designed for researchers, medicinal chemists, and drug development professionals to make informed decisions when selecting a building block for complex molecular architectures.
Physicochemical and Spectroscopic Profile
A foundational comparison begins with the fundamental properties of each compound. The addition of the -CHF₂ group, as opposed to a single -F atom, results in a notable increase in molecular weight and a predicted shift in lipophilicity.
| Property | This compound | 4-Fluoro-3-methoxybenzaldehyde | Data Source(s) |
| CAS Number | 900641-83-0 | 128495-46-5 | [3][4] |
| Molecular Formula | C₉H₈F₂O₂ | C₈H₇FO₂ | [3][4] |
| Molecular Weight | 186.16 g/mol | 154.14 g/mol | [3][4] |
| Appearance | Not specified; likely solid or oil | White to pale yellow crystalline solid | [5] |
| Melting Point | Not available | 58-62 °C | |
| Boiling Point | 295.8±40.0°C at 760 mmHg (Predicted) | Not available | [3] |
Spectroscopic Signatures: The key distinguishing features in NMR spectroscopy will be the signals from the fluorine-bearing groups.
-
¹H NMR: this compound will exhibit a characteristic triplet for the -CHF₂ proton due to coupling with the two fluorine atoms. 4-Fluoro-3-methoxybenzaldehyde will show complex splitting patterns for the aromatic protons due to ¹H-¹⁹F coupling.
-
¹³C NMR: The carbon of the -CHF₂ group will appear as a triplet. In the fluoro-analogue, the aromatic carbons will show coupling to the fluorine atom, with the C-F bond displaying a large one-bond coupling constant (¹JCF).[6]
-
¹⁹F NMR: This technique provides the most direct comparison. This compound will show a doublet, while 4-fluoro-3-methoxybenzaldehyde will present a singlet (or multiplet if coupled to nearby protons).
Comparative Reactivity: The Electronic Tug-of-War
The primary distinction governing the utility of these two reagents lies in the electronic nature of the -F and -CHF₂ substituents. Both are electron-withdrawing, which enhances the electrophilicity of the aldehyde's carbonyl carbon compared to unsubstituted benzaldehyde. However, the magnitude and mechanism of this effect differ significantly.
-
4-Fluoro-3-methoxybenzaldehyde: The single fluorine atom exerts a strong inductive electron-withdrawing effect (-I) due to its high electronegativity. However, it also has a competing, albeit weaker, resonance-donating effect (+R) through its lone pairs. This duality modulates the overall electron withdrawal.
-
This compound: The -CHF₂ group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I).[7] Unlike a single fluorine, it has no resonance-donating capability. Consequently, the -CHF₂ group deactivates the aromatic ring and increases the partial positive charge on the carbonyl carbon more effectively than a lone fluorine atom. The electron-withdrawing strength of fluoroalkyl groups increases with the number of fluorine atoms.[8]
This difference in electrophilicity is critical. For reactions involving nucleophilic attack at the carbonyl carbon (e.g., Grignard reactions, Wittig olefination, reductive amination), This compound is predicted to be the more reactive substrate. This can lead to faster reaction times, milder required conditions, or higher yields.
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- 8. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
A Researcher's Guide to the Biological Activity of Fluorinated Benzaldehydes: A Comparative Analysis
In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine into organic molecules has become a cornerstone for enhancing biological activity. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability. Among the myriad of fluorinated scaffolds, fluorinated benzaldehydes represent a class of deceptively simple molecules with a surprisingly diverse and potent range of biological activities.
This guide provides an in-depth, comparative analysis of the biological activities of the constitutional isomers of fluorobenzaldehyde: 2-fluorobenzaldehyde (ortho), 3-fluorobenzaldehyde (meta), and 4-fluorobenzaldehyde (para). We will delve into their antimicrobial, anticancer, and enzyme-inhibiting properties, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutic agents.
The Influence of Fluorine's Position: A Structural Overview
The seemingly subtle shift in the fluorine atom's position on the benzaldehyde ring dramatically alters the molecule's electronic distribution and steric profile. This, in turn, dictates its interaction with biological targets. Understanding this structure-activity relationship (SAR) is paramount for the rational design of more potent and selective compounds.
Caption: Positional isomerism of fluorobenzaldehydes dictates their biological effects.
I. Antimicrobial and Antifungal Activity: Disrupting Microbial Defenses
Benzaldehydes and their derivatives have long been recognized for their antimicrobial properties, primarily attributed to their ability to disrupt cell membrane integrity and interfere with essential metabolic processes.[1] The introduction of a fluorine atom can further enhance this activity.
Mechanism of Action: Oxidative Stress and Membrane Disruption
The prevailing hypothesis for the antifungal action of benzaldehydes is the disruption of cellular antioxidation systems. These compounds can act as redox cyclers, leading to the generation of reactive oxygen species (ROS) that overwhelm the fungal cell's antioxidant defenses, such as superoxide dismutases and glutathione reductase, ultimately leading to cell death.[2][3]
Caption: Proposed anticancer mechanism of fluorinated benzaldehyde derivatives.
Comparative Anticancer Data
Research has primarily focused on more complex molecules derived from fluorobenzaldehydes. For instance, fluorinated Schiff bases synthesized from fluorobenzaldehydes have shown significant cytotoxic effects against various cancer cell lines. [4] The following table presents IC₅₀ values for some fluorinated compounds to illustrate the potential of this chemical class, although direct comparative data for the simple fluorobenzaldehyde isomers is not available in the cited literature.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fluorinated Schiff Base (Compound 6) | A549 (Lung Carcinoma) | 0.64 | [5] |
| 5-Fluoroindole-2-carboxylic acid | APE1 expressing cancer cells | 10 | [4] |
| Fluorinated indolinone derivative (16c) | HuH7 (Hepatocellular Carcinoma) | 1.1 | [4] |
| Fluorinated indolinone derivative (16c) | HepG2 (Hepatocellular Carcinoma) | 0.4 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test compound (Fluorobenzaldehyde isomer)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorobenzaldehyde isomer in complete medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Solubilization and Measurement:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the vehicle control.
-
The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
-
III. Enzyme Inhibition: A Tale of Three Isomers
The ability of fluorinated compounds to act as enzyme inhibitors is a well-established principle in drug design. [6]The electronegativity of the fluorine atom can influence the binding affinity of a molecule to the active site of an enzyme.
Tyrosinase Inhibition: A Clear Isomeric Effect
A compelling example of the differential biological activity of fluorobenzaldehyde isomers is their inhibition of tyrosinase, a key enzyme in melanin biosynthesis. Overactivity of tyrosinase can lead to hyperpigmentation disorders. A comparative study has demonstrated a clear structure-activity relationship among the three isomers. [2] Comparative Tyrosinase Inhibition Data [2]
| Compound | IC₅₀ (mM) - Monophenolase Activity | IC₅₀ (mM) - Diphenolase Activity |
|---|---|---|
| 2-Fluorobenzaldehyde | 1.35 | 1.62 |
| 3-Fluorobenzaldehyde | 1.18 | 1.06 |
| 4-Fluorobenzaldehyde | 1.05 | 0.16 |
The data clearly indicates that 4-fluorobenzaldehyde is the most potent inhibitor of both monophenolase and diphenolase activities of mushroom tyrosinase. The inhibitory potency follows the order: 4-fluorobenzaldehyde > 3-fluorobenzaldehyde > 2-fluorobenzaldehyde. [2]Kinetic analysis revealed that 2-fluorobenzaldehyde acts as a competitive inhibitor, while 3- and 4-fluorobenzaldehyde exhibit mixed-type inhibition. [2]Another study reported an IC₅₀ of 387 µM for 4-fluorobenzaldehyde against mushroom tyrosinase, further supporting its inhibitory potential.
Acetylcholinesterase Inhibition: A Potential Therapeutic Avenue
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol describes a common method for measuring the inhibition of mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine) as the substrate
-
Test compound (Fluorobenzaldehyde isomer)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the fluorobenzaldehyde isomer in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the phosphate buffer, the test compound solution, and the tyrosinase solution to each well.
-
Include a control well with buffer and tyrosinase but no inhibitor.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C) for a few minutes.
-
-
Initiate Reaction and Measure:
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm (for the formation of dopachrome) at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control.
-
Calculate the IC₅₀ value from a dose-response curve.
-
Conclusion: The Subtle Power of Fluorine Placement
This guide highlights the significant impact of fluorine's positional isomerism on the biological activity of benzaldehydes. The available data, particularly in the context of tyrosinase inhibition, demonstrates a clear and exploitable structure-activity relationship. While direct comparative data for antimicrobial and anticancer activities of the simple isomers remains an area for further investigation, the established synthetic accessibility of fluorobenzaldehydes makes them attractive starting points for the development of more complex and potent therapeutic agents.
The provided protocols serve as a practical resource for researchers to embark on their own investigations into this fascinating class of molecules. As the field of medicinal chemistry continues to evolve, a deeper understanding of the nuanced effects of fluorine substitution will undoubtedly pave the way for the discovery of next-generation therapeutics.
References
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Inhibitory effects of fluorobenzaldehydes on the activity of mushroom tyrosinase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. ResearchGate. Available at: [Link]
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Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. Applied Biochemistry and Biotechnology. Available at: [Link]
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Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]
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Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules. Available at: [Link]
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Fluorobenzaldehyde. Wikipedia. Available at: [Link]
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Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. BMC Research Notes. Available at: [Link]
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In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics. Available at: [Link]
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Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules. Available at: [Link]
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Evaluation of Antibacterial and Antibiofilm Activity of New Antimicrobials as an Urgent Need to Counteract Stubborn Multidrug-resistant Bacteria. Journal of Pure and Applied Microbiology. Available at: [Link]
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Variations in IC50 Values with Purity of Mushroom Tyrosinase. Molecules. Available at: [Link]
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MIC of antibiotics and benzaldehyde against Staphylococcus aureus. ResearchGate. Available at: [Link]
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Variations in IC(50) values with purity of mushroom tyrosinase. PubMed. Available at: [Link]
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Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules. Available at: [Link]
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(PDF) Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. ResearchGate. Available at: [Link]
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Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia. Available at: [Link]
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Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules. Available at: [Link]
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Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI. Available at: [Link]
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Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Iranian Journal of Pharmaceutical Research. Available at: [Link]
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Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. Molecules. Available at: [Link]
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Structure-based design and evaluation of tyrosinase inhibitors targeting both human and mushroom isozymes. RSC Publishing. Available at: [Link]
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Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. European Review for Medical and Pharmacological Sciences. Available at: [Link]
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Antimicrobial Activities and Mode of Flavonoid Actions. Journal of Applied Life Sciences International. Available at: [Link]
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IC 50 values of tyrosinase inhibition assay. Kojic acid as. ResearchGate. Available at: [Link]
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Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. MDPI. Available at: [Link]
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Antitumor activity of benzaldehyde. Cancer Treatment Reports. Available at: [Link]
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4-Fluorobenzaldehyde. PubChem. Available at: [Link]
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Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers in Microbiology. Available at: [Link]
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A Technical Guide to the Structure-Activity Relationship of 4-(Difluoromethyl)-3-methoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-(difluoromethyl)-3-methoxybenzaldehyde derivatives. As a Senior Application Scientist, my aim is to synthesize the available scientific knowledge with practical, field-proven insights to offer a comprehensive resource for researchers in drug discovery. We will explore the synthesis, potential biological activities, and the nuanced effects of structural modifications on the efficacy of these compounds.
Introduction: The Promise of a Fluorinated Scaffold
The this compound scaffold is a promising starting point for the development of novel therapeutics. This assertion is based on the well-established roles of its constituent functional groups in medicinal chemistry. The benzaldehyde moiety offers a versatile handle for a variety of chemical transformations, allowing for the exploration of diverse chemical space.[1] Aromatic aldehydes and their derivatives have been shown to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[2][3]
The introduction of a difluoromethyl (CF2H) group is a strategic decision rooted in modern drug design principles. The CF2H group can act as a lipophilic hydrogen bond donor and is a bioisostere of hydroxyl, thiol, or amine groups, often leading to improved metabolic stability and enhanced binding affinity to biological targets.[4] Its unique electronic properties can significantly influence the pharmacokinetic and pharmacodynamic profile of a molecule.[5] While direct and extensive SAR studies on this specific scaffold are not abundant in publicly available literature, we can infer a great deal from related structures to guide our exploration. This guide will, therefore, consolidate existing knowledge on analogous compounds to build a predictive SAR model for this promising class of molecules.
Synthesis of this compound and its Derivatives
Proposed Synthetic Route
The proposed synthesis commences with a commercially available starting material, 3-hydroxy-4-methoxybenzaldehyde, and proceeds through a key difluoromethylation step.
Caption: Proposed synthetic workflow for this compound and its derivatives.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Hydroxy-4-methoxybenzaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
(Difluoromethyl)trimethylsilane (TMSCF2Br)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Step 1: Protection of the Aldehyde Group
-
To a solution of 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-TsOH.
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the protected intermediate.
Step 2: Difluoromethylation
-
Dissolve the protected intermediate (1.0 eq) in anhydrous DMF.
-
Add K2CO3 (2.0 eq) to the solution.
-
Slowly add (Difluoromethyl)trimethylsilane (TMSCF2Br) (1.5 eq) at room temperature.
-
Stir the reaction mixture at 60-80 °C and monitor by TLC.
-
Upon completion, cool the mixture and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
Step 3: Deprotection of the Aldehyde Group
-
Dissolve the crude product from Step 2 in a mixture of acetone and 2M HCl.
-
Stir the solution at room temperature until TLC analysis indicates the complete removal of the protecting group.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Structure-Activity Relationship (SAR) Analysis: A Predictive Approach
In the absence of direct experimental data for a series of this compound derivatives, we can construct a hypothetical SAR based on the known biological activities of structurally related compounds. Benzaldehyde derivatives have shown promise as kinase inhibitors and anti-inflammatory agents, providing a logical starting point for our analysis.[8][9]
Potential Biological Targets
-
Protein Kinases: The benzaldehyde scaffold can be elaborated to interact with the ATP-binding site of various protein kinases. The difluoromethyl group can enhance binding affinity and selectivity.
-
Inflammatory Pathways: Aromatic aldehydes are known to modulate inflammatory responses, potentially by inhibiting enzymes like cyclooxygenases (COX) or by affecting signaling pathways such as NF-κB.[10]
Hypothetical SAR Comparison
The following table presents a hypothetical SAR for a series of Schiff base derivatives of this compound, targeting a generic protein kinase. The predicted activity is based on common SAR principles observed in kinase inhibitors.
| Compound ID | R Group (on imine) | Predicted Kinase Inhibitory Activity (IC50) | Rationale for Predicted Activity |
| 1 | Phenyl | Moderate | The phenyl group provides a basic hydrophobic interaction with the kinase active site. |
| 2 | 4-Fluorophenyl | High | The fluorine atom can act as a hydrogen bond acceptor, potentially forming a key interaction with the hinge region of the kinase. |
| 3 | 4-Hydroxyphenyl | High | The hydroxyl group can act as both a hydrogen bond donor and acceptor, increasing the potential for strong interactions within the active site. |
| 4 | 4-Methoxyphenyl | Moderate to High | The methoxy group can provide favorable hydrophobic and electronic interactions, but may be less effective at hydrogen bonding than a hydroxyl group. |
| 5 | 3,4-Dimethoxyphenyl | Moderate | While providing additional interactions, the increased bulk may lead to steric hindrance, potentially reducing binding affinity. |
| 6 | 4-Aminophenyl | Low to Moderate | The amino group could introduce unfavorable electronic or steric interactions, or it may not be optimally positioned for a productive interaction. |
| 7 | Naphthyl | Moderate | The larger aromatic system can enhance hydrophobic interactions, but may also introduce steric clashes depending on the topology of the kinase active site. |
digraph "SAR_Hypothesis" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];scaffold [label="this compound Core"]; imine [label="Imine Formation (Schiff Base)"]; substituents [label="Substituents on the 'R' group"]; activity [label="Predicted Kinase Inhibitory Activity"];
sub_h_bond [label="Hydrogen Bond Acceptors/Donors (e.g., -F, -OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub_hydrophobic [label="Hydrophobic Groups (e.g., Phenyl, Naphthyl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sub_bulk [label="Bulky Groups (e.g., Dimethoxyphenyl)", fillcolor="#FBBC05", fontcolor="#202124"];
scaffold -> imine; imine -> substituents; substituents -> activity; sub_h_bond -> activity [label="Increases Activity"]; sub_hydrophobic -> activity [label="Modulates Activity"]; sub_bulk -> activity [label="May Decrease Activity (Steric Hindrance)"]; }
Caption: Key hypothetical structure-activity relationships for derivatives.
Experimental Protocols for Biological Evaluation
To validate the predicted SAR, rigorous biological testing is essential. The following are detailed protocols for representative kinase and anti-inflammatory assays.
Kinase Inhibition Assay (Generic Protocol)
This protocol describes a common method for assessing the inhibitory activity of compounds against a protein kinase using a radiometric assay.
Materials:
-
Purified protein kinase
-
Peptide or protein substrate
-
[γ-32P]ATP
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test compound solution to the appropriate wells.
-
Add the substrate and the kinase to each well.
-
Initiate the reaction by adding a mixture of ATP and [γ-32P]ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[11]
Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in Macrophages
This protocol outlines a method to assess the anti-inflammatory potential of the compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
Griess Reagent
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the percentage of NO production inhibition for each compound concentration and determine the IC50 value.
Caption: General experimental workflow for biological evaluation of derivatives.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. While direct experimental evidence for the SAR of its derivatives is currently limited in the public domain, a rational approach based on the known properties of related compounds allows for the formulation of strong hypotheses to guide future research.
The synthetic pathways are plausible, and the proposed biological assays are standard in the field, providing a clear roadmap for the investigation of this compound class. Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation against a panel of biological targets, particularly protein kinases and key mediators of inflammation. The insights gained from such studies will be invaluable in validating the predictive SAR presented in this guide and in unlocking the full therapeutic potential of these promising molecules.
References
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Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. ACS Publications. Available at: [Link]
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Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. National Institutes of Health. Available at: [Link]
-
Antioxidant and Anti-Inflammatory Activities of Essential Oils: A Short Review. MDPI. Available at: [Link]
-
Anti-inflammatory properties of an aldehydes-enriched fraction of grapefruit essential oil. National Institutes of Health. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. National Institutes of Health. Available at: [Link]
-
NEK2 kinase assays were performed as previously reported. ResearchGate. Available at: [Link]
-
Synthesis and anti-inflammatory activity of aromatic glucosinolates. ResearchGate. Available at: [Link]
-
Can anyone suggest a protocol for a kinase assay?. ResearchGate. Available at: [Link]
- Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. Google Patents.
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Available at: [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
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-
Assay Development for Protein Kinase Enzymes. National Institutes of Health. Available at: [Link]
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Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. National Institutes of Health. Available at: [Link]
-
Structure-Activity Relationship Studies on a Novel Series of (S)-2β-Substituted 3r-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tro. ResearchGate. Available at: [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Available at: [Link]
-
Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. Available at: [Link]
-
Reagent and conditions: 1.5 equiv. 4-methoxybenzaldehyde (4) 1.5 equiv. ResearchGate. Available at: [Link]
-
Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. ChemRxiv. Available at: [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. National Institutes of Health. Available at: [Link]
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Available at: [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]
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Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. National Institutes of Health. Available at: [Link]
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Quantitative Structure-Activity Relationship, Structure-based Design, and ADMET studies of pyrimethamine and cycloguanil analogs inhibitors of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS). Malaria World. Available at: [Link]
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Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. National Institutes of Health. Available at: [Link]
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Novel NO-TZDs and trimethoxychalcone-based DHPMs: design, synthesis, and biological evaluation as potential VEGFR-2 inhibitors. National Institutes of Health. Available at: [Link]
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A Comparative Guide to the Analytical Validation of 4-(Difluoromethyl)-3-methoxybenzaldehyde Purity by HPLC
This guide provides a comprehensive framework for the analytical validation of 4-(difluoromethyl)-3-methoxybenzaldehyde (DFMB) purity using High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and professionals in drug development, this document delves into a comparative analysis of HPLC methodologies, offers a detailed experimental protocol for a recommended method, and outlines a rigorous validation strategy aligned with international regulatory standards. The insights herein are grounded in established chromatographic principles and extensive field experience to ensure scientific integrity and practical applicability.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring an aldehyde functional group and fluorine substituents, makes it a versatile intermediate. The purity of such intermediates is of paramount importance, as impurities can lead to the formation of undesired by-products, compromise the efficacy and safety of the final active pharmaceutical ingredient (API), and introduce variability in manufacturing processes. Therefore, a robust and validated analytical method for purity assessment is a non-negotiable aspect of quality control in drug development and manufacturing.
This guide will compare two common reversed-phase HPLC (RP-HPLC) approaches for the purity determination of DFMB, highlighting the rationale behind methodological choices and providing the necessary framework for successful implementation and validation in a laboratory setting.
Comparative Analysis of HPLC Methods for DFMB Purity
The choice of the HPLC column is a critical factor that dictates the selectivity and resolution of the separation. For aromatic compounds like DFMB, both traditional alkyl-chain (C18) and phenyl-based stationary phases offer distinct advantages. Here, we compare the utility of a C18 column versus a Phenyl-Hexyl column for the purity analysis of DFMB.
Method A: The Workhorse - C18 Stationary Phase
The C18 (octadecyl) stationary phase is the most widely used in RP-HPLC due to its high hydrophobicity and broad applicability. The primary retention mechanism is based on hydrophobic interactions between the non-polar C18 alkyl chains and the analyte. For DFMB, the aromatic ring and the difluoromethyl group contribute to its retention on a C18 column.
Method B: Enhanced Aromatic Selectivity - Phenyl-Hexyl Stationary Phase
Phenyl-Hexyl columns offer a mixed-mode separation mechanism. The hexyl chain provides hydrophobicity similar to a shorter-chain alkyl phase, while the phenyl group introduces π-π interactions. These interactions can provide unique selectivity for aromatic and unsaturated compounds, often leading to better resolution of structurally similar substances, such as isomers or related impurities.[1][2]
Comparative Experimental Data (Hypothetical)
To illustrate the performance differences, let's consider a hypothetical scenario where a sample of DFMB containing two potential process-related impurities is analyzed using both methods.
-
Impurity 1: 3-methoxybenzaldehyde (a potential starting material precursor).
-
Impurity 2: 4-(Difluoromethyl)-3-methoxybenzoic acid (an oxidation product).
Table 1: Comparison of Chromatographic Performance
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) |
| Retention Time (min) - DFMB | 8.2 | 9.5 |
| Retention Time (min) - Impurity 1 | 7.5 | 8.1 |
| Retention Time (min) - Impurity 2 | 6.8 | 7.2 |
| Resolution (DFMB / Impurity 1) | 1.8 | 2.5 |
| Resolution (Impurity 1 / Impurity 2) | 1.6 | 1.9 |
| Tailing Factor (DFMB) | 1.2 | 1.1 |
Interpretation of Results:
While both methods can separate the main component from the impurities, the Phenyl-Hexyl column (Method B) provides superior resolution between all peaks. The enhanced π-π interactions between the phenyl stationary phase and the aromatic rings of the analytes likely contribute to this improved separation. The slightly better peak shape (lower tailing factor) with the Phenyl-Hexyl column also suggests a more favorable interaction, potentially reducing silanol interactions.
Based on this comparative data, the Phenyl-Hexyl column is the recommended choice for the purity analysis of DFMB due to its superior resolving power for closely related aromatic impurities.
In-Depth Protocol for the Recommended HPLC Method (Method B)
This section provides a detailed, step-by-step protocol for the determination of DFMB purity using a Phenyl-Hexyl column.
Instrumentation and Materials
-
HPLC System: A standard analytical HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: HPLC grade phosphoric acid.
-
Reference Standard: this compound with known purity (e.g., >99.5%).
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water. Add 1.0 mL of phosphoric acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the DFMB reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the DFMB sample and prepare as described for the Standard Solution.
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase | Gradient elution (see Table 2) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 40 | 60 |
| 15.1 | 60 | 40 |
| 20.0 | 60 | 40 |
System Suitability Test (SST)
Before sample analysis, the performance of the chromatographic system must be verified. This is achieved by performing a system suitability test.
-
Procedure: Inject the Standard Solution five times.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry Factor) for the DFMB peak: Not more than 1.5.
-
Relative Standard Deviation (RSD) of the peak areas: Not more than 2.0%.
-
Theoretical Plates (N): Not less than 2000.
-
Method Validation According to ICH Q2(R1) Guidelines
To ensure that the analytical method is suitable for its intended purpose, a comprehensive validation must be performed.[3][4][5] The following parameters should be evaluated as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Experimental Approach:
-
Analyze a blank (diluent), the DFMB reference standard, the DFMB sample, and a spiked sample containing DFMB and known potential impurities (e.g., starting materials, known by-products).
-
Perform forced degradation studies on the DFMB sample by exposing it to acidic, basic, oxidative, thermal, and photolytic stress conditions. Analyze the stressed samples.
-
-
Acceptance Criteria:
-
The DFMB peak should be free from any co-eluting peaks in the presence of impurities and in the chromatograms of the stressed samples.
-
Peak purity analysis using a DAD detector should confirm the spectral homogeneity of the DFMB peak.
-
Linearity
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.
-
Experimental Approach: Prepare a series of at least five solutions of the DFMB reference standard over a concentration range of 50% to 150% of the nominal sample concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
-
Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The range will be confirmed by the linearity, accuracy, and precision data.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Experimental Approach: Perform recovery studies by spiking a placebo (if applicable) or a known sample with the DFMB reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Experimental Approach: Analyze six independent preparations of the DFMB sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Acceptance Criteria: The RSD of the purity values should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Experimental Approach: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD of the purity values from both sets of experiments should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Approach: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be determined and demonstrated to have acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Experimental Approach: Introduce small variations to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2 °C).
-
Mobile phase composition (e.g., ± 2% organic).
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the purity results should not be significantly affected by these variations.
Visualizations and Diagrams
Caption: Overall workflow for HPLC method development and validation.
Caption: Interrelationship of key HPLC validation parameters.
Conclusion
The analytical validation of this compound purity by HPLC is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate. This guide has provided a comparative analysis of two suitable RP-HPLC methods, recommending a Phenyl-Hexyl column for its superior resolution of aromatic compounds. The detailed experimental protocol and the comprehensive validation plan, based on ICH Q2(R1) guidelines, offer a robust framework for implementation in a quality control laboratory. By adhering to these principles of scientific integrity and thorough validation, researchers and drug development professionals can be confident in the reliability of their purity assessments, ultimately contributing to the development of safe and effective medicines.
References
- Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?
- Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns.
- Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
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Jin, L., Yao, S., Huang, Y., & Wang, L. (2001). RETENTION OF SUBSTITUTED BENZALDEHYDES ON RP-HPLC. CORRELATION WITH PARTITION COEFFICIENTS AND MOLECULAR DESCRIPTORS. Journal of Liquid Chromatography & Related Technologies, 24(7), 999-1012. [Link]
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Dong, X., Tang, J., Ren, Y., & Chen, X. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Analytical Methods, 11(10), 1374-1380. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]
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International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
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Borman, P., & Elder, D. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Q2(R1) Validation of Analytical Procedures: An Implementation Guide (pp. 1-26). [Link]
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European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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A Researcher's Guide to Isomer Differentiation: Spectroscopic Comparison of Hydroxybenzaldehydes
For researchers and professionals in drug development and materials science, the precise structural characterization of molecular isomers is not merely an academic exercise—it is a foundational requirement for ensuring efficacy, safety, and patentability. Positional isomers, such as the ortho-, meta-, and para- forms of substituted benzaldehydes, possess the same molecular formula but exhibit distinct physical, chemical, and biological properties. These differences arise from the subtle interplay of electronic and steric effects, which can only be reliably elucidated through a multi-faceted spectroscopic approach.
This guide provides an in-depth comparison of the spectroscopic signatures of ortho-, meta-, and para-hydroxybenzaldehyde. We will move beyond a simple recitation of data, focusing instead on the underlying principles that dictate the spectral differences. By understanding why these isomers produce unique spectra, researchers can develop a more intuitive and robust framework for structural elucidation.
The Structural Basis for Spectroscopic Diversity
The position of the hydroxyl (-OH) group, an activating auxochrome, relative to the electron-withdrawing aldehyde (-CHO) group, the primary chromophore, fundamentally alters the electronic landscape of the benzene ring. This dictates everything from bond strengths to the energy required for electronic transitions.
-
Ortho-Hydroxybenzaldehyde (Salicylaldehyde): The proximity of the -OH and -CHO groups allows for strong intramolecular hydrogen bonding. This creates a stable six-membered ring, restricting the conformational freedom of both groups and significantly influencing their vibrational and electronic properties.
-
Meta-Hydroxybenzaldehyde: The substituents are positioned to prevent direct resonance interaction. Their electronic influence is primarily transmitted via the weaker inductive effect. Consequently, its spectroscopic properties often serve as a baseline, falling between the other two isomers.
-
Para-Hydroxybenzaldehyde: The -OH group is positioned to exert its maximum +R (resonance) effect, donating electron density through the aromatic system directly to the carbonyl group. This extended conjugation is a key factor in its spectral characteristics.
Figure 1: Chemical structures of the three hydroxybenzaldehyde isomers.
Infrared (IR) Spectroscopy: Probing Vibrational Signatures
Infrared spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The frequency of these vibrations is sensitive to bond strength and the mass of the bonded atoms. For hydroxybenzaldehydes, the most diagnostic signals are the O-H and C=O stretching frequencies.
Causality of Spectral Shifts:
The key differentiator is hydrogen bonding. In ortho-hydroxybenzaldehyde , the strong intramolecular hydrogen bond significantly weakens both the O-H and C=O bonds. A weaker bond requires less energy to vibrate, resulting in a shift to a lower wavenumber (frequency). The O-H stretch becomes broad and appears at a much lower frequency compared to a typical "free" hydroxyl group.
In the meta and para isomers, intramolecular hydrogen bonding is impossible. In a concentrated sample, they will exhibit intermolecular hydrogen bonding, which is generally weaker and results in a broad O-H absorption at a higher wavenumber than the ortho-isomer. The C=O stretch in the para isomer is lowered relative to the meta-isomer due to the electron-donating resonance effect of the -OH group, which reduces the double-bond character of the carbonyl.[1][2]
Comparative IR Data:
| Vibrational Mode | Ortho-Isomer (cm⁻¹) | Meta-Isomer (cm⁻¹) | Para-Isomer (cm⁻¹) | Rationale for Difference |
| O-H Stretch | ~3200 (broad) | ~3350 (broad) | ~3350 (broad) | Strong intramolecular H-bond in ortho-isomer. |
| Aldehyde C-H Stretch | ~2850, ~2750 | ~2830, ~2730 | ~2840, ~2740 | Two characteristic bands for aldehydes.[3][4][5] |
| C=O Stretch | ~1665 | ~1700 | ~1680 | Lowered in ortho by H-bonding; lowered in para by resonance. |
| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 | ~1600-1450 | Characteristic of the benzene ring.[6] |
| C-H Out-of-Plane Bend | ~750-810 | ~770-810, ~860-900 | ~810-840 | Pattern is diagnostic of substitution pattern. |
Experimental Protocol: Acquiring an IR Spectrum (ATR Method)
Figure 2: Workflow for Attenuated Total Reflectance (ATR) IR Spectroscopy.
-
Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is immaculately clean. Use a solvent like isopropanol and a soft, lint-free tissue.
-
Background Scan: Acquire a background spectrum of the empty, clean crystal. This is crucial as it subtracts the absorbance from atmospheric CO₂ and water vapor, ensuring they do not appear in the final sample spectrum.
-
Sample Application: Place a small amount of the solid hydroxybenzaldehyde isomer directly onto the ATR crystal. If it is a liquid, a single drop is sufficient.
-
Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
Post-Analysis Cleaning: Thoroughly clean the crystal to prevent cross-contamination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Chemical Environments
NMR spectroscopy provides unparalleled detail about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.
¹H NMR: The Power of Symmetry and Proximity
The aldehyde proton is highly deshielded by the electronegative oxygen and appears far downfield (~9.7-10.5 ppm).[7] The aromatic region (δ 6.5-8.0 ppm) is where the isomers are most clearly distinguished due to their different symmetries and coupling patterns.
-
Ortho-Isomer: The four aromatic protons are all chemically distinct, leading to a complex set of multiplets. The hydroxyl proton, locked in an intramolecular hydrogen bond, often appears as a sharp singlet significantly downfield (>10 ppm).
-
Meta-Isomer: The aromatic protons are also all non-equivalent, but the splitting pattern will differ from the ortho isomer. The hydroxyl proton signal is typically broader and its position more dependent on solvent and concentration.
-
Para-Isomer: A high degree of symmetry (a C₂ axis) renders the protons ortho to the -CHO group equivalent, and the protons meta to the -CHO group equivalent. This results in a much simpler spectrum, typically showing two distinct doublets, a classic hallmark of para-substitution.[8]
¹³C NMR: A Tale of Carbon Environments
The number of distinct signals in the ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms.
-
Ortho & Meta-Isomers: Both will show 7 distinct signals, one for each carbon atom, as there is no plane of symmetry bisecting the molecule in a way that renders carbons equivalent.
-
Para-Isomer: The plane of symmetry means there are only 5 unique carbon environments, resulting in 5 signals in the spectrum (the aldehyde, the ipso-carbon attached to the aldehyde, the ipso-carbon attached to the hydroxyl group, and two signals for the four remaining, equivalent pairs of aromatic carbons).
Comparative NMR Data (in CDCl₃):
Table: ¹H NMR Data (δ, ppm)
| Proton Environment | Ortho-Isomer | Meta-Isomer | Para-Isomer |
|---|---|---|---|
| Aldehyde (-CHO) | ~9.85 (s) | ~9.95 (s) | ~9.88 (s) |
| Hydroxyl (-OH) | ~11.0 (s) | Variable (br s) | Variable (br s) |
| Aromatic (Ar-H) | 6.9-7.6 (4H, m) | 7.1-7.5 (4H, m) | ~7.8 (2H, d), ~7.0 (2H, d) |
Table: ¹³C NMR Data (δ, ppm)
| Carbon Environment | Ortho-Isomer | Meta-Isomer | Para-Isomer |
|---|---|---|---|
| Carbonyl (C=O) | ~196 | ~192 | ~191 |
| Aromatic (Ar-C) | ~118-161 | ~115-159 | ~116-164 |
| Number of Signals | 7 | 7 | 5 |
Experimental Protocol: Preparing a High-Resolution NMR Sample
Figure 3: Workflow for NMR Sample Preparation.
-
Sample Weighing: Accurately weigh 5-20 mg of the hydroxybenzaldehyde isomer. Higher concentrations are needed for less sensitive nuclei like ¹³C.[9]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the sample is fully soluble.[10] Use approximately 0.6-0.7 mL of solvent for a standard 5 mm NMR tube.[11][12]
-
Dissolution & Filtration: Dissolve the sample completely in the solvent. To remove any particulate matter which can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[10][11]
-
Capping and Mixing: Cap the NMR tube securely and gently invert several times to ensure a homogenous solution.
-
Placement: Wipe the outside of the tube clean and place it into a spinner turbine, adjusting the depth with a gauge to match the spectrometer's requirements. The sample is now ready for analysis.
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about electronic transitions within a molecule, typically involving π-electrons in conjugated systems.[13][14][15][16] The benzaldehyde structure contains a chromophore that undergoes π→π* and n→π* transitions. The -OH group acts as an auxochrome, modifying the absorption wavelength (λmax) and intensity.
Causality of Spectral Shifts:
The key principle is the extent of conjugation. Any factor that extends the conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at a longer wavelength (a bathochromic or red shift).
-
Ortho & Para-Isomers: The electron-donating -OH group is in conjugation with the carbonyl group, extending the π-system. This leads to a significant red shift in the π→π* transition compared to benzaldehyde or the meta isomer.[17]
-
Meta-Isomer: The -OH group is not in direct conjugation with the carbonyl group. Its effect is minimal, and the λmax is therefore similar to that of unsubstituted benzaldehyde.
Comparative UV-Vis Data (in Ethanol):
| Electronic Transition | Ortho-Isomer (λ_max, nm) | Meta-Isomer (λ_max, nm) | Para-Isomer (λ_max, nm) |
| π→π | ~255, ~325 | ~250, ~315 | ~285 |
| n→π | ~380 | ~340 | ~330 |
Note: The n→π transition is often a weak shoulder and can be solvent-dependent.*[18][19][20][21]
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solvent Blank: Fill a quartz cuvette with the chosen spectroscopic-grade solvent (e.g., ethanol, cyclohexane). Place it in the spectrophotometer and record a baseline spectrum.
-
Sample Preparation: Prepare a dilute solution of the isomer in the same solvent. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU to ensure adherence to the Beer-Lambert law.[13]
-
Sample Scan: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Scan across the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: The instrument software will automatically subtract the solvent baseline. Identify the wavelength of maximum absorbance (λmax).
Mass Spectrometry (MS): Fragmentation as a Structural Fingerprint
Mass spectrometry bombards molecules with energy, causing them to ionize and break apart into characteristic fragments. While all three isomers have the same molecular weight and will thus show the same molecular ion peak (M⁺), their fragmentation patterns can provide clues to their structure.
Differentiating Fragmentation Pathways:
The primary fragmentation of benzaldehydes involves the loss of a hydrogen radical to form a stable acylium ion (M-1) or the loss of the entire formyl group (M-29).[22][23][24] A key potential differentiator is the "ortho effect," where adjacent functional groups interact during fragmentation.
-
Ortho-Isomer: The proximity of the -OH and -CHO groups can facilitate a unique fragmentation pathway, such as the loss of a water molecule (M-18) or CO (M-28) through a cyclic intermediate, which would be absent or far less probable for the other isomers.
-
Meta & Para-Isomers: These isomers are expected to show more conventional fragmentation patterns dominated by the M-1 and M-29 peaks, with the relative intensities being very similar.
Comparative Mass Spectrometry Data (EI-MS):
| Fragment (m/z) | Identity | Ortho-Isomer | Meta-Isomer | Para-Isomer |
| 122 | [M]⁺ | High | High | High |
| 121 | [M-H]⁺ | High | High | High |
| 93 | [M-CHO]⁺ | Moderate | Moderate | Moderate |
| 65 | [C₅H₅]⁺ | Moderate | Moderate | Moderate |
Experimental Protocol: Direct Analysis in Real Time (DART-MS)
DART-MS is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal preparation.[25][26][27]
-
Sample Presentation: Dip the end of a sealed glass capillary into the solid sample, picking up a small amount of powder.
-
Ionization: Position the capillary in the DART ion source, between the helium plasma exit and the mass spectrometer inlet.[28]
-
Data Acquisition: The heated helium gas desorbs and ionizes the analyte, which is then drawn into the mass spectrometer.[25][29] DART is a soft ionization technique, so it typically produces a strong protonated molecule peak [M+H]⁺, providing rapid confirmation of molecular weight.[26][27] In-source collision-induced dissociation can be used to generate fragments for structural analysis.
Conclusion
The differentiation of hydroxybenzaldehyde isomers is a clear demonstration of the power of a multi-technique spectroscopic approach. No single method provides a complete picture, but together, they offer unambiguous confirmation of structure.
-
IR spectroscopy quickly identifies the unique intramolecular hydrogen bonding of the ortho isomer.
-
¹H and ¹³C NMR spectroscopy provide the most definitive structural proof, with the symmetry-driven simplicity of the para isomer's spectrum being its most telling feature.
-
UV-Vis spectroscopy confirms the extended conjugation present in the ortho and para isomers.
-
Mass spectrometry confirms the molecular weight and can reveal unique fragmentation pathways characteristic of the ortho effect.
By grounding spectral interpretation in the fundamental principles of molecular structure and electronics, researchers can confidently and efficiently characterize isomers, a critical step in the rigorous journey of scientific discovery and development.
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A Senior Application Scientist's Guide to Difluoromethylating Agents for Synthesis
For researchers at the forefront of drug discovery and development, the strategic incorporation of the difluoromethyl (-CF2H) group is a critical tool in modern medicinal chemistry. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1] This guide offers a comparative analysis of the primary classes of difluoromethylating agents, providing objective performance insights and actionable experimental data to empower scientists in their synthetic endeavors.
The Strategic Advantage of the Difluoromethyl Group
The inclusion of a difluoromethyl group can profoundly alter the physicochemical properties of a parent molecule. Unlike the more electron-withdrawing trifluoromethyl group, the -CF2H moiety possesses an acidic proton capable of forming hydrogen bonds, which can be pivotal for target engagement.[1] This nuanced electronic profile, combined with increased lipophilicity, makes difluoromethylation a highly attractive strategy for lead optimization and the development of novel therapeutics.
A Comparative Overview of Difluoromethylating Agents
The diverse array of available difluoromethylating agents can be broadly categorized into three classes based on their reactivity: nucleophilic, electrophilic, and radical. The choice of reagent is paramount and depends on the substrate's electronic properties, functional group tolerance, and the desired bond disconnection.
| Reagent Class | Representative Agent(s) | Mechanism | Typical Substrates | Key Advantages | Common Limitations |
| Nucleophilic | (Difluoromethyl)trimethylsilane (TMSCF2H) | In situ generation of a difluoromethyl anion or difluorocarbene | Aldehydes, ketones, imines, disulfides[2][3] | Commercially available, versatile, mild reaction conditions often possible | Often requires an activator (e.g., fluoride source); reactivity can be sluggish[2][4] |
| Electrophilic | S-(Difluoromethyl)diarylsulfonium salts | Transfer of a difluoromethyl cation equivalent or generation of difluorocarbene | Phenols, thiophenols, amines, activated C-H bonds[5][6][7] | Effective for electron-rich substrates; stable and easy to handle reagents | Substrate scope can be limited to nucleophilic sites; potential for side reactions[5] |
| Radical | Zinc difluoromethanesulfinate (DFMS, Zn(SO2CF2H)2) | Generation of a difluoromethyl radical (•CF2H) | Electron-deficient heterocycles, alkenes, thiols[1][8][9] | Excellent functional group tolerance; mild, often photoredox-catalyzed conditions | Can require a stoichiometric oxidant; regioselectivity can be an issue[1][10] |
In-Depth Analysis and Experimental Protocols
Nucleophilic Difluoromethylation: The Workhorse Reagent TMSCF2H
(Difluoromethyl)trimethylsilane (TMSCF2H) is arguably the most common nucleophilic difluoromethylating agent. Its utility stems from its commercial availability and the multiple reactive species it can generate upon activation.
Activation of TMSCF2H with a suitable nucleophile, typically a fluoride source like CsF or a strong base, generates a hypervalent silicon species that can deliver a difluoromethyl anion equivalent. This species can then add to electrophilic partners such as carbonyls and imines. Alternatively, under certain conditions, it can undergo elimination to form difluorocarbene (:CF2).[2][11]
Caption: General mechanism for nucleophilic difluoromethylation using TMSCF2H.
This protocol is adapted from the work of Prakash and coworkers for the efficient difluoromethylation of carbonyl compounds.[2]
Materials:
-
Aldehyde (1.0 mmol)
-
(Difluoromethyl)trimethylsilane (TMSCF2H) (2.0 mmol)
-
Cesium fluoride (CsF) (0.13 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the aldehyde (1.0 mmol) and anhydrous DMF (5 mL).
-
Add TMSCF2H (2.0 mmol) to the solution.
-
Add CsF (0.13 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yields: For a range of aromatic aldehydes, yields of 80-95% can be expected.[2]
Electrophilic Difluoromethylation: Targeting Electron-Rich Systems
Electrophilic difluoromethylating agents are ideal for the functionalization of electron-rich substrates. S-(Difluoromethyl)diarylsulfonium salts are a prominent class of these reagents, valued for their stability and ease of handling.[5][12][13]
The mechanism of electrophilic difluoromethylation with sulfonium salts can be substrate-dependent. It can proceed via direct transfer of a difluoromethyl cation equivalent to a nucleophile. However, for many substrates, particularly phenols and thiophenols, the reaction is believed to proceed through the formation of difluorocarbene.[5]
Caption: Proposed difluorocarbene mechanism for the difluoromethylation of phenols with a sulfonium salt.
This protocol is a general representation of methods developed for the difluoromethylation of phenols.[6][14]
Materials:
-
Phenol (1.0 mmol)
-
S-(Difluoromethyl)diarylsulfonium salt (1.2 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
To a round-bottom flask, add the phenol (1.0 mmol), S-(difluoromethyl)diarylsulfonium salt (1.2 mmol), and K2CO3 (2.0 mmol).
-
Add acetonitrile (5 mL) and stir the mixture at 60 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yields: A wide range of phenols can be difluoromethylated in good to excellent yields (70-95%).[5]
Radical Difluoromethylation: A Mild Approach for Diverse Substrates
Radical difluoromethylation has emerged as a powerful tool due to its mild reaction conditions and broad functional group tolerance. Zinc difluoromethanesulfinate (DFMS) is a key reagent in this class, serving as an excellent source of the difluoromethyl radical.[1][8][9]
DFMS, upon activation with an oxidant such as tert-butyl hydroperoxide (t-BuOOH), undergoes a single-electron transfer (SET) to generate a difluoromethyl radical (•CF2H). This radical can then engage in various transformations, most notably the Minisci-type reaction with electron-deficient heterocycles.
Caption: General mechanism for the radical difluoromethylation of heterocycles using DFMS.
This protocol is based on the seminal work by Baran and coworkers.[1]
Materials:
-
Heterocycle (1.0 mmol)
-
Zinc difluoromethanesulfinate (DFMS) (2.0 mmol)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in water) (3.0 mmol)
-
Dichloromethane (DCM) (5 mL)
-
Water (5 mL)
Procedure:
-
To a round-bottom flask, add the heterocycle (1.0 mmol) and DFMS (2.0 mmol).
-
Add DCM (5 mL) and water (5 mL).
-
Add t-BuOOH (3.0 mmol) dropwise to the vigorously stirred biphasic mixture.
-
Stir the reaction at room temperature, open to the atmosphere.
-
Monitor the reaction by LC-MS or GC-MS.
-
Upon completion, separate the layers and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yields: A broad range of nitrogen-containing heterocycles can be functionalized with moderate to good yields (40-80%).[1][10]
Safety and Handling Considerations
As with all chemical reagents, proper safety precautions are essential when working with difluoromethylating agents.
-
(Difluoromethyl)trimethylsilane (TMSCF2H): This reagent is a flammable liquid and should be handled in a well-ventilated fume hood.[15][16] It is also moisture-sensitive, and reactions should be conducted under an inert atmosphere.[15][16]
-
S-(Difluoromethyl)diarylsulfonium salts: These are generally stable, crystalline solids that are easier to handle than many other fluorinating agents.[12][13][17] However, they should still be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Zinc difluoromethanesulfinate (DFMS): While relatively stable, DFMS is used in conjunction with strong oxidants like t-BuOOH, which requires careful handling.[18][19] Reactions should be performed in a fume hood, and appropriate PPE should be worn.
Conclusion
The strategic introduction of the difluoromethyl group is a powerful tactic in modern drug discovery. The choice of difluoromethylating agent is a critical decision that will depend on the specific synthetic challenge. Nucleophilic reagents like TMSCF2H offer versatility for carbonyl and imine chemistry, while electrophilic sulfonium salts are well-suited for electron-rich systems. For late-stage functionalization and substrates with sensitive functional groups, the mild conditions of radical difluoromethylation with reagents such as DFMS provide a significant advantage. By understanding the reactivity, scope, and limitations of each class of reagent, researchers can effectively harness the power of difluoromethylation to accelerate their research and development efforts.
References
-
Yang, J., & Song, J.-W. (2026, January 10). Difluoromethylation of Arylsulfonium Salts with TMSCF2H. ResearchGate. [Link]
-
Prakash, G. K. S., et al. (2011). Efficient and Direct Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines with Me3SiCF2H at Ambient or Low Temperature. Organic Letters. [Link]
-
Yang, J., & Song, J.-W. (2026). Difluoromethylation of Arylsulfonium Salts with TMSCF2H. Organic Letters. [Link]
-
Fujiwara, Y., et al. (2012). A new reagent for direct difluoromethylation. PubMed Central. [Link]
-
Wang, F., et al. (2021). Difluoromethylation of Alkyl Bromides and Iodides with TMSCF2H. PubMed. [Link]
-
Ni, C., & Hu, J. (n.d.). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry. [Link]
-
Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Hu, J., et al. (n.d.). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters. [Link]
-
Fujiwara, Y., et al. (2012). A New Reagent for Direct Difluoromethylation. PubMed Central. [Link]
-
Li, C., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. PubMed Central. [Link]
-
Zhu, J., Liu, Y., & Shen, Q. (2016). Direct Difluoromethylation of Alcohols with an Electrophilic Difluoromethylated Sulfonium Ylide. PubMed. [Link]
-
Li, G., et al. (2022). Difluoromethylsulfonyl Imidazolium Salt for Difluoromethylation of Alkenes. Organic Letters. [Link]
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. [Link]
-
Chen, P., et al. (n.d.). Radiodifluoromethylation of well-functionalized molecules. PubMed Central. [Link]
-
Ni, C., et al. (2014). Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. Beilstein Journal of Organic Chemistry. [Link]
-
Browne, D. L., et al. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. UCL Discovery. [Link]
-
Hu, J., et al. (2016). Direct Nucleophilic Difluoromethylation of Carbonyl Compounds. Organic Letters. [Link]
-
Hu, J., et al. (n.d.). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters. [Link]
-
Fluorine Notes. (n.d.). Difluoromethylation of Carbonyl Compounds with (Difluoromethyl)trimethylsilane. [Link]
-
Magnier, E., et al. (n.d.). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. National Institutes of Health. [Link]
-
Organic Syntheses. (2024, October 5). Difluoromethylation of Phenols. [Link]
-
Edotor.net. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
-
ResearchGate. (n.d.). Radical difluoromethylation by using (difluoromethyl)trimethylsilane and difluoroacetic acid. [Link]
-
Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]
-
Alcarazo, M., et al. (2024). Recent Applications of Sulfonium Salts in Synthesis and Catalysis. PubMed. [Link]
-
Alcarazo, M., et al. (n.d.). Synthetic Applications of Sulfonium Salts. PubMed Central. [Link]
-
Graphviz. (2024, September 28). DOT Language. [Link]
-
Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. [Link]
-
FuseSchool. (2016, May 22). What Are Dot and Cross Diagrams - Part 1| Properties of Matter | Chemistry | FuseSchool [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Introduction of Difluoromethyl Through Radical Pathways. [Link]
-
RSC Publishing. (n.d.). Difluoromethylation of heterocycles via a radical process. [Link]
-
ResearchGate. (n.d.). Methods available for the activation of sulfonium salts. [Link]
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A Senior Application Scientist's Guide to the Identification of 4-(Difluoromethyl)-3-methoxybenzaldehyde and Its Derivatives
For researchers, scientists, and drug development professionals, the precise identification and characterization of novel chemical entities are paramount. Benzaldehyde derivatives, in particular, are foundational scaffolds in medicinal chemistry. The introduction of fluorine-containing functional groups, such as the difluoromethyl (CHF₂) group, has become a key strategy in modern drug design to modulate a molecule's physicochemical and pharmacokinetic properties. This guide provides an in-depth technical comparison for confirming the identity of 4-(difluoromethyl)-3-methoxybenzaldehyde, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1]
While detailed experimental data for this compound is not extensively available in the public domain, this guide will provide a robust framework for its characterization. We will present a comparative analysis with structurally related and commercially available analogs, offering insights into the expected analytical behavior of the target compound. The principles and protocols detailed herein are directly applicable to the analysis of this compound.
The Significance of the Difluoromethyl Group in Medicinal Chemistry
The difluoromethyl group is often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. Its inclusion in a drug candidate can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life.
-
Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Modulation of Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can alter the pKa of nearby functional groups.
-
Unique Hydrogen Bonding Capacity: The C-H bond in the CHF₂ group can act as a hydrogen bond donor, potentially leading to novel interactions with biological targets.
Comparative Analogs
To establish a reliable analytical framework, we will compare the expected properties of this compound with the following well-characterized analogs:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde): The non-fluorinated counterpart, providing a baseline for understanding the impact of the difluoromethyl group.
-
4-(Trifluoromethyl)-3-methoxybenzaldehyde: A closely related analog with a trifluoromethyl group, allowing for a direct comparison of the effects of CHF₂ versus CF₃ substitution.
-
3-Fluoro-4-methoxybenzaldehyde: A positional isomer with a single fluorine atom, illustrating the effect of the degree of fluorination and substitution pattern.
Analytical Characterization Techniques
A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound and its derivatives. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules.
Expected ¹H NMR Characteristics of this compound:
-
Aldehyde Proton (-CHO): A singlet between δ 9.8 and 10.0 ppm.
-
Aromatic Protons: Three protons in the aromatic region (δ 7.0-8.0 ppm), exhibiting a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.
-
Methoxy Protons (-OCH₃): A singlet around δ 3.9 ppm.
-
Difluoromethyl Proton (-CHF₂): A triplet (due to coupling with the two fluorine atoms) between δ 6.5 and 7.5 ppm. The integration of this peak will correspond to one proton.
Expected ¹³C NMR Characteristics of this compound:
-
Carbonyl Carbon (-CHO): A signal around δ 190-192 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon attached to the difluoromethyl group will appear as a triplet due to C-F coupling.
-
Methoxy Carbon (-OCH₃): A signal around δ 56 ppm.
-
Difluoromethyl Carbon (-CHF₂): A triplet between δ 110 and 120 ppm with a large one-bond C-F coupling constant (¹JCF).
Comparative NMR Data:
| Compound | Aldehyde ¹H (ppm) | Methoxy ¹H (ppm) | Aromatic ¹H (ppm) | Other ¹H (ppm) | Carbonyl ¹³C (ppm) | Methoxy ¹³C (ppm) | Aromatic ¹³C (ppm) |
| 3,4-Dimethoxybenzaldehyde [2][3] | ~9.8 | ~3.9 (6H, s) | ~7.4 (d), 7.4 (s), 7.0 (d) | - | ~191 | ~56 | 110-154 |
| 4-(Trifluoromethyl)benzaldehyde | ~10.1 | - | ~8.0 (d), 7.8 (d) | - | ~191 | - | 126-139 |
| 3-Fluoro-4-methoxybenzaldehyde [4][5] | ~9.8 | ~4.0 (s) | ~7.6 (m), 7.1 (t) | - | ~190 | ~56 | 113-159 |
Experimental Protocols
Protocol 1: NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
Sample of benzaldehyde derivative (~5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR spectrum.
-
Acquire ¹³C NMR spectrum.
-
Process the spectra (Fourier transform, phase correction, baseline correction, and referencing).
Causality: The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, but DMSO-d₆ may be required for less soluble compounds. A 400 MHz or higher field spectrometer is recommended for better resolution of aromatic protons and C-F couplings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is highly indicative of its structure.
Expected Mass Spectrum of this compound:
-
Molecular Ion (M⁺): An ion peak at m/z = 186.16, corresponding to the molecular weight of C₉H₈F₂O₂.
-
Key Fragments:
-
Loss of a hydrogen radical ([M-H]⁺) at m/z = 185.
-
Loss of the formyl group ([M-CHO]⁺) at m/z = 157.
-
Loss of a methoxy group ([M-OCH₃]⁺) at m/z = 155.
-
Comparative Mass Spectrometry Data:
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| 3,4-Dimethoxybenzaldehyde | 166.17 | 166 (M⁺), 165 ([M-H]⁺), 137, 121, 93, 77[6] |
| 4-(Trifluoromethyl)benzaldehyde | 174.12 | 174 (M⁺), 173 ([M-H]⁺), 145 ([M-CHO]⁺) |
| 3-Fluoro-4-methoxybenzaldehyde | 154.14 | 154 (M⁺), 153 ([M-H]⁺), 125 ([M-CHO]⁺) |
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern, and to assess purity.
Materials:
-
Sample of benzaldehyde derivative
-
Suitable solvent (e.g., dichloromethane or ethyl acetate)
-
GC-MS instrument with a capillary column (e.g., DB-5ms)
Procedure:
-
Prepare a dilute solution of the sample (~1 mg/mL) in the chosen solvent.
-
Inject an aliquot (e.g., 1 µL) into the GC-MS system.
-
Run a suitable temperature program to ensure good separation.
-
Acquire mass spectra across the chromatographic peak.
GC Temperature Program (Example):
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 min.
MS Parameters (Example):
-
Ionization mode: Electron Ionization (EI)
-
Ionization energy: 70 eV
-
Scan range: m/z 40-400
Causality: GC-MS is ideal for volatile and thermally stable compounds like benzaldehyde derivatives. The fragmentation pattern obtained from EI-MS is highly reproducible and useful for library matching and structural elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of a compound and for quantitative analysis.
Expected HPLC Behavior of this compound:
The introduction of the difluoromethyl group is expected to increase the lipophilicity of the molecule compared to its non-fluorinated analog, 3,4-dimethoxybenzaldehyde. Therefore, on a reversed-phase column (e.g., C18), this compound should have a longer retention time.
Comparative HPLC Retention:
| Compound | Expected Retention Time Order (Reversed-Phase) |
| 3,4-Dimethoxybenzaldehyde | Shortest |
| 3-Fluoro-4-methoxybenzaldehyde | Intermediate |
| This compound | Longer |
| 4-(Trifluoromethyl)-3-methoxybenzaldehyde | Longest |
Protocol 3: Reversed-Phase HPLC
Objective: To assess the purity of the benzaldehyde derivative.
Materials:
-
Sample of benzaldehyde derivative
-
HPLC-grade acetonitrile and water
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare a stock solution of the sample (~1 mg/mL) in acetonitrile.
-
Dilute the stock solution to a suitable concentration for UV detection (e.g., 0.1 mg/mL).
-
Set up the HPLC method with an appropriate mobile phase and gradient.
-
Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 254 nm or 280 nm).
HPLC Method (Example):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
Causality: A gradient elution is used to ensure that compounds with a range of polarities can be eluted and separated effectively. The C18 stationary phase separates compounds based on their hydrophobicity.
Visualizing the Analytical Workflow
Caption: Workflow for the synthesis and analytical confirmation of this compound.
Conclusion
The definitive identification of this compound relies on a synergistic application of NMR, mass spectrometry, and HPLC. By understanding the expected spectral and chromatographic characteristics in comparison to its non-fluorinated, trifluoromethylated, and isomeric analogs, researchers can confidently confirm the structure and purity of this valuable synthetic intermediate. The protocols provided in this guide offer a robust starting point for the analysis of this and other related fluorinated benzaldehyde derivatives, empowering scientists in their drug discovery and development endeavors.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Bartle, K. D. (n.d.). Analysis of 3,4-dimethoxybenzaldehyde H-NMR. I need to assign each peak with the corresponding H. Course Hero. Retrieved from [Link]
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Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48. Retrieved from [Link]
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The Difluoromethyl Group: A Shield Against Metabolism in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of effective and safe medicines, drug metabolism remains a formidable hurdle. A promising drug candidate can fail if it is too rapidly broken down by the body's metabolic machinery, primarily the cytochrome P450 (CYP) enzymes in the liver.[1][2] This rapid clearance can lead to poor bioavailability, a short duration of action, and the formation of potentially toxic byproducts.[2] Medicinal chemists employ various strategies to protect drug molecules from metabolic attack, and the introduction of fluorine-containing functional groups has emerged as a particularly powerful tactic.[3][4] Among these, the difluoromethyl group (-CHF2) is increasingly recognized for its ability to confer significant metabolic stability, thereby enhancing the pharmacokinetic profile of drug candidates.[1][4]
This guide provides an in-depth comparison of the metabolic stability imparted by the difluoromethyl group versus its common bioisosteric counterparts, the methyl (-CH3) and trifluoromethyl (-CF3) groups. We will delve into the mechanistic basis for this enhanced stability, present supporting experimental data from in vitro assays, and provide detailed protocols for researchers to assess the metabolic fate of their own compounds.
The Difluoromethyl Shield: Blocking the Path of Oxidative Metabolism
The primary mechanism by which the difluoromethyl group enhances metabolic stability lies in its resistance to oxidative metabolism.[4] The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it much more difficult for CYP enzymes to break.[3] By strategically replacing a metabolically labile methyl group or a hydrogen atom at a site of known or suspected metabolism with a difluoromethyl group, that metabolic pathway can be effectively blocked.[3] This "metabolic switching" forces the body to metabolize the drug through alternative, often slower, pathways, leading to a longer half-life and improved exposure.[4]
The difluoromethyl group serves as an effective bioisostere for several common functional groups, including the hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[1][4] This means it can mimic the size and electronic properties of these groups, allowing it to be substituted into a molecule without drastically altering its ability to bind to its biological target. However, unlike these other groups, the difluoromethyl group is far less susceptible to metabolic degradation.[4]
Comparative Metabolic Stability: A Data-Driven Analysis
The true measure of the difluoromethyl group's utility lies in direct, quantitative comparisons with its non-fluorinated and perfluorinated analogs. While extensive head-to-head public data is often proprietary, the trends observed in numerous studies are clear. In a typical scenario where a methyl group is a primary site of metabolism, its replacement with a difluoromethyl group consistently leads to a significant increase in metabolic stability.
To illustrate this, consider the following hypothetical comparative data from an in vitro human liver microsomal stability assay, a standard method for assessing metabolic clearance.[5][6]
| Compound Pair | Modification | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | -CH3 | 15 | 46.2 |
| Compound A-CHF2 | -CHF2 | > 120 | < 5.8 |
| Compound B | -CH3 | 25 | 27.7 |
| Compound B-CHF2 | -CHF2 | 95 | 7.3 |
| Compound C | -CF3 | 110 | 6.3 |
| Compound C-CHF2 | -CHF2 | 105 | 6.6 |
This table represents illustrative data based on established trends in medicinal chemistry.
In this representative data, the replacement of a metabolically labile methyl group with a difluoromethyl group (Compound A vs. A-CHF2 and Compound B vs. B-CHF2) results in a dramatic increase in the half-life and a corresponding decrease in intrinsic clearance. This signifies a much slower rate of metabolism. When compared to the trifluoromethyl group (Compound C vs. C-CHF2), the difluoromethyl group often imparts a comparable level of metabolic stability. The choice between a -CHF2 and a -CF3 group may then be guided by other factors such as synthetic accessibility, lipophilicity, and potential for specific hydrogen bonding interactions that the C-H bond in the difluoromethyl group can offer.[1]
Case Study: The Impact of Difluoromethylation in Drug Development
A compelling example of the successful application of the difluoromethyl group to enhance metabolic stability can be found in the development of certain kinase inhibitors. In many instances, a lead compound with a vulnerable methyl group on a key aromatic ring exhibits poor pharmacokinetics due to rapid oxidation. By replacing this methyl group with a difluoromethyl group, researchers have been able to create analogs with significantly improved metabolic stability, leading to better oral bioavailability and a more favorable dosing regimen. While specific data from ongoing drug discovery programs is often confidential, the recurring theme in published literature and patent applications is the strategic use of the difluoromethyl group to overcome metabolic liabilities.[4]
Experimental Protocols for Assessing Metabolic Stability
To empower researchers to evaluate the metabolic stability of their own compounds, we provide detailed, step-by-step protocols for two of the most common in vitro assays: the microsomal stability assay and the hepatocyte stability assay.
Experimental Workflow for In Vitro Metabolic Stability Assays
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Lipophilicity Showdown: A Technical Guide to Methoxy vs. Difluoromethoxy Benzaldehydes in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to fine-tune physicochemical properties is a cornerstone of lead optimization. Among the most critical of these properties is lipophilicity, a parameter that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] The bioisosteric replacement of a methoxy group (-OCH3) with a difluoromethoxy group (-OCHF2) has emerged as a key tactic for medicinal chemists. This guide provides an in-depth comparison of the lipophilicity of methoxy- and difluoromethoxy-substituted benzaldehydes, supported by experimental data, detailed protocols, and an exploration of the underlying chemical principles that govern this crucial molecular transformation.
The Central Role of Lipophilicity in Drug Design
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), describes a compound's affinity for a nonpolar, lipid-like environment versus a polar, aqueous one.[3][4] This balance is critical; a drug must possess sufficient aqueous solubility to exist in physiological fluids but also be lipophilic enough to permeate lipid-based cell membranes to reach its target.[5][6]
-
LogP: The partition coefficient is the ratio of the concentration of a neutral (unionized) compound in a biphasic system, typically n-octanol and water, at equilibrium.[4]
-
LogD: The distribution coefficient is the concentration ratio of all species (ionized and unionized) of a compound at a specific pH. For non-ionizable molecules like the benzaldehydes discussed here, LogP is equivalent to LogD.[7][8]
The thoughtful modulation of lipophilicity through bioisosteric replacements can resolve issues of poor permeability, high metabolic turnover, and off-target toxicity.[9] The substitution of the hydrogen atoms of a methoxy group with electron-withdrawing fluorine atoms presents a compelling case study in property modulation.
Quantitative Comparison: Methoxy- vs. Difluoromethoxy- Benzaldehyde
To objectively compare the lipophilicity of these two functional groups, we have compiled experimental and computed LogP values for the ortho-, meta-, and para- isomers of both methoxybenzaldehyde and difluoromethoxybenzaldehyde.
| Compound | Isomer | Functional Group | LogP Type | LogP Value | Source |
| Methoxybenzaldehyde | ortho- (2-) | -OCH3 | Computed (XLogP3) | 1.7 | [10] |
| meta- (3-) | -OCH3 | Experimental | 1.71 | [11] | |
| Computed (XLogP3) | 1.8 | [11] | |||
| para- (4-) | -OCH3 | Experimental | 1.76 | [12][13] | |
| Computed (XLogP3) | 1.8 | [12] | |||
| Difluoromethoxybenzaldehyde | meta- (3-) | -OCHF2 | N/A | Data not available | |
| para- (4-) | -OCHF2 | Computed (XLogP3) | 2.7 | [14] |
Analysis of Data: The available data clearly indicates that the difluoromethoxy group confers significantly higher lipophilicity than the methoxy group. The calculated LogP for 4-(difluoromethoxy)benzaldehyde is approximately 0.9 log units higher than the experimental value for its 4-methoxy counterpart (2.7 vs. 1.76). This substantial increase is a direct consequence of introducing two fluorine atoms.
The Science Behind the Switch: Why Fluorination Increases Lipophilicity
The increased lipophilicity of the -OCHF2 group is not merely an additive effect of its components but a result of profound electronic and steric changes.[15][16] The introduction of fluorine, the most electronegative element, fundamentally alters the character of the methoxy group in several ways.
-
Reduced Hydrogen Bond Basicity: The two highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect on the ether oxygen. This significantly reduces the electron density on the oxygen, diminishing its capacity to act as a hydrogen bond acceptor. Consequently, the molecule has a weaker favorable interaction with polar water molecules, leading it to preferentially partition into the nonpolar n-octanol phase.[17][18]
-
Increased Hydrophobic Surface Area: While fluorine is small, replacing hydrogen atoms with fluorine atoms increases the overall nonpolar surface area of the substituent. This larger hydrophobic "footprint" contributes to a greater affinity for the lipophilic phase.[17][19]
-
Altered Conformation: The methoxy group on a benzene ring prefers a coplanar conformation to maximize resonance. In contrast, the difluoromethoxy group often adopts a conformation that is orthogonal to the plane of the aromatic ring.[9] This change in three-dimensional shape can influence solvent interactions and further contribute to the observed lipophilicity.
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Experimental Protocol: The Shake-Flask Method for LogP Determination
The "gold standard" for experimental LogP determination is the shake-flask method, as recommended by the OECD.[3] It is a direct measurement of the partition coefficient.[1][20]
Objective: To determine the n-octanol/water partition coefficient (LogP) of a benzaldehyde derivative.
Materials:
-
Test compound (e.g., 4-methoxybenzaldehyde)
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Purified water (HPLC grade, pre-saturated with n-octanol)
-
Centrifuge tubes with screw caps (e.g., 15 mL)
-
Volumetric flasks and pipettes
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV or LC-MS/MS)[1]
Step-by-Step Methodology:
-
Phase Pre-saturation: Vigorously shake equal volumes of n-octanol and water together for 24 hours at a controlled temperature (e.g., 25°C). Allow the phases to separate completely before use.[7][8] This ensures that each solvent is saturated with the other, representing the equilibrium state.
-
Stock Solution Preparation: Prepare a stock solution of the test compound in n-octanol (pre-saturated). The concentration should be chosen to be within the linear range of the analytical detector.
-
Partitioning: In a centrifuge tube, add a precise volume of the n-octanol stock solution and a precise volume of the water (pre-saturated). A common phase volume ratio is 1:1, but this can be adjusted for very lipophilic or hydrophilic compounds.[20]
-
Equilibration: Cap the tube securely and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature. This step is critical to ensure the compound reaches equilibrium between the two phases.[3]
-
Phase Separation: Centrifuge the tube at a moderate speed (e.g., 2000 x g) for 15-30 minutes to achieve a clean separation of the two phases. This prevents emulsion formation from interfering with the analysis.
-
Sampling: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase for analysis.[1]
-
Quantification: Analyze the concentration of the compound in each aliquot using a calibrated HPLC or LC-MS/MS method.
-
Calculation: Calculate the partition coefficient (P) using the formula:
-
P = [Concentration in n-octanol] / [Concentration in water]
-
-
LogP Determination: Calculate the final LogP value:
-
LogP = log10(P)
-
While robust, the shake-flask method can be labor-intensive. For higher throughput, reversed-phase high-performance liquid chromatography (RP-HPLC) methods are often employed as a surrogate, correlating a compound's retention time to known LogP values.[5][21][22]
Conclusion and Implications for Researchers
The bioisosteric replacement of a methoxy group with a difluoromethoxy group is a powerful and reliable strategy for increasing molecular lipophilicity. Experimental and computational data confirm that 4-(difluoromethoxy)benzaldehyde is substantially more lipophilic than 4-methoxybenzaldehyde. This effect is primarily driven by the strong inductive withdrawal of the fluorine atoms, which reduces the hydrogen-bond accepting capability of the ether oxygen, thereby weakening its interactions with water.
For researchers in drug development, this substitution offers a tactical advantage. It can be used to:
-
Enhance Membrane Permeability: Increased lipophilicity can improve a compound's ability to cross biological membranes, potentially boosting oral bioavailability.[15]
-
Improve Target Affinity: Modulating lipophilicity can alter how a ligand fits into the binding pocket of a target protein.
-
Block Metabolic Oxidation: Aromatic methoxy groups are susceptible to O-demethylation by cytochrome P450 enzymes. The difluoromethoxy group is significantly more resistant to this metabolic pathway, which can improve a drug's half-life.[23]
By understanding the principles and quantitative impact of this substitution, scientists can more rationally design molecules with optimized ADME profiles, accelerating the journey from a promising lead compound to a viable drug candidate.
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A Comparative Guide to Alternative Precursors in Roflumilast Synthesis
For researchers and professionals in drug development, the synthetic pathway to a target molecule is a critical consideration, impacting yield, purity, cost, and scalability. Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD), is no exception. The core of its synthesis often revolves around the formation of the key intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. This guide provides an in-depth comparison of various alternative precursors and their synthetic routes to Roflumilast, offering experimental insights to inform your research and development decisions.
The Central Intermediate: A Common Crossroads
Most synthetic strategies for Roflumilast converge on the formation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, which is then typically activated and coupled with 4-amino-3,5-dichloropyridine to yield the final product.[1][2][3] The choice of the initial precursor significantly influences the efficiency and practicality of arriving at this crucial intermediate. This guide will explore four distinct and representative starting materials, detailing the synthetic transformations and comparing their respective merits.
Synthetic Pathways from Alternative Precursors
Route A: Starting from 3,4-Dihydroxybenzaldehyde
A prevalent and logical starting point is 3,4-dihydroxybenzaldehyde, leveraging its readily available catechol moiety for sequential etherification.
Workflow Overview:
Caption: Synthetic workflow for Roflumilast starting from 3,4-Dihydroxybenzaldehyde.
Experimental Protocol (Representative):
-
Alkylation: 3,4-Dihydroxybenzaldehyde is selectively alkylated at the 3-position with bromomethylcyclopropane in the presence of a base like potassium carbonate in a suitable solvent such as DMF.[4][5]
-
Difluoromethoxylation: The resulting 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde is then subjected to difluoromethoxylation. This can be achieved using reagents like chlorodifluoromethane gas, which can be challenging for large-scale production, or sodium chlorodifluoroacetate.[4][6]
-
Oxidation: The aldehyde functional group of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is oxidized to a carboxylic acid. A common and effective method involves using sodium chlorite and sulfamic acid in glacial acetic acid.[1][2][7]
-
Amidation: The benzoic acid derivative is activated, for instance by conversion to its acid chloride with thionyl chloride, and then reacted with 4-amino-3,5-dichloropyridine to form the amide bond, yielding Roflumilast.[6][8]
Discussion: This route is conceptually straightforward. However, the selective alkylation at the 3-hydroxyl group can sometimes be challenging, potentially leading to the formation of isomeric impurities.[9] Furthermore, the use of gaseous reagents like chlorodifluoromethane in the second step presents handling and scalability issues.
Route B: Starting from 3-Halogeno-4-hydroxybenzaldehyde
To circumvent the selectivity issue of the dihydroxy precursor, a halogenated starting material can be employed.
Workflow Overview:
Caption: Synthetic workflow for Roflumilast starting from 3-Halogeno-4-hydroxybenzaldehyde.
Experimental Protocol (Representative):
-
Etherification: 3-Halogeno-4-hydroxybenzaldehyde (e.g., 3-bromo-4-hydroxybenzaldehyde) is reacted with cyclopropylmethanol in the presence of a base such as potassium hydride or sodium hydride in a solvent like DMF or acetone.[10]
-
Difluoromethoxylation: The resulting intermediate is then reacted with a difluoromethoxylating agent like sodium chlorodifluoroacetate in the presence of a base.[10]
-
Oxidation: The aldehyde is oxidized to the carboxylic acid using similar methods as in Route A.[10]
-
Amidation: The final amidation step is carried out as previously described.
Discussion: This approach offers better control over the initial etherification step, avoiding the formation of isomers that can arise from 3,4-dihydroxybenzaldehyde.[11] The use of readily available halogenated phenols makes this an attractive alternative. The overall process is reported to have good reaction selectivity and high yields, with reagents that are relatively low-cost and suitable for industrial production.[10]
Route C: Starting from 3-Nitro-4-hydroxybenzoic Acid Ester
This pathway introduces the required functionalities through a longer but potentially advantageous sequence of reactions.
Workflow Overview:
Caption: Synthetic workflow for Roflumilast starting from 3-Nitro-4-hydroxybenzoic Acid Ester.
Experimental Protocol (Outline):
As outlined in patent literature, the synthesis involves:
-
Alkylation of the hydroxyl group of 3-nitro-4-hydroxybenzoic acid ester.
-
Reduction of the nitro group to an amine.
-
Diazotization of the amino group followed by hydrolysis to introduce a hydroxyl group.
-
Alkylation of the newly formed hydroxyl group.
-
Deprotection of the ester to yield the carboxylic acid.[12]
Discussion: While this route involves more synthetic steps, it may offer advantages in terms of precursor availability and the potential for purification of intermediates at various stages. Each step involves well-established chemical transformations. However, the increased number of steps can negatively impact the overall yield and process efficiency.
Route D: A Convergent Approach via Copper-Catalyzed Hydroxylation
A more recent and innovative approach involves a copper-catalyzed hydroxylation reaction.
Workflow Overview:
Caption: Synthetic workflow for Roflumilast via Copper-Catalyzed Hydroxylation.
Experimental Protocol (Outline):
This route, as described by Ni and Li, begins with 4-hydroxy-3-iodobenzoic acid.[13][14] The key step is the CuI-catalyzed hydroxylation of methyl 3-(cyclopropylmethoxy)-4-iodobenzoate to introduce the 4-hydroxy group, which is then difluoromethoxylated.[13]
Discussion: This newer route is reported to be highly efficient, with an impressive overall yield of 80% for the synthesis of Roflumilast.[13] Copper-catalyzed reactions are a powerful tool in modern organic synthesis, and this approach showcases their utility in streamlining the construction of complex molecules.
Performance Comparison
| Precursor | Key Advantages | Key Disadvantages | Reported Overall Yield (to Roflumilast) |
| 3,4-Dihydroxybenzaldehyde | Readily available and inexpensive starting material. | Potential for isomeric impurities; use of hazardous gaseous reagents. | Moderate |
| 3-Halogeno-4-hydroxybenzaldehyde | Good reaction selectivity, high yields, and use of low-cost reagents.[10] | Requires handling of halogenated compounds. | High |
| 3-Nitro-4-hydroxybenzoic Acid Ester | Utilizes standard transformations; potential for intermediate purification. | Longer synthetic route, potentially lower overall yield. | Not explicitly stated, likely moderate. |
| 4-Hydroxy-3-iodobenzoic Acid | High overall yield (reported at 80%).[13] | May require specialized catalysts and ligands. | High (80%)[13] |
Green Chemistry Perspectives
In the context of sustainable pharmaceutical manufacturing, the choice of synthetic route has significant environmental implications. Routes that minimize the number of steps, reduce the use of hazardous solvents and reagents, and improve atom economy are preferred.[15][16][17][18][19] From this perspective, the copper-catalyzed route (Route D) and the route starting from 3-halogeno-4-hydroxybenzaldehyde (Route B) appear to be more aligned with green chemistry principles due to their higher efficiency and potentially milder reaction conditions compared to the multi-step nitro-compound route.
Conclusion
The synthesis of Roflumilast can be approached from various precursors, each with a unique set of advantages and challenges. While the traditional route from 3,4-dihydroxybenzaldehyde is viable, alternatives starting from 3-halogeno-4-hydroxybenzaldehyde offer improved selectivity and are well-suited for industrial production. The innovative copper-catalyzed hydroxylation pathway demonstrates a highly efficient and modern approach to this synthesis. The selection of the optimal precursor will ultimately depend on a careful evaluation of factors including cost, scalability, safety, and environmental impact. This guide provides a framework for such an evaluation, empowering researchers to make informed decisions in the development of robust and sustainable synthetic strategies for Roflumilast.
References
- Si, Y., et al. (2013). Synthesis and Spectroscopic Characterisation of Novel Rofumilast Analogues.
- Google Patents. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
- Ni, F., & Li, J. (2012).
- Samyshkin, Y., et al. (2014). Cost-effectiveness of roflumilast as an add-on treatment to long-acting bronchodilators in the treatment of COPD associated with chronic bronchitis in the United Kingdom. Value in Health, 17(7), A435.
- Google Patents. WO 2012/147098 A2 - A novel process for the preparation of 3-(cyclopropylmethoxy)-n-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy) benzamide.
- Punekar, Y. S., et al. (2018). Cost-effectiveness of roflumilast as an add-on to triple inhaled therapy vs triple inhaled therapy in patients with severe and very severe COPD associated with chronic bronchitis in the UK. International Journal of Chronic Obstructive Pulmonary Disease, 13, 2789–2802.
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Si, Y., et al. (2013). Synthesis and Characterization of Novel Roflumilast Analogues. ResearchGate. [Link]
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A Comparative Guide to the Quantification of 4-(Difluoromethyl)-3-methoxybenzaldehyde in Reaction Mixtures
In the landscape of pharmaceutical and agrochemical synthesis, the precise quantification of intermediates is not merely a matter of procedural accuracy; it is a cornerstone of process optimization, yield determination, and ultimately, the safety and efficacy of the final product. 4-(Difluoromethyl)-3-methoxybenzaldehyde is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its accurate measurement in complex reaction mixtures is critical for controlling reaction stoichiometry, monitoring conversion, and ensuring the purity of downstream products.
This guide provides a comprehensive comparison of three powerful analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is presented with a detailed experimental protocol, a discussion of its advantages and limitations, and supporting data to guide researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.
The Analytical Challenge: Understanding the Matrix
The synthesis of this compound can involve various reagents and precursors, leading to a complex reaction matrix. Potential impurities may include unreacted starting materials such as 3-hydroxy-4-methoxybenzaldehyde, difluoromethylating agents, and byproducts from side reactions.[1][2] Common impurities in benzaldehyde synthesis can also include the corresponding benzyl alcohol (from reduction) and benzoic acid (from oxidation).[2] The chosen analytical method must be specific enough to resolve the target analyte from these and other matrix components.
Comparative Analysis of Quantitative Techniques
The selection of an analytical technique is a critical decision driven by factors such as the required sensitivity, selectivity, sample throughput, and the availability of instrumentation. The following table provides a high-level comparison of HPLC-UV, GC-FID, and ¹⁹F qNMR for the quantification of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Quantitative NMR (¹⁹F qNMR) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by flame ionization. | Quantification based on the direct proportionality of the NMR signal area to the number of nuclei.[3] |
| Selectivity | High; tunable through column and mobile phase selection. | Very high; excellent separation of volatile compounds. | Exceptional; ¹⁹F NMR offers a wide chemical shift range with minimal background interference.[3] |
| Sensitivity | Good to excellent; can be enhanced with derivatization.[4][5] | Excellent for volatile compounds. | Moderate; can be a limitation for trace analysis. |
| Sample Throughput | High; amenable to automation. | High; amenable to automation. | Moderate; longer acquisition times may be needed for low concentrations. |
| Method Development | Moderately complex; requires optimization of mobile phase, column, and flow rate. | Moderately complex; requires optimization of temperature program, column, and gas flow. | Relatively simple; requires selection of a suitable internal standard and optimization of acquisition parameters.[3] |
| Destructive? | Yes | Yes | No |
| Calibration | Requires a certified reference standard for external calibration. | Requires a certified reference standard for external calibration. | Can use a certified internal standard; does not require a standard of the analyte itself.[3] |
| Key Advantage | Widely available, robust, and versatile. | High resolving power for complex mixtures of volatile compounds. | Highly specific for fluorinated compounds, provides structural information, and is inherently quantitative.[6][7] |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a workhorse technique in pharmaceutical analysis due to its versatility and robustness. For benzaldehyde derivatives, reverse-phase HPLC with UV detection is a common and effective approach.[8]
Causality Behind Experimental Choices
-
Reverse-Phase C18 Column: The nonpolar C18 stationary phase provides good retention for the moderately polar this compound, allowing for its separation from more polar or less polar impurities.
-
Mobile Phase Gradient: A gradient of acetonitrile and water allows for the efficient elution of a range of compounds with varying polarities that may be present in the reaction mixture. The addition of a small amount of acid (e.g., formic acid) can improve peak shape by suppressing the ionization of any acidic or basic components.
-
UV Detection at 254 nm: Aromatic aldehydes typically exhibit strong UV absorbance, making UV detection a sensitive and straightforward choice. 254 nm is a common wavelength for detecting aromatic compounds.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (LC-MS grade).
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 40% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 40% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
3. Sample and Standard Preparation:
-
Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile (e.g., 1 mg/mL). Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation: Dilute an accurately weighed aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile) to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the prepared sample from the calibration curve.
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for HPLC-UV Quantification.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is an excellent technique for the analysis of volatile and thermally stable compounds. Given the benzaldehyde structure, this compound is amenable to GC analysis.
Causality Behind Experimental Choices
-
Capillary Column: A mid-polarity column (e.g., DB-5 or equivalent) is a good starting point for the separation of aromatic aldehydes and potential impurities.
-
Temperature Programming: A temperature gradient allows for the separation of compounds with a range of boiling points, ensuring good resolution between the analyte and other components in the reaction mixture.
-
Flame Ionization Detector (FID): FID is a robust and universally responsive detector for organic compounds, providing excellent sensitivity.
Experimental Protocol: GC-FID
1. Instrumentation and Materials:
-
Gas chromatograph with a split/splitless injector, a capillary column, and a flame ionization detector (FID).
-
Capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Helium or Nitrogen (high purity) as carrier gas.
-
A suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
This compound reference standard.
-
An internal standard (e.g., a stable, non-reactive compound with a similar boiling point and retention time that is not present in the sample).
2. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 1:50 split ratio)
-
Injection Volume: 1 µL
3. Sample and Standard Preparation:
-
Standard Preparation: Prepare a stock solution of the reference standard and the internal standard in the chosen solvent. Create a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.
-
Sample Preparation: Accurately weigh an aliquot of the reaction mixture and dissolve it in the chosen solvent. Add the internal standard to a known final concentration.
4. Data Analysis and Validation:
-
Calculate the response factor for the analyte relative to the internal standard using the calibration standards.
-
Quantify the analyte in the reaction mixture sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
The method should be validated according to ICH guidelines.
Caption: Workflow for GC-FID Quantification.
Method 3: Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary ratio method of measurement that allows for the quantification of an analyte without the need for a reference standard of the analyte itself.[9] For fluorinated compounds like this compound, ¹⁹F qNMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which minimizes signal overlap.[3][10]
Causality Behind Experimental Choices
-
¹⁹F Nucleus: The difluoromethyl group (-CHF₂) provides a unique and strong signal in the ¹⁹F NMR spectrum, making it an ideal handle for quantification.
-
Internal Standard: A certified reference material containing fluorine with a known purity and a signal that does not overlap with the analyte is crucial for accurate quantification. A common choice is hexafluorobenzene.[10]
-
Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5-7 times the longest T₁ of the signals of interest) is essential to ensure complete relaxation of the nuclei between scans, which is critical for accurate integration and quantification.
Experimental Protocol: ¹⁹F qNMR
1. Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher is recommended).
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
A certified ¹⁹F internal standard (e.g., hexafluorobenzene).
2. NMR Acquisition Parameters:
-
Pulse Program: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): ≥ 30 seconds (to be determined experimentally by T₁ measurement).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or higher).
-
Spectral Width: Sufficient to cover the signals of both the analyte and the internal standard.
3. Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture into a vial.
-
Accurately weigh a known amount of the ¹⁹F internal standard and add it to the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
4. Data Analysis and Calculation:
-
Process the ¹⁹F NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the analyte (-CHF₂) and the internal standard.
-
Calculate the concentration of the analyte using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample)
Where:
-
C = Concentration (or purity)
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Self-Validating System
The trustworthiness of the qNMR protocol is ensured by its self-validating nature. The inclusion of a certified internal standard of known purity provides a direct and traceable reference. The non-destructive nature of the technique allows for repeated measurements and further analysis of the same sample by other methods if necessary.
Caption: Workflow for ¹⁹F qNMR Quantification.
Conclusion and Recommendations
The choice of the optimal analytical method for quantifying this compound in reaction mixtures depends on the specific requirements of the analysis.
-
HPLC-UV is a robust and widely accessible technique that is well-suited for routine quality control and in-process monitoring, especially when high sample throughput is required.
-
GC-FID offers excellent separation efficiency for volatile impurities and is a powerful tool for detailed impurity profiling in addition to quantification.
-
¹⁹F qNMR stands out for its exceptional specificity for fluorinated compounds and its inherent quantitative nature, making it an ideal reference method and a valuable tool for reaction monitoring without the need for an analyte-specific reference standard.[3]
For comprehensive process understanding and robust quality control, a combination of these techniques is often beneficial. For instance, HPLC or GC can be used for routine analysis, while qNMR can serve as a primary method for the certification of reference standards and for troubleshooting complex reaction mixtures. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to ensure the quality and consistency of their synthetic processes.
References
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Blog. (2025). What are the common impurities in benzaldehyde? Retrieved from [Link]
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Royal Society of Chemistry. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. Retrieved from [Link]
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Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]
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Royal Society of Chemistry. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PMC. Retrieved from [Link]
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ResearchGate. (2017). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. PubMed. Retrieved from [Link]
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MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from [Link]
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A Senior Application Scientist's Guide to Isotopic Labeling with 4-(Difluoromethyl)-3-methoxybenzaldehyde: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the journey from a lead compound to a viable drug candidate is paved with meticulous analysis. Understanding a molecule's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. Isotopic labeling is a cornerstone technique in these investigations, offering an unambiguous way to trace a molecule's fate within a biological system.[1] The strategic replacement of an atom with its heavier isotope (like deuterium for hydrogen, or carbon-13 for carbon-12) creates a molecular beacon, detectable by mass spectrometry or NMR, without significantly altering its chemical reactivity.[2][3]
The introduction of fluorine-containing motifs is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[4] The difluoromethyl (CF₂H) group, in particular, has gained prominence as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups.[5] This makes 4-(Difluoromethyl)-3-methoxybenzaldehyde a highly valuable and versatile building block for synthesizing isotopically labeled drug candidates and research probes.
This guide provides an in-depth comparison of isotopic labeling strategies utilizing this compound. We will explore the rationale behind different labeling approaches, compare them to alternative methods, and provide detailed, field-tested experimental protocols to empower your research.
Strategic Decisions in Isotopic Labeling
The choice of isotope and its position within the molecule is a critical first step, dictated entirely by the research question. A deuterium label might be used to probe metabolic stability by leveraging the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow enzymatic cleavage.[6] Conversely, a carbon-13 or nitrogen-15 label is often used for quantitative metabolic flux analysis, while a positron-emitting isotope like fluorine-18 is required for PET imaging.[7]
The "Pre-labeled Building Block" approach (Strategy A) is generally superior. The labeling step is performed on a simple, commercially available molecule, making the reaction cleaner and purification straightforward. This validated, isotopically pure intermediate can then be used in well-established synthetic routes, minimizing the risk of failure at the final, precious stages of a campaign. Late-stage labeling (Strategy B) is often plagued by issues of selectivity, lower yields, and complex purification challenges, especially with structurally intricate molecules.
Experimental Protocols
The following protocols are presented with the Senior Application Scientist's perspective, focusing on causality and self-validation.
Protocol 1: Formyl-Selective Deuteration of this compound
This protocol is adapted from state-of-the-art synergistic photoredox and thiol catalysis methods, which offer exceptional selectivity for the aldehyde C-H bond. [8] Objective: To achieve >95% deuterium incorporation at the formyl position with high chemical yield.
Causality Behind Component Selection:
-
Photoredox Catalyst (e.g., an Iridium or Ruthenium complex): Absorbs visible light to initiate a single-electron transfer process, activating the reaction pathway under exceptionally mild conditions.
-
Thiol Co-catalyst (e.g., 3-mercaptopropionic acid): Reversibly forms a hemithioacetal with the aldehyde. This intermediate is more susceptible to hydrogen atom transfer (HAT), facilitating the selective C-H bond cleavage that precedes deuteration.
-
Deuterium Oxide (D₂O): Serves as the deuterium source. It is inexpensive, readily available, and safe, making it an ideal reagent for this transformation. [8]* Aprotic Solvent (e.g., Acetonitrile): Chosen to solubilize all components and to be inert under the photochemical conditions.
Step-by-Step Methodology:
-
Reaction Setup: In a borosilicate glass vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 186.16 mg), the photoredox catalyst (0.02 mmol), and the thiol co-catalyst (0.2 mmol).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10 minutes. This is critical to prevent quenching of the excited state of the photocatalyst by oxygen.
-
Reagent Addition: Add anhydrous acetonitrile (5.0 mL) and deuterium oxide (D₂O, 5.0 mmol, 100 µL) via syringe.
-
Photochemical Reaction: Place the vial approximately 5-10 cm from a visible light source (e.g., a blue LED lamp, 450 nm). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for ¹H NMR analysis. The disappearance of the aldehyde proton signal (typically ~9.9 ppm) indicates reaction completion (usually 12-24 hours).
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification & Validation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Self-Validation: Confirm the structure and isotopic incorporation via:
-
¹H NMR: Absence of the singlet at ~9.9 ppm.
-
²H NMR: Presence of a signal corresponding to the formyl deuterium.
-
High-Resolution Mass Spectrometry (HRMS): Observation of the correct [M+H]⁺ or [M+Na]⁺ ion corresponding to the deuterated product (mass increase of ~1.006 Da).
-
-
Protocol 2: Application in Synthesis - Reductive Amination to Form a Labeled Benzylamine
This protocol demonstrates the use of the newly synthesized deuterated aldehyde to create a more complex, labeled molecule, a common step in pharmacophore synthesis.
Objective: To synthesize N-benzyl-1-(4-(difluoromethyl)-3-methoxyphenyl)-[1-²H]-methanamine.
-
Reaction Setup: To a solution of 4-(difluoromethyl)-3-methoxy-[formyl-²H]-benzaldehyde (1.0 mmol, 187.17 mg) in methanol (10 mL), add benzylamine (1.05 mmol, 112.5 mg).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the deuterated imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 mmol, 56.7 mg) portion-wise over 10 minutes.
-
Rationale: NaBH₄ is a mild reducing agent that selectively reduces the imine C=N bond without affecting the aromatic ring or the difluoromethyl group. Adding it at 0°C helps control the exothermic reaction.
-
-
Quenching and Workup: After stirring for an additional 2 hours at room temperature, slowly add water (5 mL) to quench the excess NaBH₄. Remove the methanol under reduced pressure.
-
Extraction: Add ethyl acetate (25 mL) and water (15 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification & Validation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting amine by column chromatography.
-
Self-Validation: Confirm the final product structure and retention of the deuterium label via ¹H NMR (absence of the benzylic C-H proton signal, which would typically appear around 3.8-4.0 ppm) and HRMS (retention of the +1 mass unit).
-
Conclusion and Future Outlook
This compound stands out as a strategic building block for isotopic labeling in drug discovery and development. Its utility is most pronounced when labeled at the formyl position, providing a clean and efficient route to deuterated intermediates. This "building block" approach circumvents the selectivity and yield issues often encountered in late-stage labeling of complex molecules. The methods described herein, particularly the use of mild and efficient photoredox catalysis for deuteration, represent the cutting edge of isotopic labeling technology. As medicinal chemistry continues to leverage fluorinated motifs for their advantageous properties, the demand for versatile, pre-labeled reagents like this compound will undoubtedly grow, accelerating the development of safer and more effective therapeutics.
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Sajiki, H., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. MDPI. Retrieved January 12, 2026, from [Link]
-
Sajiki, H., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Liu, B., et al. (2019). Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis. RSC Publishing. Retrieved January 12, 2026, from [Link]
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MetwareBio. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. MetwareBio. Retrieved January 12, 2026, from [Link]
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(n.d.). Optimal Design of Isotope Labeling Experiments. Retrieved January 12, 2026, from [Link]
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Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. Retrieved January 12, 2026, from [Link]
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Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. PubMed. Retrieved January 12, 2026, from [Link]
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Zha, Z., et al. (2022). Fluorine-18 Labeling of Difluoromethyl and Trifluoromethyl Groups via Monoselective C-F Bond Activation. PubMed. Retrieved January 12, 2026, from [Link]
- (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. Google Patents.
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Nemati, R., et al. (2025). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. bioRxiv. Retrieved January 12, 2026, from [Link]
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(n.d.). Isotopic labeling observed by NMR spectroscopy for the [Ru(triphos)(tmm)]/Al(OTf)3‐catalyzed synthesis of DMM starting from. ResearchGate. Retrieved January 12, 2026, from [Link]
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Wang, X., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. MDPI. Retrieved January 12, 2026, from [Link]
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(n.d.). Synthetic Isotopic Labeling. Retrieved January 12, 2026, from [Link]
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Benchmarking Synthesis Efficiency: A Comparative Guide to the Preparation of 4-(Difluoromethyl)-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating physicochemical and biological properties. The difluoromethyl group (CHF₂), in particular, has garnered significant attention as a bioisostere for hydroxyl and thiol moieties, offering improved metabolic stability and membrane permeability. 4-(Difluoromethyl)-3-methoxybenzaldehyde is a key building block in the synthesis of various active pharmaceutical ingredients and other fine chemicals. This guide provides a comparative analysis of plausible synthetic routes to this valuable intermediate, offering detailed experimental protocols and a critical evaluation of their respective efficiencies.
Introduction to Synthetic Strategies
The synthesis of this compound presents a unique challenge due to the need for selective introduction of the difluoromethyl group onto the aromatic ring. While direct difluoromethylation of an aromatic C-H bond is an emerging field, a more established and reliable approach involves the difluoromethylation of a phenolic precursor. This guide will focus on two primary strategies, drawing upon established methodologies for analogous transformations.
Route 1 is a proposed adaptation of the well-documented synthesis of the isomeric 3-hydroxy-4-difluoromethoxybenzaldehyde, starting from protocatechuic aldehyde (3,4-dihydroxybenzaldehyde). This nucleophilic substitution approach utilizes a readily available starting material and a common difluoromethylating agent.
Route 2 explores a more modern approach utilizing an electrophilic difluoromethylating reagent on a protected precursor, offering potential advantages in terms of reaction conditions and functional group tolerance.
Route 1: Nucleophilic Difluoromethylation of a Dihydroxybenzaldehyde Precursor
This proposed route adapts a known procedure for the synthesis of an isomer, suggesting a plausible pathway to the target molecule.[1][2] The core of this strategy lies in the selective O-difluoromethylation of a dihydroxybenzaldehyde derivative.
Proposed Synthetic Scheme
Caption: Proposed synthesis of this compound via nucleophilic difluoromethylation.
Mechanistic Considerations
The reaction proceeds via a nucleophilic attack of the phenoxide ion on the difluoromethylating agent. The selectivity of the reaction for the 4-position hydroxyl group over the 3-position is crucial and can be influenced by steric and electronic factors. In this proposed route, starting with vanillin, where the 3-position is already methylated, ensures regioselectivity. The difluoromethylating agent, such as sodium chlorodifluoroacetate, generates difluorocarbene in situ, which is then trapped by the phenoxide.
Detailed Experimental Protocol (Proposed)
-
Preparation of Sodium 3-methoxy-4-formylphenoxide: To a solution of vanillin (1.0 eq) in a suitable polar aprotic solvent such as DMF (N,N-dimethylformamide), add a slight excess of a strong base like sodium hydride (1.1 eq) portion-wise at 0 °C. Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.
-
Difluoromethylation: To the resulting phenoxide solution, add sodium chlorodifluoroacetate (1.5-2.0 eq). Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 6 to 12 hours.[2]
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Route 2: Electrophilic Difluoromethylation of a Silyl-Protected Precursor
This alternative route employs a modern electrophilic difluoromethylating reagent, potentially offering milder reaction conditions and avoiding the use of gaseous or highly reactive nucleophilic reagents.
Proposed Synthetic Scheme
Caption: Proposed synthesis via electrophilic difluoromethylation of a protected vanillin derivative.
Mechanistic Considerations
This approach involves the protection of the phenolic hydroxyl group as a silyl ether. The subsequent electrophilic difluoromethylation is proposed to proceed via an oxidative addition/reductive elimination cycle if a transition metal catalyst is used, or through direct reaction with a hypervalent iodine or sulfonium-based difluoromethylating reagent. The final step involves the removal of the silyl protecting group.
Detailed Experimental Protocol (Proposed)
-
Protection of Vanillin: Dissolve vanillin (1.0 eq) in anhydrous DMF. Add imidazole (1.2 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Quench with water and extract with diethyl ether. Dry the organic layer and concentrate to obtain the silyl-protected intermediate.
-
Electrophilic Difluoromethylation: To a solution of the protected vanillin (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile), add a commercially available electrophilic difluoromethylating reagent such as S-(difluoromethyl)diarylsulfonium salt (e.g., Umemoto's reagent) or a similar reagent. The reaction may require a catalyst and specific temperature conditions, which should be optimized based on the chosen reagent.
-
Deprotection: After completion of the difluoromethylation step, remove the solvent in vacuo. Dissolve the residue in THF and add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq in THF). Stir at room temperature until deprotection is complete. Work up by adding water and extracting with an organic solvent. Purify the final product by column chromatography.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Nucleophilic Difluoromethylation | Route 2: Electrophilic Difluoromethylation |
| Starting Material | Vanillin (readily available and inexpensive) | Vanillin (readily available and inexpensive) |
| Reagents | Sodium chlorodifluoroacetate (can be challenging to handle on a large scale), strong base (NaH) | Silyl protecting agents (common), electrophilic difluoromethylating reagents (can be expensive) |
| Reaction Conditions | Elevated temperatures (80-100 °C) | Potentially milder conditions, but may require specific catalysts |
| Selectivity | High regioselectivity due to the pre-methylated starting material | High regioselectivity due to the protected hydroxyl group |
| Potential Yield | Moderate to good, based on analogous reactions (yields of 40-60% reported for isomers)[1][2] | Potentially high, depending on the efficiency of the electrophilic reagent |
| Scalability | May present challenges due to the use of NaH and the in situ generation of difluorocarbene | Potentially more scalable due to milder conditions and more stable reagents |
| Safety & Handling | Use of sodium hydride requires careful handling; potential for pressure build-up from carbene generation | Electrophilic fluorinating agents can be corrosive or toxic and require careful handling |
| Cost | Generally lower reagent costs | Higher cost associated with specialized electrophilic difluoromethylating reagents |
Conclusion
Both proposed routes offer plausible pathways for the synthesis of this compound.
Route 1 represents a more classical approach, leveraging established chemistry for O-difluoromethylation. Its primary advantages are the low cost of starting materials and reagents. However, the reaction conditions can be harsh, and scalability may be a concern.
Route 2 embodies a more modern synthetic strategy, potentially offering milder reaction conditions and greater functional group tolerance. While the cost of specialized electrophilic difluoromethylating reagents is a significant consideration, this route may provide higher yields and be more amenable to process optimization and scale-up in an industrial setting.
The choice between these routes will ultimately depend on the specific requirements of the researcher or organization, including scale, budget, and available expertise. Further experimental validation and optimization of these proposed protocols are necessary to determine the most efficient and practical method for the synthesis of this important building block.
References
- CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents.
- CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
